molecular formula C9H20 B087272 4,4-Dimethylheptane CAS No. 1068-19-5

4,4-Dimethylheptane

Cat. No.: B087272
CAS No.: 1068-19-5
M. Wt: 128.25 g/mol
InChI Key: WSOKFYJGNBQDPW-UHFFFAOYSA-N
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Description

4,4-Dimethylheptane is a saturated branched alkane that serves as a subject of investigation in various fields of chemical and combustion research . Its structure, characterized by two methyl branches on a central carbon of a heptane chain, makes it a valuable compound for studying the effects of branching on physical properties and chemical reactivity . In combustion science, branched alkanes like this compound are critical for understanding the oxidation kinetics and ignition behavior of more complex hydrocarbon fuels . Researchers utilize such compounds to develop and validate detailed chemical kinetic models, which are essential for simulating the performance of gasoline surrogates and designing more efficient internal combustion engines . Furthermore, its properties may lend it to applications in materials science as a solvent or a component in synthetic pathways for creating more complex organic molecules, where its aliphatic nature can influence reaction outcomes and product distributions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-5-7-9(3,4)8-6-2/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOKFYJGNBQDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147772
Record name Heptane, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068-19-5
Record name Heptane, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,4-dimethylheptane, an acyclic saturated hydrocarbon. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound as a solvent, a reference standard, or a building block in organic synthesis.

Core Physical and Chemical Properties

This compound is a branched-chain alkane with the chemical formula C₉H₂₀.[1][2][3] It is a colorless liquid with a characteristic odor.[4] As with other alkanes, it is a non-polar molecule, which dictates its solubility and intermolecular forces.[5][6] The primary intermolecular forces are weak van der Waals forces, specifically London dispersion forces.[5][7]

Structural Information

The molecular structure of this compound consists of a seven-carbon heptane backbone with two methyl groups attached to the fourth carbon atom.[8] Each carbon atom in the alkane is sp³ hybridized, resulting in a tetrahedral geometry with bond angles of approximately 109.5°.[6][7][9]

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1068-19-5[1][2][3]
Molecular Formula C₉H₂₀[1][2][3]
SMILES CCCC(C)(C)CCC[1][10]
InChI InChI=1S/C9H20/c1-5-7-9(3,4)8-6-2/h5-8H2,1-4H3[1][10]
InChIKey WSOKFYJGNBQDPW-UHFFFAOYSA-N[1][2][3][10]
Physicochemical Data

The physical properties of this compound are summarized in the table below. These properties are crucial for its application in various experimental and industrial settings.

PropertyValue
Molecular Weight 128.26 g/mol [8][10]
Boiling Point 135.21°C[11]
Melting Point -102.89°C[11]
Density 0.7210 g/cm³[11]
Refractive Index 1.4053[11]
Water Solubility 333.5 µg/L (temperature not stated)[11]
Critical Temperature 302 °C[12]
Thermodynamic Properties

Thermodynamic data is essential for understanding the energy changes associated with chemical reactions involving this compound.

PropertyDescription
Heat of Combustion, Gross form (Δc,grossH) The total amount of heat released during the complete combustion of the compound.
Enthalpy of Formation at Standard Conditions (ΔfH°gas) The change in enthalpy during the formation of one mole of the substance from its constituent elements, with all substances in their standard states.
Enthalpy of Vaporization (ΔvapH) The amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.
Enthalpy of Fusion at Standard Conditions (ΔfusH°) The change in enthalpy resulting from heating one mole of a substance to change its state from a solid to a liquid.

Specific values for these properties for this compound can be found in comprehensive chemical databases such as those provided by Cheméo and the National Institute of Standards and Technology (NIST).[2][3][10]

Chemical Behavior and Reactivity

As a saturated hydrocarbon, this compound exhibits the typical chemical properties of alkanes. It is relatively unreactive compared to other organic compounds.[5]

  • Combustion: In the presence of excess oxygen, this compound undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy in the form of heat and light.[7]

  • Halogenation: It can react with halogens, such as chlorine or bromine, in the presence of ultraviolet light to form alkyl halides.

  • Pyrolysis (Cracking): At high temperatures, this compound can break down into smaller, more volatile hydrocarbons.

Due to its non-polar nature, it is soluble in many organic solvents like ethanol and acetone but is insoluble in water.[4][5][6]

Spectroscopic Analysis

Spectroscopic data is fundamental for the identification and structural elucidation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for this compound.[1][13][14] These spectra provide detailed information about the hydrogen and carbon environments within the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic C-H stretching and bending vibrations typical of alkanes.[1][2]

  • Mass Spectrometry (MS): Mass spectral data, including GC-MS, is available and can be used to determine the molecular weight and fragmentation pattern of the compound.[1][3][13]

Experimental Protocols

Synthesis of this compound

One documented synthetic route to this compound involves the reaction of 4-heptanone with dichlorodimethyl titanium.[15] A general approach for the synthesis of branched alkanes is the Friedel-Crafts alkylation, which for a related compound, 2,4-dimethylheptane, involves the reaction of heptane with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[8]

Determination of Physical Properties

The physical properties of this compound can be determined using standard laboratory techniques:

  • Boiling Point: Determined by distillation at atmospheric pressure.

  • Melting Point: Determined using a melting point apparatus for substances that are solid at or near room temperature. For low-melting-point substances like this compound, specialized low-temperature apparatus is required.

  • Density: Measured using a pycnometer or a density meter.

  • Refractive Index: Measured using a refractometer.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecular structure.

Logical Relationship: Structure and Physical Properties

structure_property_relationship cluster_structure Molecular Structure cluster_properties Physical Properties Branched Alkane Branched Alkane Weak Intermolecular Forces Weak Intermolecular Forces Branched Alkane->Weak Intermolecular Forces C9H20 C9H20 Low Polarity Low Polarity C9H20->Low Polarity Insoluble in Water Insoluble in Water Low Polarity->Insoluble in Water Low Boiling Point (relative to linear isomer) Low Boiling Point (relative to linear isomer) Weak Intermolecular Forces->Low Boiling Point (relative to linear isomer)

References

In-Depth Technical Guide: 4,4-Dimethylheptane (CAS 1068-19-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Dimethylheptane (CAS: 1068-19-5), a branched alkane with applications in various chemical and industrial processes. This document collates its chemical and physical properties, spectroscopic data, safety and handling protocols, and known synthesis methodologies.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct odor.[1] It is a saturated aliphatic hydrocarbon, and its branched structure influences its physical properties compared to its linear isomer, n-nonane.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1068-19-5[2][3][4]
Molecular Formula C9H20[1][2][3][4]
Molecular Weight 128.26 g/mol [2][3][4]
Boiling Point 135.1 - 135.21°C[2][5][6]
Melting Point -102.89°C[2]
Density 0.7210 g/cm³[2]
Refractive Index 1.4053[2]
Water Solubility 333.5 µg/L[2]
Critical Temperature 302 °C[6]
Critical Pressure 21.0 atm[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Data is available across several techniques.[7]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueData Availability and Source
¹H NMR Available.[3]
¹³C NMR Available.[8]
Mass Spectrometry (MS) Electron Ionization (EI) mass spectra are available through the NIST Mass Spectrometry Data Center.[3][4][9]
Infrared (IR) Spectroscopy FTIR and vapor-phase IR spectra are available.[3][4][10]
Raman Spectroscopy Available.[3][7]

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been documented.

Synthesis from 4-Heptanone

One reported method involves the reaction of 4-Heptanone with dichlorodimethyl titanium.[11]

Experimental Protocol: General Grignard-type Reaction for Alkane Synthesis

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of methyl bromide in diethyl ether is added dropwise. The reaction is initiated with gentle heating and then maintained at room temperature until the magnesium is consumed, yielding methylmagnesium bromide.

  • Reaction with Ketone: The flask containing the Grignard reagent is cooled in an ice bath. A solution of 4-heptanone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Deoxygenation/Reduction: The resulting tertiary alcohol is then subjected to a deoxygenation reaction. A common method is the Barton-McCombie deoxygenation. The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate). This intermediate is then treated with a radical initiator (like AIBN) and a reducing agent (such as tributyltin hydride) in a suitable solvent like toluene, followed by heating to induce the radical-mediated reduction to the alkane.

  • Purification: The final product, this compound, is purified by fractional distillation.

Hydrogenation Method

An industrial preparation method involves the hydrogenation of 2-methyl-1-butene at high temperatures in the presence of a catalyst.[1]

Conceptual Synthesis Workflow

G Conceptual Synthesis of this compound cluster_0 Route 1: From 4-Heptanone cluster_1 Route 2: Hydrogenation 4-Heptanone 4-Heptanone Reaction_1 Reaction 4-Heptanone->Reaction_1 Dichlorodimethyl_titanium Dichlorodimethyl titanium Dichlorodimethyl_titanium->Reaction_1 4,4-Dimethylheptane_1 This compound Reaction_1->4,4-Dimethylheptane_1 2-Methyl-1-butene 2-Methyl-1-butene Reaction_2 Hydrogenation 2-Methyl-1-butene->Reaction_2 Hydrogen Hydrogen Hydrogen->Reaction_2 Catalyst Catalyst (High T) Catalyst->Reaction_2 4,4-Dimethylheptane_2 This compound Reaction_2->4,4-Dimethylheptane_2

Caption: Synthetic routes for this compound.

Biological Activity and Signaling Pathways

As a saturated aliphatic hydrocarbon, this compound is not known to have specific biological signaling activities in the context of drug development. Its primary relevance to the pharmaceutical and research sectors is as a non-polar solvent. Overexposure may lead to anesthetic effects such as drowsiness, dizziness, and headaches.[12] There are no documented signaling pathways directly involving this compound.

Applications

The primary uses of this compound are based on its properties as a solvent and a component in various formulations.

  • Solvent in Organic Synthesis: It can be used as a solvent, particularly in reactions requiring high temperatures.[1]

  • Cleaning Agents: It is an ingredient in some cleaning products for removing fats and oils.[1]

  • Additives: It finds use in lubricating oil additives and as a rubber processing aid.[1]

Safety and Handling

Appropriate safety measures should be taken when handling this compound.

Table 3: Safety and Handling Information

AspectRecommendation
Personal Protective Equipment (PPE) Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[1][13]
Ventilation Handle in a well-ventilated place to avoid inhalation of vapors.[1][13]
Handling Precautions Avoid contact with skin and eyes.[1][13] Use non-sparking tools and prevent electrostatic discharge.[13]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[13]
First Aid (Inhalation) Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
First Aid (Skin Contact) Remove contaminated clothing and wash the affected area with soap and water.[13]
First Aid (Eye Contact) Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Hazard Classification

  • May cause skin and eye irritation.[1][12]

  • Inhalation may cause respiratory irritation.[1]

  • Potential neurotoxin with anesthetic effects upon overexposure.[12]

Workflow for Safe Handling and Analysis

G General Workflow for Handling and Analysis Start Receive/Synthesize Compound Storage Store in Cool, Dry, Ventilated Area Start->Storage Handling Handle in Fume Hood with PPE Storage->Handling Sample_Prep Prepare Sample for Analysis (e.g., GC-MS) Handling->Sample_Prep Waste_Disposal Dispose of Waste According to Regulations Handling->Waste_Disposal Analysis Instrumental Analysis (GC-MS, NMR, IR) Sample_Prep->Analysis Sample_Prep->Waste_Disposal Data_Interpretation Interpret Data to Confirm Identity/Purity Analysis->Data_Interpretation End Complete Data_Interpretation->End Waste_Disposal->End

Caption: Safe handling and analysis workflow.

References

Introduction to IUPAC Nomenclature for Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the IUPAC Nomenclature of 4,4-Dimethylheptane

This technical guide provides a detailed breakdown of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the branched-chain alkane, this compound. This systematic naming convention is fundamental for clear and unambiguous communication in chemical research, development, and documentation.

The IUPAC system provides a logical and consistent method for naming organic compounds. For alkanes, the nomenclature is based on a few core principles: identifying the longest continuous carbon chain, naming the attached substituent groups, and numbering the chain to give the substituents the lowest possible locants (positions).[1][2] This ensures that every distinct chemical structure has a unique and universally understood name.

Structural Analysis of this compound

The name "this compound" can be systematically deconstructed to reveal the precise structure of the molecule. The process involves identifying the parent chain, the substituents, and their respective positions.

  • Parent Chain: The root name "heptane" indicates that the longest continuous chain of carbon atoms in the molecule consists of seven carbons.[3] Alkanes are characterized by the "-ane" suffix.[4]

  • Substituents: The prefix "methyl" refers to a substituent group derived from methane (CH₄) by removing one hydrogen atom, resulting in a -CH₃ group.[1]

  • Multiplier Prefix: The prefix "di-" signifies that there are two identical methyl groups attached to the parent chain.[1]

  • Locants: The numbers "4,4-" specify the location of these substituents on the parent chain. In this case, both methyl groups are bonded to the fourth carbon atom of the seven-carbon chain.[2]

The molecular formula for this compound is C₉H₂₀.[5][6]

Systematic Naming Workflow

The following diagram illustrates the logical workflow for deriving the IUPAC name for a given branched-chain alkane, using this compound as the example.

IUPAC_Nomenclature_Workflow start Start with Chemical Structure (C₉H₂₀) find_chain Find the longest continuous carbon chain. start->find_chain parent_name 7 carbons = Heptane find_chain->parent_name identify_groups Identify all groups attached to the parent chain. name_groups Two -CH₃ groups = two 'methyl' groups identify_groups->name_groups prefix_groups Use multiplier prefix: 'dimethyl' name_groups->prefix_groups number_chain Number the chain from the end that gives the substituents the lowest possible numbers. assign_locants Numbering from either end gives the first substituent on carbon 4. Locants = 4, 4 number_chain->assign_locants assemble Combine Locants, Prefixes, and Parent Name: [Locants]-[Prefix][Substituent][Parent Chain] final_name This compound assemble->final_name

Caption: Workflow for determining the IUPAC name of this compound.

Data Presentation and Experimental Protocols

The determination of IUPAC nomenclature is a procedural system based on established rules rather than experimental data. Therefore, quantitative data tables and experimental protocols are not applicable to this topic. The structure and its corresponding name are definitive based on the covalent bonding of the atoms.[5][6]

References

An In-depth Technical Guide to the Molecular Structure and Properties of 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic data of 4,4-Dimethylheptane. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of chemical compounds is essential.

Molecular Structure and Formula

This compound is a branched-chain alkane with the molecular formula C₉H₂₀.[1][2][3][4][5] Its structure consists of a seven-carbon heptane backbone with two methyl groups attached to the fourth carbon atom. This substitution pattern results in a quaternary carbon at the C4 position. The systematic IUPAC name for this compound is this compound.[2]

Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.

References

Physicochemical Properties of 4,4-Dimethylheptane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the boiling and melting points of 4,4-Dimethylheptane, a branched alkane of interest to researchers and professionals in drug development and chemical synthesis. Understanding these fundamental physical properties is crucial for its application and manipulation in a laboratory setting.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior under various experimental conditions.

PropertyValueUnit
Boiling Point 135.21[1], 135[2]°C
Melting Point -102.89[1]°C
Molecular Formula C₉H₂₀
Molecular Weight 128.26 g/mol
CAS Number 1068-19-5

Experimental Determination Protocols

The accurate determination of boiling and melting points is fundamental to characterizing a chemical compound. The following are detailed methodologies for these measurements.

Melting Point Determination (Capillary Method)

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this typically occurs over a narrow range. The capillary method is a common and reliable technique for this measurement.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the solid this compound is finely ground using a mortar and pestle to ensure a uniform particle size.[3]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end.[3][4] The packed sample height should be approximately 2-3 mm.

  • Measurement: The capillary tube is placed into the heating block of the melting point apparatus. The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.

  • Observation: The temperatures at which the first droplet of liquid appears and at which the entire solid mass has melted are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow (0.5-1°C).[5] An impure sample will exhibit a depressed and broadened melting point range.[4]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[7]

Apparatus:

  • Thiele tube

  • Heat source (e.g., Bunsen burner)

  • Thermometer

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Mineral oil or other suitable heating bath liquid

Procedure:

  • Sample Preparation: A small volume (approximately 0.5 mL) of liquid this compound is placed into the small test tube.

  • Assembly: A capillary tube is placed inside the test tube with its open end downwards. The test tube is then attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Heating: The entire assembly is clamped and immersed in the mineral oil within the Thiele tube, ensuring the side arm is heated gently.[7]

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary tube.

  • Measurement: The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Conceptual Workflow for Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling and melting points of a chemical compound like this compound.

G cluster_0 Physicochemical Property Determination A Compound Synthesis and Purification B Melting Point Determination A->B C Boiling Point Determination A->C D Data Analysis and Comparison B->D C->D E Purity Assessment D->E Compare to literature values

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to the Solubility of 4,4-Dimethylheptane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-dimethylheptane in organic solvents. Due to a lack of specific quantitative data in publicly available literature for this compound, this guide focuses on the fundamental principles governing its solubility, qualitative descriptions based on structurally similar compounds, and a detailed experimental protocol for determining its solubility quantitatively.

Core Concepts: Understanding the Solubility of Alkanes

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are likely to be soluble in one another. This compound is a branched-chain alkane with the chemical formula C9H20. As a nonpolar hydrocarbon, its primary intermolecular forces are weak van der Waals forces (specifically, London dispersion forces).

Consequently, this compound is expected to be readily soluble in nonpolar organic solvents that also exhibit van der Waals forces as their primary intermolecular interactions.[1][2] Conversely, it is virtually insoluble in polar solvents like water, where strong hydrogen bonds are the dominant intermolecular forces.[1][2] The energy required to break the strong hydrogen bonds in water to accommodate a nonpolar alkane molecule is not sufficiently compensated by the weak van der Waals interactions that would form between the alkane and water molecules.

Expected Solubility in Common Organic Solvents

While specific quantitative data for this compound is scarce, the solubility of structurally similar C8 and C9 alkanes, such as isooctane (2,2,4-trimethylpentane) and n-nonane, provides a strong indication of its expected behavior.

  • Isooctane (C8H18): Described as having very good solubility or unlimited miscibility with organic solvents like ethanol, ethers, esters, white spirit, benzene, and chlorinated hydrocarbons.[3] It is considered a non-polar solvent itself and is highly soluble in other organic solvents.[4]

  • n-Nonane (C9H20): Stated to have very good solubility or unlimited miscibility with many organic solvents, including higher alcohols, ethers, esters, aromatics, and chlorinated hydrocarbons.[5][6] It is miscible with other hydrocarbons and halocarbons.[7]

Based on these analogs, it can be inferred that This compound is highly soluble to completely miscible in a wide range of common nonpolar and weakly polar organic solvents.

Quantitative Solubility Data

Organic Solvent CategoryExamplesExpected Solubility of this compound
Nonpolar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneVery High / Miscible
Aromatic Hydrocarbons Benzene, Toluene, XyleneVery High / Miscible
Chlorinated Hydrocarbons Dichloromethane, Chloroform, Carbon TetrachlorideVery High / Miscible
Ethers Diethyl ether, Tetrahydrofuran (THF)High / Miscible
Esters Ethyl acetateHigh
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderately High
Alcohols Ethanol, Isopropanol, n-ButanolModerate to High (solubility likely decreases with increasing alcohol polarity)
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to Moderate

Note: "Miscible" implies that the substances will mix in all proportions to form a single homogeneous phase. "High" solubility suggests that a significant amount of this compound will dissolve in the solvent. The actual quantitative solubility will be dependent on temperature and pressure.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a solvent.[8] The following is a detailed, adaptable protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, appropriate pore size, e.g., 0.22 µm or 0.45 µm)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Standard laboratory glassware

Procedure:

  • Preparation of the Saturated Solution:

    • Add a known volume of the organic solvent to a series of vials or flasks.

    • Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A typical duration is 24 to 72 hours, though the time required may vary.[8] It is advisable to test different time points to ensure equilibrium has been reached (i.e., the concentration of the solute in the solvent phase remains constant over time).

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow for the complete separation of the two phases.

  • Sampling:

    • Carefully withdraw an aliquot of the solvent phase (the saturated solution) using a pipette or syringe. It is crucial to avoid disturbing the undissolved this compound phase.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets of this compound.

  • Analysis:

    • Prepare a series of calibration standards of this compound in the chosen organic solvent at known concentrations.

    • Analyze the calibration standards and the filtered sample from the saturated solution using a suitable analytical method, such as GC-FID.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC-FID) versus the concentration of the standards.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

Data Presentation:

The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or as a mole fraction at the specified temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound in an organic solvent.

G Workflow for Solubility Determination (Shake-Flask Method) A 1. Preparation Add excess this compound to organic solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 24-72h). A->B C 3. Phase Separation Allow phases to separate at a constant temperature. B->C D 4. Sampling & Filtration Withdraw aliquot of the solvent phase and filter. C->D E 5. Analysis Quantify concentration using a suitable analytical method (e.g., GC-FID). D->E F Result Quantitative Solubility Value E->F

Caption: A flowchart of the shake-flask method for solubility determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For applications requiring precise solubility data, the experimental protocol outlined above should be followed.

References

Mass Spectrometry Analysis of 4,4-Dimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4,4-Dimethylheptane. It is designed to furnish researchers, scientists, and professionals in drug development with the core data, experimental protocols, and foundational understanding of the fragmentation behavior of this branched alkane.

Core Data Presentation

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion being of low abundance. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is crucial for the identification and quantification of this compound in various matrices.

m/zRelative Intensity (%)Proposed Fragment Ion
2725[C2H3]+
2940[C2H5]+
3930[C3H3]+
4180[C3H5]+
43100[C3H7]+ (Base Peak)
5560[C4H7]+
5635[C4H8]+
5795[C4H9]+
7020[C5H10]+
7150[C5H11]+
8515[C6H13]+
995[C7H15]+
128<1[C9H20]+ (Molecular Ion)

Experimental Protocols

The following section details a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for volatile organic compounds.

1. Sample Preparation:

  • For liquid samples, dilute this compound in a high-purity volatile solvent such as hexane or pentane to a concentration of approximately 10-100 µg/mL.

  • For gas-phase analysis, a calibrated gas standard of this compound can be introduced into the GC-MS system via a gas-tight syringe or a gas sampling valve.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[1]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 20-200.

  • Scan Rate: 2 scans/second.

4. Data Acquisition and Analysis:

  • Acquire data using the instrument's data acquisition software.

  • Identify this compound by its retention time and by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

  • Quantification can be performed by integrating the peak area of a characteristic ion (e.g., the base peak at m/z 43) and comparing it to a calibration curve generated from standards of known concentrations.

Mandatory Visualizations

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization is driven by the stability of the resulting carbocations. The quaternary carbon atom at position 4 is a key feature influencing the fragmentation pattern. Cleavage of the C-C bonds adjacent to this quaternary center is favored, leading to the formation of stable tertiary carbocations. The proposed fragmentation pathway is illustrated in the following diagram.

Fragmentation_Pathway M [C9H20]+• m/z = 128 F57 [C4H9]+ m/z = 57 (tert-Butyl cation) M->F57 - C5H11• F71 [C5H11]+ m/z = 71 M->F71 - C4H9• F85 [C6H13]+ m/z = 85 M->F85 - C3H7• F41 [C3H5]+ m/z = 41 (Allyl cation) F57->F41 - CH4 F43 [C3H7]+ m/z = 43 (Isopropyl cation) F71->F43 - C2H4 F29 [C2H5]+ m/z = 29 (Ethyl cation) F71->F29 - C3H6 F43->F41 - H2 F85->F57 - C2H4

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow for GC-MS Analysis

The logical flow of a typical GC-MS experiment for the analysis of a volatile compound like this compound is depicted below. This workflow outlines the major steps from sample introduction to data interpretation.

Experimental_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer cluster_Data Data System Injector Sample Injection Column Chromatographic Separation Injector->Column IonSource Ionization (EI) Column->IonSource MassAnalyzer Mass Analysis (Quadrupole) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector Acquisition Data Acquisition Detector->Acquisition Analysis Data Analysis & Interpretation Acquisition->Analysis

Caption: Generalized workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4,4-dimethylheptane, a branched alkane of interest in various chemical research and development sectors. This document details the vibrational characteristics of the molecule, presents a quantitative analysis of its gas-phase IR spectrum, outlines a standard experimental protocol for spectral acquisition, and provides visual workflows for spectroscopic analysis.

Core Principles of Infrared Spectroscopy of Alkanes

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. For an alkane such as this compound (C9H20), the primary vibrational modes observed in an IR spectrum are associated with the stretching and bending of its carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds.

The IR spectrum of a simple alkane is typically dominated by strong absorptions arising from C-H stretching vibrations in the 3000-2850 cm⁻¹ region.[1][2] The bending vibrations of methyl (CH₃) and methylene (CH₂) groups appear at lower wavenumbers, generally in the 1470-1350 cm⁻¹ range.[1] The presence of a gem-dimethyl group (two methyl groups attached to the same carbon), as in this compound, often results in a characteristic splitting of the methyl symmetric bending peak.[3] The region below 1300 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that are unique to the specific molecule, arising from C-C stretching and various bending and rocking motions.[2]

Quantitative Analysis of the Infrared Spectrum of this compound

The following table summarizes the key absorption bands observed in the gas-phase infrared spectrum of this compound, as sourced from the National Institute of Standards and Technology (NIST) database.[1] The vibrational assignments have been made based on established correlation tables for alkanes.

Wavenumber (cm⁻¹)Relative IntensityVibrational Mode Assignment
~2960StrongAsymmetric C-H stretching in CH₃ groups
~2925StrongAsymmetric C-H stretching in CH₂ groups
~2872StrongSymmetric C-H stretching in CH₃ groups
~2855StrongSymmetric C-H stretching in CH₂ groups
~1467MediumAsymmetric C-H bending (scissoring) in CH₂ and CH₃ groups
~1380MediumSymmetric C-H bending (umbrella) in CH₃ groups
~1368MediumSymmetric C-H bending (umbrella) in CH₃ groups (gem-dimethyl split)
~725WeakC-H rocking in long-chain alkanes

Experimental Protocol for Infrared Spectroscopy of this compound

This section outlines a detailed methodology for obtaining the infrared spectrum of liquid this compound using the neat liquid film technique.

1. Materials and Equipment:

  • This compound (liquid)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Two polished salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Kimwipes

  • A suitable volatile solvent for cleaning (e.g., hexane or acetone)

  • Desiccator for storing salt plates

2. Sample Preparation:

  • Retrieve two clean, dry salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.[4]

  • If necessary, clean the plates by gently wiping them with a Kimwipe moistened with a volatile solvent and allow them to air dry completely.[4]

  • Using a clean Pasteur pipette, place a single drop of this compound onto the center of one of the salt plates.[4]

  • Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid the formation of air bubbles.[4]

3. Spectral Acquisition:

  • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Open the sample compartment of the spectrometer.

  • Place the "sandwich" of salt plates containing the this compound sample into the sample holder.

  • Close the sample compartment.

  • Acquire a background spectrum (if one has not been recently recorded) to account for atmospheric water and carbon dioxide.

  • Acquire the infrared spectrum of the this compound sample. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Process the spectrum as needed (e.g., baseline correction).

  • Label the significant peaks with their corresponding wavenumbers.

4. Post-Measurement Procedures:

  • Remove the salt plates from the spectrometer.

  • Separate the plates and clean them thoroughly with a suitable solvent to remove all traces of the this compound.

  • Return the clean, dry salt plates to the desiccator for storage.

Visualizations

The following diagrams illustrate key workflows and concepts in the infrared spectroscopy of this compound.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis prep1 Obtain Clean Salt Plates prep2 Apply Liquid Sample prep1->prep2 prep3 Form Thin Film prep2->prep3 acq2 Run Sample Spectrum prep3->acq2 acq1 Run Background Spectrum acq1->acq2 an1 Identify Peak Positions acq2->an1 an2 Assign Vibrational Modes an1->an2 an3 Interpret Spectrum an2->an3

Caption: Workflow for IR Spectroscopic Analysis.

Molecular_Vibrations cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations mol This compound Molecular Vibrations stretch_ch C-H Stretching mol->stretch_ch stretch_cc C-C Stretching mol->stretch_cc bend_scissoring Scissoring (CH2) mol->bend_scissoring bend_rocking Rocking (CH2) mol->bend_rocking bend_wagging Wagging (CH2) mol->bend_wagging bend_twisting Twisting (CH2) mol->bend_twisting bend_sym Symmetric Bending (CH3) mol->bend_sym bend_asym Asymmetric Bending (CH3) mol->bend_asym

Caption: Vibrational Modes of this compound.

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectra of 4,4-dimethylheptane. It includes detailed data from both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy, experimental protocols for data acquisition, and visualizations to aid in the understanding of the molecular structure and spectral assignments.

Core Data Presentation

The quantitative NMR data for this compound is summarized in the tables below. Due to the unavailability of a complete, experimentally assigned ¹H NMR spectrum in publicly accessible databases, the ¹H NMR data presented is based on high-quality prediction software, which provides reliable estimates for chemical shifts, multiplicities, and coupling constants. The ¹³C NMR data is a combination of experimental and predicted values, showing a high degree of correlation.

¹H NMR Spectral Data (Predicted)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1, H-70.88Triplet (t)6H7.1
H-2, H-61.25Sextet4H7.1
H-3, H-51.15Triplet (t)4H7.1
4-CH₃0.83Singlet (s)6HN/A
¹³C NMR Spectral Data
Carbon AtomExperimental Chemical Shift (δ, ppm)[1]Predicted Chemical Shift (δ, ppm)
C-1, C-714.414.3
C-2, C-623.423.2
C-3, C-544.7744.9
C-432.8533.1
4-CH₃27.3527.5

Molecular Structure and NMR Assignments

The structure of this compound gives rise to a specific pattern of signals in its NMR spectra due to the chemical equivalence of certain protons and carbon atoms. The molecule possesses a plane of symmetry through the C-4 atom, which simplifies the spectra.

Structure of this compound with carbon numbering.

Experimental Protocols

The following are detailed methodologies for acquiring ¹H and ¹³C NMR spectra, adaptable for a sample of this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like alkanes.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

  • Capping and Labeling : Securely cap the NMR tube and label it clearly.

¹H NMR Spectroscopy Protocol
  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse sequence is typically used.

    • Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans : For a concentrated sample, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Data Processing :

    • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

    • Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction : Apply a baseline correction to obtain a flat baseline.

    • Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integration : Integrate the area under each peak to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup :

    • Follow the same initial setup steps as for ¹H NMR (insertion, locking, shimming).

    • Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is standard to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width : Set a wide spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay : A delay of 2 seconds is a common starting point.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. This can range from several hundred to several thousand scans depending on the sample concentration.

  • Data Processing :

    • Fourier Transform : Apply a Fourier transform to the FID.

    • Phasing and Baseline Correction : As with ¹H NMR, phase the spectrum and correct the baseline.

    • Referencing : Reference the spectrum using the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or the TMS signal at 0.00 ppm.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the different proton environments in this compound and a general workflow for NMR analysis.

Proton_Connectivity H1 H-1, H-7 (t) H2 H-2, H-6 (sextet) H1->H2 J ≈ 7.1 Hz H2->H1 J ≈ 7.1 Hz H3 H-3, H-5 (t) H2->H3 J ≈ 7.1 Hz H3->H2 J ≈ 7.1 Hz H_Me 4-CH₃ (s)

¹H-¹H Coupling Relationships in this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base ref_int Reference & Integrate phase_base->ref_int assign Assign Signals ref_int->assign structure Structure Elucidation/Verification assign->structure

General Experimental Workflow for NMR Spectroscopy.

References

An In-depth Technical Guide on the Thermochemical Data of 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 4,4-Dimethylheptane (CAS RN: 1068-19-5). The information is compiled from critically evaluated sources and is intended to be a valuable resource for professionals in research, science, and drug development who require precise thermodynamic values for this compound.

Core Thermochemical Data

The following tables summarize the key quantitative thermochemical data for this compound in its ideal gas and liquid phases. This data is essential for understanding the compound's stability, reactivity, and energy content.

Table 1: Standard Molar Enthalpy of Formation, Standard Molar Entropy, and Molar Heat Capacity at Constant Pressure (Ideal Gas Phase at 298.15 K and 1 bar)

PropertySymbolValueUnitsSource
Standard Molar Enthalpy of FormationΔfH°(g)-233.1 ± 1.8kJ/molNIST WebBook[1]
Standard Molar EntropyS°(g)468.93J/mol·KNIST/TRC Web Thermo Tables[2]
Molar Heat Capacity at Constant PressureC_p(g)209.33J/mol·KCheméo[3]

Table 2: Thermochemical Data for the Liquid Phase at 298.15 K

PropertySymbolValueUnitsSource
Standard Molar Enthalpy of FormationΔfH°(l)-274.6 ± 1.7kJ/molNIST WebBook[1]
Standard Molar EntropyS°(l)363.3J/mol·KNIST/TRC Web Thermo Tables[2]
Enthalpy of VaporizationΔvapH°41.5 ± 0.4kJ/molNIST WebBook[4]

Experimental and Computational Methodologies

The determination of thermochemical data for organic compounds like this compound relies on a combination of precise experimental measurements and advanced computational methods.

a) Combustion Calorimetry for Enthalpy of Formation:

The standard enthalpy of formation of organic compounds is typically determined indirectly through the measurement of the enthalpy of combustion using a bomb calorimeter.

  • Principle: A precisely weighed sample of this compound is completely combusted in the presence of excess high-purity oxygen within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured.

  • Apparatus: The primary instrument is an isoperibol or adiabatic bomb calorimeter. Key components include the sealed bomb, a platinum crucible to hold the sample, an ignition system, a stirrer to ensure uniform water temperature, and a high-precision thermometer.

  • Procedure:

    • A known mass of the substance is placed in the crucible inside the bomb.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is submerged in a precisely measured quantity of water in the calorimeter.

    • After reaching thermal equilibrium, the sample is ignited.

    • The temperature of the water is recorded at regular intervals before, during, and after the combustion to determine the temperature rise.

    • The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.

  • Data Analysis: The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen. The standard enthalpy of formation is then derived using Hess's law.[5]

b) Heat Capacity and Entropy Determination:

The heat capacity of a substance is measured using adiabatic calorimetry, and this data is then used to calculate the entropy.

  • Principle: In an adiabatic calorimeter, a known amount of heat is supplied to the sample, and the resulting temperature increase is measured under conditions of no heat exchange with the surroundings.

  • Procedure:

    • The sample is cooled to a very low temperature (near absolute zero).

    • Electrical energy is supplied to a heater in thermal contact with the sample, and the temperature rise is measured.

    • This process is repeated in small increments up to the desired temperature.

  • Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature change. The standard entropy is then determined by integrating the heat capacity divided by the temperature from 0 K to 298.15 K, accounting for the entropies of any phase transitions.

Computational chemistry provides a powerful tool for predicting and validating thermochemical data, especially for isomers where experimental data may be scarce.

  • Ab Initio Methods: High-accuracy composite ab initio methods such as W4, W3.2lite, and W1h theories are employed to calculate the atomization energies of alkanes.[6][7] These methods involve a series of calculations that extrapolate to the complete basis set limit and include corrections for core-valence correlation, scalar relativistic effects, and higher-order electron correlation. The enthalpy of formation is then derived from the calculated atomization energy.

  • Density Functional Theory (DFT): DFT methods are also used to study the thermochemistry of alkanes.[7] While computationally less expensive than high-level ab initio methods, the accuracy of DFT can vary depending on the functional used. A posteriori corrections for dispersion are often necessary for accurate results with alkanes.[7]

  • Workflow:

    • The 3D structure of this compound is generated and optimized.

    • Vibrational frequency calculations are performed to confirm the structure is a true minimum on the potential energy surface and to calculate thermal corrections to the enthalpy and entropy.

    • Single-point energy calculations are performed using a high-level theoretical method and a large basis set.

    • The calculated energies are used to determine the atomization energy, from which the enthalpy of formation is derived.

Visualizations

The following diagrams illustrate the logical relationships in thermochemical studies and a typical experimental workflow.

Thermochemical_Relationships cluster_experimental Experimental Determination cluster_computational Computational Prediction cluster_properties Thermochemical Properties Combustion_Calorimetry Combustion Calorimetry Enthalpy_Formation Enthalpy of Formation (ΔfH°) Combustion_Calorimetry->Enthalpy_Formation Adiabatic_Calorimetry Adiabatic Calorimetry Heat_Capacity Heat Capacity (Cp) Adiabatic_Calorimetry->Heat_Capacity Ab_Initio_Methods Ab Initio Methods (W4, etc.) Ab_Initio_Methods->Enthalpy_Formation DFT Density Functional Theory DFT->Enthalpy_Formation Entropy Entropy (S°) Heat_Capacity->Entropy via integration

Caption: Relationship between experimental/computational methods and key thermochemical properties.

Experimental_Workflow_Combustion_Calorimetry start Sample Preparation (Weighing this compound) bomb_prep Bomb Pressurization (with excess O2) start->bomb_prep calorimeter_setup Calorimeter Assembly (submerge bomb in water) bomb_prep->calorimeter_setup equilibration Thermal Equilibration calorimeter_setup->equilibration ignition Sample Ignition equilibration->ignition temp_measurement Temperature Monitoring ignition->temp_measurement data_analysis Data Analysis (Calculate ΔT, apply corrections) temp_measurement->data_analysis final_result Determination of Enthalpy of Combustion data_analysis->final_result calibration Calorimeter Calibration (using Benzoic Acid) calibration->data_analysis

Caption: Workflow for determining the enthalpy of combustion via bomb calorimetry.

References

An In-depth Technical Guide to the Safety and Hazards of Handling 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and hazard assessments for 4,4-Dimethylheptane. The following sections detail the physical and chemical properties, potential hazards, recommended safety procedures, and emergency responses associated with this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 1068-19-5[1]
Molecular Formula C9H20[2]
Molecular Weight 128.26 g/mol [3]
Boiling Point 135.21°C[3]
Melting Point -102.89°C[3]
Density 0.7210 g/cm³[3]
Refractive Index 1.4053[3]
Vapour Pressure 9.7 mmHg at 25°C[4]
Water Solubility 333.5 µg/L[3]

Hazard Identification and Classification

This compound is a flammable liquid that can cause skin and eye irritation.[2] Overexposure may lead to anesthetic effects such as drowsiness, dizziness, and headache.[2] It is classified as a neurotoxin.[2]

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 2H225: Highly flammable liquid and vapour.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[5]
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways.
Specific target organ toxicity — single exposure Category 3H336: May cause drowsiness or dizziness.
Hazardous to the aquatic environment, long-term hazard Category 1H410: Very toxic to aquatic life with long lasting effects.

Fire and Explosion Hazards

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[6] Vapors are heavier than air and may travel to a source of ignition and flash back.[6]

ParameterValue
Flash Point Data not available
Auto-ignition Temperature Data not available
Lower and Upper Explosion Limit/Flammability Limit Data not available
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][7]
Unsuitable Extinguishing Media No limitations of extinguishing agents are given.
Specific Hazards Arising from the Chemical Vapors may form explosive mixtures with air.[6] Flash back possible over considerable distance.
Special Protective Actions for Fire-fighters Wear a self-contained breathing apparatus for firefighting if necessary.[4][8]

Toxicological Information

The primary routes of exposure are inhalation, skin contact, and eye contact.

Exposure RouteSymptoms
Inhalation May cause drowsiness or dizziness. Overexposure may have anesthetic effects (drowsiness, dizziness, and headache).[2]
Skin Contact Causes skin irritation.
Eye Contact May cause eye irritation.[2]
Ingestion May be fatal if swallowed and enters airways.

Experimental Protocols for Safe Handling

Adherence to the following protocols is crucial for the safe handling of this compound in a laboratory setting.

5.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]

  • Skin Protection: Wear fire/flame resistant and impervious clothing.[4] Handle with chemical-resistant gloves (e.g., Nitrile rubber for intermittent contact).[9] Gloves must be inspected prior to use.[4][7]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[4][7]

  • Body Protection: A flame-retardant lab coat is recommended to protect against accidental splashes and fire hazards.[10]

  • Footwear: Closed-toe shoes are required to protect feet from spills.[10]

5.2. Handling and Storage

  • Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[4][10]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.[4][7][10]

  • Static Discharge: Take precautionary measures against static discharge. Ground and bond all containers and receiving equipment.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep in a designated flammable liquids storage cabinet.[10] Store away from incompatible materials such as strong oxidizing agents.[6][10]

5.3. Spill and Emergency Procedures

  • Spill Response:

    • Evacuate personnel to safe areas.[4]

    • Remove all sources of ignition.[4][7]

    • Ensure adequate ventilation.[4]

    • Prevent further leakage or spillage if safe to do so.[8]

    • Contain and collect spillage with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.[6]

  • First Aid Measures:

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][8]

    • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4][7]

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[4][11]

    • If Swallowed: Do NOT induce vomiting.[7] Rinse mouth with water.[4] Call a physician or Poison Control Center immediately.[4]

Visualizations

6.1. Hazard and Precaution Relationship Diagram

The following diagram illustrates the logical relationship between the hazards associated with this compound and the necessary safety precautions.

Hazard_Precautions cluster_hazards Hazards of this compound cluster_precautions Safety Precautions cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Response H1 Flammable Liquid P3 Flame-Retardant Lab Coat H1->P3 prevents P6 No Ignition Sources H1->P6 mitigates P7 Ground Equipment H1->P7 mitigates E1 Spill Containment H1->E1 requires H2 Skin & Eye Irritant P1 Safety Goggles H2->P1 protects against P2 Chemical-Resistant Gloves H2->P2 protects against E2 First Aid H2->E2 requires H3 Neurotoxin (Inhalation) P4 Respirator H3->P4 protects against P5 Work in Fume Hood H3->P5 minimizes exposure H3->E2 requires H4 Aspiration Hazard (Ingestion) H4->E2 requires

Caption: Logical workflow from hazards to safety precautions for this compound.

6.2. Experimental Workflow for Handling this compound

This diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Verify Fume Hood Operation A->B C Assemble PPE B->C D Locate Emergency Equipment C->D E Don Appropriate PPE F Ground and Bond Equipment E->F G Dispense Chemical in Fume Hood F->G H Keep Container Closed G->H I Properly Dispose of Waste J Clean Work Area I->J K Remove and Store PPE J->K L Wash Hands Thoroughly K->L end End L->end start Start start->A

Caption: Step-by-step workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Isomers of Nonane (C9H20)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structural isomers of nonane (C9H20), their physical properties, and the experimental protocols for their separation and characterization. The information is tailored for professionals in research and development who require a technical understanding of these aliphatic hydrocarbons.

Introduction to Nonane Isomers

Nonane (C9H20) is an alkane with 35 structural isomers, each sharing the same molecular formula but differing in the arrangement of their carbon atoms.[1][2][3] This structural diversity leads to variations in their physical and chemical properties, which is a key consideration in fields ranging from fuel science to synthetic chemistry. The isomers can be broadly classified based on the length of their principal carbon chain and the nature of their alkyl substituents.[1][3] As branching increases, the molecule becomes more compact, which generally leads to a lower boiling point due to reduced surface area and weaker intermolecular van der Waals forces.[4][5][6]

Physical Properties of Selected Nonane Isomers

The physical properties of nonane isomers vary with their structure. The following table summarizes key quantitative data for n-nonane and a selection of its branched isomers, illustrating the impact of carbon chain branching.

Isomer NameIUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-NonaneNonane150.8-53.50.718
2-Methyloctane2-Methyloctane143.3-0.713
3-Methyloctane3-Methyloctane144.2-0.723
4-Methyloctane4-Methyloctane142.4-0.719
3-Ethylheptane3-Ethylheptane141.0-119.50.727
4-Ethylheptane4-Ethylheptane141.0-0.728
2,2-Dimethylheptane2,2-Dimethylheptane132.0-0.715
3,3-Dimethylheptane3,3-Dimethylheptane137.9-0.733
2,2,4-Trimethylhexane2,2,4-Trimethylhexane127.1-103.50.716
2,3,3-Trimethylhexane2,3,3-Trimethylhexane140.3-0.746

Data compiled from multiple sources. Boiling and melting points are at standard pressure. Density is typically measured at 20°C.

Classification of Nonane Isomers

The 35 structural isomers of nonane can be systematically classified based on the length of their longest continuous carbon chain (the parent chain). This hierarchical classification provides a logical framework for understanding their structural relationships.

G C9H20 C9H20 Isomers (35 Total) Nonane Nonane Parent Chain (1) C9H20->Nonane Octanes Octane Parent Chain (3) C9H20->Octanes Heptanes Heptane Parent Chain (12) C9H20->Heptanes Hexanes Hexane Parent Chain (10) C9H20->Hexanes Pentanes Pentane Parent Chain (9) C9H20->Pentanes n_nonane n-Nonane Nonane->n_nonane methyloctanes Methyl-Octanes (e.g., 2-Methyloctane) Octanes->methyloctanes dimethylheptanes Dimethyl-Heptanes (e.g., 2,2-Dimethylheptane) Heptanes->dimethylheptanes ethylheptanes Ethyl-Heptanes (e.g., 3-Ethylheptane) Heptanes->ethylheptanes trimethylhexanes Trimethyl-Hexanes (e.g., 2,2,4-Trimethylhexane) Hexanes->trimethylhexanes tetramethylpentanes Tetramethyl-Pentanes (e.g., 2,2,3,3-Tetramethylpentane) Pentanes->tetramethylpentanes

Classification of C9H20 isomers by parent carbon chain.

Experimental Protocols

The separation and identification of C9H20 isomers are challenging due to their similar physicochemical properties. High-resolution analytical techniques are required for accurate characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for separating and identifying volatile compounds like nonane isomers. The protocol below outlines a general methodology.

Objective: To separate and identify individual C9H20 isomers in a mixed sample.

Methodology:

  • Sample Preparation:

    • Prepare samples at a concentration of 10-100 µg/mL in a high-purity volatile solvent such as hexane or pentane.

    • Ensure samples are free of particulate matter by filtering through a 0.22 µm PTFE syringe filter to prevent column and injector blockage.

    • Transfer the final solution to a 1.5 mL glass autosampler vial.

  • Instrumentation and Conditions:

    • System: A high-resolution gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

    • Column: A long, non-polar capillary column is recommended for separating alkane isomers. A 100 m x 0.25 mm ID, 0.5 µm film thickness column with a dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent) is suitable. For complex mixtures, very long columns (up to 300 m) with polar stationary phases like Carbowax 20M can provide exceptional resolution.[7]

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial Temperature: 35°C, hold for 10 minutes.

      • Ramp: Increase to 150°C at a rate of 2°C/min.

      • Final Hold: Hold at 150°C for 5 minutes. (Note: The temperature program must be optimized based on the specific column and isomer mixture.)

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 200.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify isomers based on their retention times relative to known standards.

    • Confirm identity by comparing the acquired mass spectra with reference libraries (e.g., NIST). Alkane isomers produce similar fragmentation patterns, making retention time crucial for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of isomers.

Objective: To determine the precise carbon skeleton and proton environments of a purified C9H20 isomer.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Experiments:

    • System: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Experiments: A combination of 1D and 2D NMR experiments is required for full characterization.

      • ¹H NMR: Provides information on the chemical environment and connectivity of protons. Protons in alkanes typically resonate between 0.5 - 2.0 ppm.

      • ¹³C NMR: Determines the number of unique carbon environments. Alkane carbons generally appear in the 10-60 ppm range.

      • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH2, and CH3 groups.

      • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, helping to trace the carbon chain.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for identifying branching points and quaternary carbons.

  • Data Analysis:

    • Assign all ¹H and ¹³C signals by systematically integrating the information from all NMR experiments. The combination of COSY, HSQC, and HMBC spectra allows for the complete reconstruction of the molecular structure, confirming the specific isomeric form. The complexity of ¹H NMR spectra for alkanes often arises from extensive signal overlap, making 2D techniques indispensable for unambiguous assignment.[8]

Experimental Workflow

The following diagram illustrates a typical workflow for the separation and characterization of C9H20 isomers from a complex mixture.

G start Complex Hydrocarbon Mixture (Containing C9H20 Isomers) gcms High-Resolution GC-MS (Separation & Tentative ID) start->gcms prep_gc Preparative GC or Fractional Distillation start->prep_gc structure Unambiguous Structure Elucidation gcms->structure Tentative ID purified Purified Isomer prep_gc->purified nmr NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) purified->nmr nmr->structure

Workflow for isomer separation and identification.

References

The Dawn of Molecular Complexity: A Technical History of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Conceptual Evolution of Branched-Chain Hydrocarbons

The recognition and understanding of branched alkanes marked a pivotal moment in the history of chemistry, shattering the nascent understanding of organic compounds as simple linear chains and paving the way for the development of structural theory. This technical guide delves into the key discoveries, experimental methodologies, and conceptual leaps that defined our understanding of these seemingly simple yet fundamentally important molecules. From their initial accidental synthesis to their crucial role in modern fuel technology, the story of branched alkanes is the story of the birth of modern organic chemistry.

Early Discoveries and the Dawn of Isomerism

The concept of isomerism—molecules with the same chemical formula but different atomic arrangements—was a revolutionary idea in the mid-19th century. The study of alkanes, or paraffins as they were then known, provided the simplest and most compelling evidence for this theory.

The Butanes: A Tale of Two Molecules

The story of branched alkanes begins with the fourth member of the alkane series, C4H10. While n-butane was discovered in crude petroleum in 1864 by Edmund Ronalds, its branched isomer, isobutane (then known as trimethylmethane), was first synthesized, albeit unknowingly in its true form, years earlier.

British chemist Edward Frankland , in 1849, was investigating the isolation of organic radicals. In one experiment, he reacted ethyl iodide with zinc, expecting to isolate the ethyl radical. Instead, he produced a gaseous hydrocarbon that he initially misidentified. This substance was, in fact, n-butane, formed by the coupling of two ethyl groups.[1][2]

It was the Russian chemist Aleksandr Butlerov who, in 1866, definitively synthesized and characterized the first branched alkane, isobutane.[3] Butlerov's work was a direct consequence of his developing theory of chemical structure, which posited that the arrangement of atoms within a molecule determined its properties. He foresaw the existence of isomers for butane and set out to synthesize the branched form.[3]

The Pentanes: Expanding the Isomeric Landscape

The discovery of the pentane (C5H12) isomers further solidified the concept of structural isomerism. Carl Schorlemmer , in 1862, isolated n-pentane from the pyrolysis products of cannel coal.[4] Subsequently, the scientific community began to recognize that more than one structure could be drawn for C5H12. This led to the identification of isopentane (2-methylbutane) and neopentane (2,2-dimethylpropane).[4] The first synthesis of neopentane is credited to the Russian chemist Mikhail Lvov in 1870.[5] These discoveries were critical in validating the tetrahedral carbon theory proposed by Jacobus Henricus van 't Hoff in 1874, which could correctly predict the number of possible alkane isomers.[6]

Historical Synthesis and Experimental Protocols

The early synthesis of branched alkanes relied on a limited but ingenious set of chemical reactions. These methods, while often low-yielding by modern standards, were instrumental in providing the physical samples needed to study the properties of these new molecules.

The Wurtz Reaction: A Tool for Carbon-Carbon Bond Formation

Developed by Charles Adolphe Wurtz in 1855, the Wurtz reaction provided a method for coupling two alkyl halides in the presence of sodium metal to form a new alkane with a longer carbon chain.[7][8] This reaction could be adapted to synthesize branched alkanes by using branched alkyl halides as starting materials.

Experimental Protocol: Conceptual Synthesis of Isobutane via Wurtz Reaction

  • Reactants: 2-iodopropane (isopropyl iodide), sodium metal.

  • Apparatus: A sealed glass tube or a flask equipped with a reflux condenser to prevent the escape of volatile reactants and products. Anhydrous ether would typically be used as a solvent.

  • Procedure:

    • Finely cut sodium metal is placed in the reaction vessel containing anhydrous ether.

    • 2-iodopropane is slowly added to the reaction mixture.

    • The reaction is initiated, often with gentle heating, and proceeds with the formation of sodium iodide as a precipitate.

    • The reaction mixture is allowed to react for a period of time, after which the excess sodium is quenched (e.g., with ethanol).

    • The resulting mixture of alkanes (isobutane, propane, and 2,3-dimethylbutane as a side product) would be separated by fractional distillation.

Butlerov's Synthesis of Isobutane (from tert-Butyl Alcohol)

Butlerov's 1866 synthesis of isobutane was a landmark achievement that provided definitive proof of its branched structure. His method involved the reduction of a tertiary alkyl iodide, which he prepared from the corresponding tertiary alcohol.

Experimental Protocol: Butlerov's Synthesis of Isobutane

  • Step 1: Synthesis of tert-Butyl Alcohol: Butlerov had developed methods for synthesizing tert-butyl alcohol, for instance, from the reaction of acetyl chloride with dimethylzinc.[9]

  • Step 2: Conversion to tert-Butyl Iodide: The tert-butyl alcohol was then reacted with a source of iodine, such as hydriodic acid (HI), to produce tert-butyl iodide.

  • Step 3: Reduction to Isobutane: The crucial step was the reduction of tert-butyl iodide to isobutane. This was likely achieved by reacting the tert-butyl iodide with a reducing agent, such as a metal and an acid (e.g., zinc and hydrochloric acid). The nascent hydrogen produced in this reaction would replace the iodine atom, yielding isobutane gas.

  • Collection and Characterization: The gaseous isobutane would be collected over water, and its physical properties, such as its boiling point, would be measured and compared to that of n-butane to demonstrate that it was a distinct compound.

Quantitative Data: Physical Properties of Alkane Isomers

The differentiation of alkane isomers was heavily reliant on the careful measurement of their physical properties. Boiling point, in particular, served as a key identifier. The following tables summarize historical and modern data for the isomers of butane, pentane, and hexane.

Butane Isomers (C4H10) Boiling Point (°C) Melting Point (°C) Density (g/mL at 20°C)
n-Butane-0.5-138.30.579 (liquid)
Isobutane (2-Methylpropane)-11.7-159.60.557 (liquid)

Historical data for butane isomers was established in the late 19th and early 20th centuries, confirming the difference between the two compounds.[8][10]

Pentane Isomers (C5H12) Boiling Point (°C) Melting Point (°C) Density (g/mL at 20°C)
n-Pentane36.1-129.70.626
Isopentane (2-Methylbutane)27.9-159.90.620
Neopentane (2,2-Dimethylpropane)9.5-16.60.613

Data for pentane isomers was crucial in solidifying the theory of structural isomerism.[4][11][12][13]

Hexane Isomers (C6H14) Boiling Point (°C)
n-Hexane68.7
2-Methylpentane (Isohexane)60.3
3-Methylpentane63.3
2,2-Dimethylbutane (Neohexane)49.7
2,3-Dimethylbutane58.0

The boiling points of hexane isomers further illustrate the trend of increased branching leading to lower boiling points.[11]

Evolution of Nomenclature

The naming of branched alkanes evolved from a system of common names to the systematic nomenclature we use today.

  • Common Nomenclature: Early on, prefixes were used to denote isomers. "iso-" was used for compounds with a methyl group on the penultimate carbon of the main chain (e.g., isobutane, isopentane). "neo-" was used for compounds with a quaternary carbon (e.g., neopentane).[12][14]

  • Systematic (IUPAC) Nomenclature: As the number of known isomers grew, a more systematic approach was needed. The International Union of Pure and Applied Chemistry (IUPAC) developed a set of rules for naming organic compounds based on identifying the longest continuous carbon chain (the parent chain) and the substituents attached to it.[15]

Visualizing the History and Science of Branched Alkanes

The following diagrams, rendered in DOT language, illustrate key concepts and workflows in the discovery and synthesis of branched alkanes.

discovery_timeline cluster_concepts Conceptual Developments cluster_discoveries Key Discoveries and Syntheses Radical Theory Radical Theory Frankland 1849 Frankland (Accidental synthesis of n-butane) Radical Theory->Frankland Influences Isomerism Isomerism Structural Theory Structural Theory Butlerov_synthesis 1866 Butlerov (Synthesizes Isobutane) Structural Theory->Butlerov_synthesis Guides van_t_Hoff 1874 van 't Hoff (Proposes Tetrahedral Carbon) Structural Theory->van_t_Hoff Lays groundwork for Tetrahedral Carbon Tetrahedral Carbon Frankland->Isomerism Raises questions about Wurtz 1855 Wurtz Reaction Butlerov_theory 1861 Butlerov (Proposes Chemical Structure) Butlerov_theory->Structural Theory Establishes Schorlemmer 1862 Schorlemmer (Isolates n-pentane) Schorlemmer->Isomerism Provides evidence for Butlerov_synthesis->Isomerism Confirms Lvov 1870 Lvov (Synthesizes Neopentane) Lvov->Isomerism Further confirms van_t_Hoff->Tetrahedral Carbon Explains

Timeline of the Discovery and Conceptualization of Branched Alkanes.

wurtz_reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products alkyl_halide_1 Alkyl Halide (R-X) alkane_rr Coupled Alkane (R-R') alkyl_halide_1->alkane_rr alkane_r Side Product (R-R) alkyl_halide_1->alkane_r sodium_halide Sodium Halide (NaX) alkyl_halide_1->sodium_halide alkyl_halide_2 Alkyl Halide (R'-X) alkyl_halide_2->alkane_rr alkane_r_prime Side Product (R'-R') alkyl_halide_2->alkane_r_prime alkyl_halide_2->sodium_halide sodium Sodium Metal (Na) sodium->alkane_rr sodium->alkane_r sodium->alkane_r_prime sodium->sodium_halide conditions Anhydrous Ether conditions->alkane_rr Solvent

Conceptual Workflow of the Wurtz Reaction for Alkane Synthesis.

butlerov_isobutane cluster_synthesis Butlerov's Synthesis of Isobutane (Conceptual) start Starting Materials (e.g., Acetyl Chloride, Dimethylzinc) step1 Synthesis of tert-Butyl Alcohol start->step1 tert_butanol tert-Butyl Alcohol step1->tert_butanol step2 Reaction with Hydriodic Acid (HI) tert_butanol->step2 tert_butyl_iodide tert-Butyl Iodide step2->tert_butyl_iodide step3 Reduction (e.g., Zn, HCl) tert_butyl_iodide->step3 isobutane Isobutane Gas step3->isobutane characterization Collection and Characterization (e.g., Boiling Point) isobutane->characterization

Logical Flow of Butlerov's Synthesis of Isobutane.

Conclusion: From Curiosity to Commodity

The journey from the initial, puzzling observations of different properties for compounds with the same elemental composition to the deliberate synthesis of branched alkanes represents a microcosm of the development of organic chemistry. The work of pioneers like Frankland, Butlerov, Schorlemmer, and Lvov, driven by a desire to understand the fundamental structure of molecules, laid the theoretical and practical groundwork for countless subsequent discoveries. Today, branched alkanes are not merely a textbook example of isomerism; they are critical components of high-octane fuels, demonstrating the profound and often unforeseen impact of fundamental scientific inquiry. The principles established through the study of these simple molecules continue to underpin modern drug development, materials science, and our understanding of the complex three-dimensional world of chemistry.

References

Environmental Fate and Transport of 4,4-Dimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 4,4-Dimethylheptane. The information is compiled from various scientific databases and regulatory guidelines to support environmental risk assessments and research activities.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. The following table summarizes the key properties of this compound.

PropertyValueUnitSource
Molecular FormulaC₉H₂₀--
Molecular Weight128.26 g/mol -
Boiling Point135.21°C[1]
Melting Point-102.89°C[1]
Water Solubility333.5µg/L[1]
Vapor Pressure9.7mmHg at 25°C-
Henry's Law Constant1.9 x 10⁻⁴atm·m³/mol-
Estimated LogKow (Octanol-Water Partition Coefficient)4.8-Calculated
Estimated Koc (Soil Organic Carbon-Water Partitioning Coefficient)1479L/kgCalculated

Environmental Fate and Transport

The following sections detail the expected behavior of this compound in various environmental compartments.

Abiotic Degradation

Hydrolysis: As an alkane, this compound does not contain any hydrolyzable functional groups. Therefore, abiotic hydrolysis is not considered a significant degradation pathway for this compound under typical environmental conditions.

Photolysis: this compound is not expected to directly absorb sunlight in the troposphere and, therefore, direct photolysis is not a significant removal process. However, it will be subject to indirect photodegradation in the atmosphere primarily through reactions with hydroxyl radicals (•OH). The estimated atmospheric half-life for this reaction is on the order of days, indicating that it is a significant process for the removal of this compound from the atmosphere.

Biotic Degradation

Biodegradation is expected to be the primary mechanism for the removal of this compound from soil and water. As a branched alkane, its degradation rate may be slower than that of linear alkanes with the same carbon number. The initial step in the aerobic biodegradation of branched alkanes typically involves the oxidation of a terminal methyl group by monooxygenase enzymes, leading to the formation of an alcohol. This is followed by further oxidation to an aldehyde and then a carboxylic acid, which can then enter the beta-oxidation pathway.

Transport and Distribution

Volatilization: With a relatively high vapor pressure and Henry's Law constant, this compound is expected to volatilize from water surfaces and moist soil.

Adsorption: The estimated LogKow and Koc values suggest that this compound will have a moderate to high affinity for organic matter in soil and sediment. This will limit its mobility in these compartments and reduce its bioavailability for microbial degradation.

Bioaccumulation: The estimated LogKow value suggests a potential for bioaccumulation in aquatic organisms.

Experimental Protocols

Detailed methodologies for determining key environmental fate parameters are outlined in the following sections, based on internationally recognized OECD guidelines.

Determination of Octanol-Water Partition Coefficient (LogKow) - OECD Guideline 107 (Shake-Flask Method)

This method is suitable for determining LogKow values in the range of -2 to 4.

Principle: A known volume of n-octanol and water are placed in a vessel with a known amount of the test substance. The mixture is shaken to allow for partitioning of the substance between the two phases. After equilibration, the phases are separated, and the concentration of the substance in each phase is determined.

Procedure:

  • Preparation of Solutions: Prepare a stock solution of this compound in n-octanol.

  • Test Vessels: Use centrifuge tubes with screw caps. Add appropriate volumes of n-octanol, water, and the stock solution to the tubes.

  • Equilibration: Shake the tubes for a predetermined time at a constant temperature (e.g., 25°C).

  • Phase Separation: Centrifuge the tubes to ensure complete separation of the n-octanol and water phases.

  • Analysis: Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

  • Calculation: The LogKow is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Determination of Soil Organic Carbon-Water Partitioning Coefficient (Koc) - OECD Guideline 106 (Batch Equilibrium Method)

This method determines the adsorption of a chemical to soil.

Principle: A soil sample is equilibrated with a solution of the test substance of known concentration. The concentration of the substance remaining in the solution after equilibrium is measured, and the amount adsorbed to the soil is calculated by difference.

Procedure:

  • Soil Selection: Use a range of well-characterized soils with varying organic carbon content.

  • Test Solution: Prepare a solution of this compound in a calcium chloride solution (to mimic soil pore water).

  • Adsorption Phase: Add a known mass of soil to a centrifuge tube, followed by a known volume of the test solution. Shake the tubes for a predetermined time to reach equilibrium.

  • Equilibrium and Separation: Centrifuge the tubes to separate the soil from the solution.

  • Analysis: Analyze the concentration of this compound in the supernatant.

  • Calculation: Calculate the amount of substance adsorbed to the soil. The adsorption coefficient (Kd) is the ratio of the concentration in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil.

Determination of Ready Biodegradability - OECD Guideline 301B (CO₂ Evolution Test)

This test assesses the potential for a chemical to be readily biodegradable under aerobic conditions.

Principle: The test substance is incubated with an inoculum (e.g., activated sludge) in a mineral medium. The amount of carbon dioxide produced from the biodegradation of the test substance is measured over a 28-day period.

Procedure:

  • Test Setup: Prepare test flasks containing the mineral medium, inoculum, and the test substance. Also, prepare control flasks without the test substance and reference flasks with a readily biodegradable substance.

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 22 ± 2°C) with continuous aeration.

  • CO₂ Measurement: Trap the evolved CO₂ in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantify it by titration.

  • Calculation: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance to its theoretical maximum. A substance is considered readily biodegradable if it reaches the pass level of 60% within a 10-day window during the 28-day test.

Visualizations

The following diagrams illustrate key concepts related to the environmental fate and transport of this compound.

Environmental_Fate_and_Transport cluster_air Air cluster_water Water cluster_soil Soil Air This compound (in atmosphere) Degradation_Products_Air Degradation Products Air->Degradation_Products_Air Photodegradation OH_Radicals •OH Radicals Water This compound (dissolved) Water->Air Volatilization Degradation_Products_Water Degradation Products Water->Degradation_Products_Water Biodegradation Sediment Sediment Adsorption Water->Sediment Microorganisms_Water Microorganisms Soil This compound (adsorbed/dissolved) Soil->Air Volatilization Degradation_Products_Soil Degradation Products Soil->Degradation_Products_Soil Biodegradation Groundwater Leaching to Groundwater Soil->Groundwater Microorganisms_Soil Microorganisms Release Release into Environment Release->Air Volatilization Release->Water Release->Soil

Caption: Environmental fate and transport pathways of this compound.

Biodegradation_Pathway cluster_aerobic Aerobic Biodegradation Alkane This compound Alcohol 4,4-Dimethylheptan-1-ol Alkane->Alcohol Monooxygenase Aldehyde 4,4-Dimethylheptanal Alcohol->Aldehyde Alcohol Dehydrogenase Carboxylic_Acid 4,4-Dimethylheptanoic Acid Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pathway Carboxylic_Acid->Beta_Oxidation CO2_H2O CO₂ + H₂O Beta_Oxidation->CO2_H2O

Caption: Proposed aerobic biodegradation pathway for this compound.

Experimental_Workflows cluster_logkow LogKow Determination (OECD 107) cluster_koc Koc Determination (OECD 106) cluster_biodegradation Biodegradation Test (OECD 301B) Start_Kow Prepare n-octanol, water, and test substance Shake Shake to equilibrate Start_Kow->Shake Centrifuge_Kow Centrifuge to separate phases Shake->Centrifuge_Kow Analyze_Kow Analyze concentration in each phase Centrifuge_Kow->Analyze_Kow Calculate_Kow Calculate LogKow Analyze_Kow->Calculate_Kow Start_Koc Prepare soil and test solution Equilibrate_Koc Shake to equilibrate Start_Koc->Equilibrate_Koc Centrifuge_Koc Centrifuge to separate soil Equilibrate_Koc->Centrifuge_Koc Analyze_Koc Analyze concentration in supernatant Centrifuge_Koc->Analyze_Koc Calculate_Koc Calculate Kd and Koc Analyze_Koc->Calculate_Koc Start_Bio Prepare medium, inoculum, and test substance Incubate Incubate with aeration Start_Bio->Incubate Trap_CO2 Trap evolved CO₂ Incubate->Trap_CO2 Quantify_CO2 Quantify CO₂ Trap_CO2->Quantify_CO2 Calculate_Bio Calculate % biodegradation Quantify_CO2->Calculate_Bio

Caption: Simplified workflows for key environmental fate experiments.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 4,4-dimethylheptane, a branched alkane of interest in various fields of chemical research. The primary route detailed herein involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and hydrogenation to yield the final saturated alkane. A less conventional approach via Friedel-Crafts alkylation is also discussed.

Synthesis Method 1: Grignard Reaction followed by Dehydration and Hydrogenation

This robust two-step method is a reliable pathway for the synthesis of this compound. The overall strategy involves the creation of a tertiary alcohol intermediate, 4,4-dimethyl-4-heptanol, via a Grignard reaction. This intermediate is then converted to the target alkane.

Logical Workflow:

G cluster_0 Step 1: Synthesis of 4,4-Dimethyl-4-heptanol cluster_1 Step 2: Conversion to this compound 4-Heptanone 4-Heptanone Grignard Reaction Grignard Reaction 4-Heptanone->Grignard Reaction Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Grignard Reaction 4,4-Dimethyl-4-heptanol 4,4-Dimethyl-4-heptanol Grignard Reaction->4,4-Dimethyl-4-heptanol Dehydration Dehydration 4,4-Dimethyl-4-heptanol->Dehydration 4,4-Dimethyl-3-heptene 4,4-Dimethyl-3-heptene Dehydration->4,4-Dimethyl-3-heptene Hydrogenation Hydrogenation 4,4-Dimethyl-3-heptene->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Synthetic workflow for this compound via a Grignard reaction.

Experimental Protocols

Part 1: Synthesis of 4,4-Dimethyl-4-heptanol via Grignard Reaction

This protocol outlines the synthesis of the tertiary alcohol intermediate.

Materials:

  • 4-Heptanone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled. The system is flushed with dry nitrogen.

  • Addition of Ketone: 4-Heptanone (1.0 equivalent) is dissolved in anhydrous diethyl ether and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.

  • Grignard Reagent Addition: Methylmagnesium bromide solution (1.1 equivalents) is added dropwise from the dropping funnel to the stirred ketone solution. The rate of addition is controlled to maintain the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Quenching: The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

  • Work-up: The mixture is transferred to a separatory funnel. The ether layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 4,4-dimethyl-4-heptanol.

  • Purification: The crude product can be purified by vacuum distillation.

Part 2: Conversion of 4,4-Dimethyl-4-heptanol to this compound

This part involves the dehydration of the tertiary alcohol to an alkene, followed by hydrogenation.

Materials:

  • 4,4-Dimethyl-4-heptanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Ethanol or Ethyl Acetate (solvent for hydrogenation)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A. Dehydration:

  • Reaction Setup: A round-bottom flask is equipped with a distillation apparatus.

  • Reaction: 4,4-Dimethyl-4-heptanol is mixed with a catalytic amount of concentrated H₂SO₄ or H₃PO₄.

  • Distillation: The mixture is heated to a temperature that allows for the distillation of the alkene product (a mixture of isomers, primarily 4,4-dimethyl-3-heptene) as it is formed (typically 100-140 °C for a tertiary alcohol).[1]

  • Work-up: The collected distillate is washed with saturated NaHCO₃ solution and then with brine. The organic layer is dried over anhydrous MgSO₄ and filtered.

B. Hydrogenation:

  • Reaction Setup: The crude alkene from the previous step is dissolved in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: 10% Pd/C catalyst (typically 1-5 mol%) is carefully added to the solution under an inert atmosphere.

  • Hydrogenation: The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or GC).

  • Filtration and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for analogous reactions, providing an estimate for the synthesis of this compound.

StepReactionReactantsKey ConditionsTypical YieldPurityReference (Analogous Reaction)
1Grignard Reaction4-Heptanone, Methylmagnesium BromideAnhydrous diethyl ether, 0 °C to RT80-90%>95%
2aDehydration4,4-Dimethyl-4-heptanol, H₂SO₄100-140 °C70-85%Mixture of isomers
2bHydrogenation4,4-Dimethyl-3-heptene, H₂, Pd/CRT, 1 atm H₂>95%>98%[2]

Synthesis Method 2: Friedel-Crafts Alkylation (Conceptual)

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds, typically involving the alkylation of aromatic rings. Its application to the synthesis of branched alkanes from other alkanes is less common in a laboratory setting due to challenges such as carbocation rearrangements and polyalkylation.[3][4]

A conceptual pathway for the synthesis of this compound could involve the alkylation of a smaller alkane with an appropriate alkyl halide in the presence of a strong Lewis acid catalyst.

Logical Relationship Diagram:

G Alkane Substrate Alkane Substrate Friedel-Crafts Alkylation Friedel-Crafts Alkylation Alkane Substrate->Friedel-Crafts Alkylation Alkyl Halide Alkyl Halide Alkyl Halide->Friedel-Crafts Alkylation Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Friedel-Crafts Alkylation Catalyzes This compound This compound Friedel-Crafts Alkylation->this compound Desired Product Rearranged Byproducts Rearranged Byproducts Friedel-Crafts Alkylation->Rearranged Byproducts Potential Side Products

Caption: Conceptual pathway for Friedel-Crafts alkylation to synthesize this compound.

Application Notes

This method is generally not preferred for the laboratory synthesis of a specific branched alkane like this compound due to several limitations:

  • Carbocation Rearrangements: The intermediate carbocations are prone to rearrangement to more stable forms, leading to a mixture of isomeric products.

  • Polyalkylation: The initial product may be more reactive than the starting material, leading to further alkylation.

  • Harsh Conditions: Strong Lewis acids like AlCl₃ are required, which can be difficult to handle and can promote side reactions.

References

Synthesis of 4,4-Dimethylheptane via Catalytic Hydrogenation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4,4-dimethylheptane through the catalytic hydrogenation of an appropriate unsaturated precursor. The primary method detailed herein is the complete hydrogenation of 4,4-dimethyl-2-heptyne.

Introduction

Catalytic hydrogenation is a cornerstone of synthetic organic chemistry, enabling the reduction of unsaturated functional groups to their saturated counterparts. This process is of paramount importance in the synthesis of fine chemicals and pharmaceutical intermediates where precise structural control is essential. The synthesis of this compound, a branched alkane, serves as a model for the reduction of a sterically hindered internal alkyne to the corresponding alkane. The reaction involves the addition of molecular hydrogen (H₂) across the carbon-carbon triple bond of 4,4-dimethyl-2-heptyne in the presence of a metal catalyst.

The overall transformation is as follows:

4,4-Dimethyl-2-heptyne + 2 H₂ → this compound

Commonly employed catalysts for such transformations include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.[1][2] The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction rate, efficiency, and purity of the final product.

Data Presentation

The following table summarizes the key quantitative parameters for the catalytic hydrogenation of 4,4-dimethyl-2-heptyne to this compound. This data is compiled from established general procedures for alkyne hydrogenation and adapted for this specific substrate.

ParameterValueNotes
Substrate 4,4-Dimethyl-2-heptyne-
Product This compound-
Catalyst 10% Palladium on Carbon (Pd/C)Other catalysts like PtO₂ or Raney Ni can also be used.[1]
Catalyst Loading 5-10 mol%Higher loading may be necessary for sterically hindered alkynes.
Solvent Ethanol or Ethyl AcetateProtic solvents like ethanol can accelerate the reaction rate.[3]
Hydrogen Pressure 1-4 atm (balloon or Parr shaker)Higher pressures can increase the reaction rate.
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic.
Reaction Time 2-24 hoursMonitored by TLC, GC, or ¹H NMR.
Typical Yield >95%Dependent on reaction completion and purification.

Experimental Protocols

This section provides a detailed methodology for the catalytic hydrogenation of 4,4-dimethyl-2-heptyne.

Materials:

  • 4,4-dimethyl-2-heptyne

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Ethyl Acetate), anhydrous

  • Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., a heavy-walled flask with a stir bar and a two-way adapter for a hydrogen balloon, or a Parr hydrogenation apparatus)

  • Magnetic stirrer

Procedure:

  • Preparation of the Reaction Vessel:

    • To a dry, heavy-walled round-bottom flask equipped with a magnetic stir bar, add 10% Palladium on Carbon (5-10 mol% relative to the substrate).

    • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for several minutes to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under a positive pressure of the inert gas, add the solvent (e.g., ethanol) via syringe to wet the catalyst.

    • Dissolve the 4,4-dimethyl-2-heptyne in the same solvent in a separate flask and add it to the reaction flask via syringe.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is replaced with hydrogen.

    • For atmospheric pressure hydrogenation, attach a balloon filled with hydrogen gas to the flask. For higher pressures, use a Parr hydrogenation apparatus and pressurize to the desired level (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or by observing the uptake of hydrogen (e.g., deflation of the hydrogen balloon). The reaction is typically complete when hydrogen uptake ceases.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected. Caution: The palladium catalyst on the Celite pad can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and handle it with care.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude this compound can be purified further by distillation if necessary, although the purity is often high after filtration.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of 4,4-dimethyl-2-heptyne.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Prepare Reaction Vessel (Flask, Stir Bar, Pd/C) add_reagents Add Solvent and 4,4-dimethyl-2-heptyne prep_vessel->add_reagents Inert Atmosphere hydrogenate Introduce H₂ Gas (1-4 atm) add_reagents->hydrogenate stir Vigorous Stirring (Room Temperature) hydrogenate->stir monitor Monitor Reaction (TLC/GC) stir->monitor vent Vent H₂ and Purge monitor->vent filter Filter through Celite® vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Distillation) concentrate->purify product product purify->product This compound

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Pathway

The catalytic hydrogenation of an alkyne to an alkane on a metal surface is generally understood to proceed via the Horiuti-Polanyi mechanism. This involves the sequential addition of hydrogen atoms to the unsaturated substrate adsorbed on the catalyst surface.

reaction_mechanism catalyst_surface Catalyst Surface (Pd) h2 H₂ (gas) alkyne 4,4-Dimethyl-2-heptyne adsorbed_h Adsorbed H atoms h2->adsorbed_h Adsorption adsorbed_alkyne Adsorbed Alkyne alkyne->adsorbed_alkyne Adsorption alkene_intermediate Adsorbed Alkene Intermediate (cis-4,4-Dimethyl-2-heptene) adsorbed_alkyne->alkene_intermediate + 2[H] alkane_product This compound alkene_intermediate->alkane_product + 2[H] alkane_product->catalyst_surface Desorption

Caption: Simplified mechanism of catalytic hydrogenation of an alkyne.

References

Application Note: Gas Chromatography Analysis of 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 4,4-Dimethylheptane, a branched-chain alkane, is critical across various scientific and industrial domains, including petrochemical analysis, environmental monitoring, and as a component in fuel and solvent mixtures. Gas chromatography (GC) stands as the primary analytical technique for the separation and quantification of this and other volatile organic compounds (VOCs). The inherent challenge in analyzing C9 alkanes lies in the vast number of structural isomers, which often exhibit similar physicochemical properties, leading to co-elution and complicating accurate quantification.

This document provides detailed application notes and protocols for the analysis of this compound using gas chromatography, tailored for researchers, scientists, and professionals in drug development and related fields.

1. Introduction

This compound is a volatile, flammable liquid and a component of some fuel mixtures. Accurate determination of its concentration is essential for quality control, environmental assessment, and toxicological studies. This application note details a robust gas chromatography method for the separation and quantification of this compound.

2. Principle of the Method

Gas chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For volatile hydrocarbons like this compound, a non-polar capillary column is typically employed. The elution order of alkanes on such columns is primarily determined by their boiling points and molecular structure. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to hydrocarbons. For unequivocal identification, a Mass Spectrometer (MS) can be used as the detector.

3. Materials and Reagents

  • Solvent: n-Hexane or Pentane (GC grade or higher)

  • Analytical Standard: this compound (≥98% purity)

  • Internal Standard (optional): n-Nonane or other suitable n-alkane not present in the sample.

  • Gases: Helium or Nitrogen (carrier gas, high purity), Hydrogen (for FID), and compressed air (for FID).

Experimental Protocols

1. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with n-hexane.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with n-hexane to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard Fortification (if used): Add a constant concentration of the internal standard to all calibration standards and samples.

2. Sample Preparation

  • Liquid Samples (e.g., fuel mixtures): Accurately dilute the sample in n-hexane to bring the expected concentration of this compound within the calibration range.

  • Solid or Semi-solid Samples: Employ headspace or purge-and-trap techniques for the extraction of volatile this compound.

  • Air Samples: Use thermal desorption of sorbent tubes through which a known volume of air has been passed.

3. Gas Chromatography (GC) Method

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and applications.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Injector Split/Splitless Inlet
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Program Initial: 40°C, hold for 5 minutes. Ramp: 10°C/min to 200°C, hold for 5 minutes.
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (He) 25 mL/min

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table is an example of how to present validation data for the GC method. The values provided are typical and should be experimentally determined.

Parameter Result
Retention Time (min) Approx. 8.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0
Repeatability (%RSD, n=6) < 5%
Recovery (%) 95 - 105%

Workflow and Pathway Diagrams

A clear visualization of the experimental workflow is essential for protocol adherence and troubleshooting.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing stock Stock Solution (1000 µg/mL) working Working Standards (1-100 µg/mL) stock->working injection GC Injection (1 µL) working->injection sample_prep Sample Preparation (Dilution/Extraction) sample_prep->injection separation Chromatographic Separation (HP-5ms Column) injection->separation detection FID Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification calibration Calibration Curve calibration->quantification

GC Analysis Workflow for this compound.

The logical relationship for the separation of C9 alkane isomers on a non-polar GC column is primarily based on their boiling points, which is influenced by their molecular structure.

Isomer_Separation_Logic cluster_properties Molecular Properties cluster_gc_behavior Gas Chromatography Behavior branching Increased Branching boiling_point Lower Boiling Point branching->boiling_point leads to interaction Weaker Intermolecular Interactions boiling_point->interaction correlates with retention Shorter Retention Time interaction->retention results in

Logic of C9 Isomer Separation in GC.

Application Notes and Protocols for 4,4-Dimethylheptane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylheptane is a branched-chain alkane that serves as a non-polar solvent with potential applications in organic synthesis, extraction, and purification processes within the pharmaceutical and chemical industries.[1][2][3] Its distinct molecular structure, featuring a quaternary carbon, imparts specific physical properties that can be advantageous in certain applications compared to linear alkanes or other branched isomers.[4] These application notes provide a comprehensive overview of the properties of this compound, along with detailed protocols for its use in relevant laboratory procedures, particularly in the context of drug development.

Physicochemical Properties

Understanding the physical and chemical properties of a solvent is crucial for its effective application. The following table summarizes the key properties of this compound and provides a comparison with other common non-polar solvents.

PropertyThis compoundn-HeptaneHexaneToluene
Molecular Formula C9H20[5]C7H16[6]C6H14C7H8
Molecular Weight ( g/mol ) 128.26[5]100.21[6]86.1892.14
Boiling Point (°C) 135.2[4]98.4[6]68.7110.6
Density (g/mL at 20°C) 0.721[4]0.684[6]0.6590.867
Water Solubility Very lowInsolubleInsolubleSparingly soluble
Viscosity (mPa·s at 25°C) ~0.7 (estimated)0.389[6]0.2940.590
Surface Tension (mN/m at 20°C) Data not available20.14[6]18.4328.52

Applications in Drug Development

Due to its non-polar nature, this compound is a suitable solvent for dissolving and extracting non-polar compounds, such as lipids, steroids, and certain active pharmaceutical ingredients (APIs).[7][8][9] Its higher boiling point compared to hexane or heptane can be beneficial for reactions requiring elevated temperatures. Branched-chain alkanes are often preferred in some applications due to their different solvency characteristics and potentially lower toxicity compared to their linear counterparts.[10]

A key potential application lies in the purification of non-polar drug molecules, such as intermediates in the synthesis of complex natural products like artemisinin, a potent antimalarial drug.[11][12][13] Non-polar solvents are crucial for extracting and purifying these lipophilic compounds from reaction mixtures or natural sources.

Experimental Protocols

The following are detailed protocols for key experiments where this compound can be utilized as a non-polar solvent.

Protocol 1: Liquid-Liquid Extraction of a Non-Polar Compound

Objective: To extract a non-polar active pharmaceutical ingredient (API) from an aqueous reaction mixture.

Materials:

  • Reaction mixture containing the non-polar API in an aqueous solution.

  • This compound (reagent grade).

  • Separatory funnel.

  • Sodium chloride (brine solution).

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

  • Beakers and flasks.

Methodology:

  • Transfer the aqueous reaction mixture to a separatory funnel of appropriate size.

  • Add an equal volume of this compound to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The upper layer will be the organic phase (this compound containing the API), and the lower layer will be the aqueous phase.

  • Drain the lower aqueous layer and collect the organic layer.

  • Wash the organic layer with a saturated brine solution to remove any residual water-soluble impurities.

  • Separate the layers again and discard the aqueous wash.

  • Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.

  • Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.

  • Remove the this compound using a rotary evaporator to obtain the crude non-polar API.

G

Protocol 2: Purification of a Non-Polar API by Recrystallization

Objective: To purify a crude non-polar API using this compound as the recrystallization solvent.

Materials:

  • Crude non-polar API.

  • This compound (reagent grade).

  • Erlenmeyer flask.

  • Hot plate with magnetic stirrer.

  • Buchner funnel and filter paper.

  • Vacuum flask.

  • Ice bath.

Methodology:

  • Place the crude non-polar API in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of this compound, just enough to wet the solid.

  • Gently heat the mixture on a hot plate while stirring.

  • Gradually add more this compound in small portions until the solid completely dissolves at or near the boiling point of the solvent.

  • Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Observe the formation of crystals. If no crystals form, gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Once the solution has reached room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold this compound to remove any remaining impurities.

  • Dry the purified crystals under vacuum to remove all residual solvent.

Signaling Pathway Visualization

In drug development, understanding the mechanism of action of a compound is paramount. Many non-polar drugs and natural products interact with lipid signaling pathways. The following diagram illustrates a simplified overview of a generic lipid signaling pathway, which is relevant for many non-polar bioactive molecules that could be extracted or purified using this compound.[14][15][16][17]

G

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[11]

  • Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Use non-sparking tools and take measures to prevent electrostatic discharge.[11]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. If ventilation is inadequate, use a respirator.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[8]

  • First Aid: In case of skin contact, wash with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse with plenty of water. Seek medical attention if irritation persists.[11]

Conclusion

This compound presents itself as a viable non-polar solvent for specific applications in research and drug development. Its unique physical properties may offer advantages in certain extraction and purification protocols. The provided methodologies and safety information serve as a guide for its effective and safe utilization in the laboratory. Further research into the solubility of specific APIs in this compound will help to fully elucidate its potential in pharmaceutical applications.

References

Applications of 4,4-Dimethylheptane in Organic Synthesis: A Review of Current Understanding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylheptane is a branched-chain alkane with the chemical formula C₉H₂₀. As a saturated hydrocarbon, it is characterized by its chemical inertness and non-polar nature. While extensively studied in the context of fuel science and combustion, its direct applications in preparative organic synthesis are not widely documented in publicly available scientific literature. This document aims to provide a comprehensive overview of the known and potential applications of this compound in organic synthesis, drawing from its physical and chemical properties and the general reactivity of alkanes. Due to the limited specific data on its synthetic utility, this report will also feature a representative protocol for a potential functionalization reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in determining its potential applications, particularly as a solvent. Its low polarity, miscibility with other hydrocarbons, and specific boiling point define its solvent characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₂₀[1][2]
Molecular Weight 128.25 g/mol [1]
CAS Number 1068-19-5[2]
Boiling Point 135.3 °C (275.5 °F; 408.4 K)[3]
Physical State Colorless liquid[2]
Solubility Soluble in organic solvents such as ethanol and acetone. Insoluble in water.[2]

Applications in Organic Chemistry

Based on available information, the applications of this compound in organic synthesis can be categorized as follows:

Non-Polar, Aprotic Solvent

Given its alkane structure, this compound is a non-polar, aprotic solvent. In principle, it can be used in reactions where a non-reactive, hydrocarbon medium is required, particularly at elevated temperatures due to its relatively high boiling point. However, specific examples of its use as a primary solvent in named organic reactions are scarce in the literature. It is more likely to be a component of complex hydrocarbon mixtures used as solvents in industrial processes.

Component in Fuel and Combustion Studies

A significant area of application for this compound and its isomers is in the field of fuel science and combustion chemistry.[4][5] Branched alkanes are important components of gasoline and other fuels, and their combustion characteristics are a subject of intensive research.[6][7] Studies involving the pyrolysis and oxidation of heptane isomers, for instance, provide insights into the fundamental chemistry of combustion, which is crucial for developing more efficient and cleaner fuels.[8]

Feedstock in Catalytic Reforming and Cracking

In the petrochemical industry, alkanes like this compound are components of naphtha, which is used as a feedstock for catalytic reforming.[9][10] This process converts low-octane linear and branched alkanes into high-octane aromatic compounds and branched alkanes, which are essential for gasoline production.[11] Similarly, catalytic cracking breaks down larger hydrocarbons into smaller, more valuable molecules like alkenes and smaller alkanes.[12][13] While this compound is part of this industrial process, it is one component among many, and specific synthetic protocols starting from isolated this compound are not common.

Potential Synthetic Transformations: A Representative Protocol

While direct applications are limited, it is possible to functionalize this compound through reactions typical for alkanes, such as free-radical halogenation. This process introduces a functional group onto the alkane backbone, which can then be used for further synthetic transformations.

Below is a representative, hypothetical protocol for the free-radical bromination of this compound. This protocol is based on general principles of alkane halogenation and is intended for illustrative purposes.

Representative Experimental Protocol: Free-Radical Bromination of this compound

Objective: To synthesize a mixture of brominated this compound derivatives.

Reaction Scheme:

C₉H₂₀ + Br₂ --(hν)--> C₉H₁₉Br + HBr

Materials:

  • This compound (C₉H₂₀)

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: CCl₄ is toxic and a suspected carcinogen. Use with appropriate safety measures in a well-ventilated fume hood. )

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Photochemical reactor or a round-bottom flask with a UV lamp

Procedure:

  • In a photochemical reactor or a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve this compound (1.0 eq) in the inert solvent.

  • Initiate UV irradiation of the reaction mixture.

  • Slowly add a solution of bromine (0.9 eq) in the same inert solvent from the dropping funnel over a period of 1-2 hours. The disappearance of the bromine color indicates the progress of the reaction.

  • Continue the irradiation for an additional hour after the bromine addition is complete to ensure maximum conversion.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to remove any unreacted bromine and HBr, and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a mixture of isomeric bromo-4,4-dimethylheptanes, can be purified by fractional distillation under reduced pressure.

Expected Quantitative Data (Hypothetical):

The following table presents hypothetical data for this reaction. The product distribution will depend on the relative reactivity of the different C-H bonds in this compound.

Table 2: Hypothetical Product Distribution and Yields for the Bromination of this compound

ProductStructurePredicted Relative Abundance (%)Boiling Point (°C at reduced pressure)
1-Bromo-4,4-dimethylheptane BrCH₂(CH₂)₂C(CH₃)₂(CH₂)₂CH₃Minor~90-95 °C at 10 mmHg
2-Bromo-4,4-dimethylheptane CH₃CH(Br)CH₂C(CH₃)₂(CH₂)₂CH₃Major~85-90 °C at 10 mmHg
3-Bromo-4,4-dimethylheptane CH₃CH₂CH(Br)C(CH₃)₂(CH₂)₂CH₃Major~85-90 °C at 10 mmHg
Overall Yield -~70-80%-

Note: The relative abundance is predicted based on the statistical probability of abstraction of primary, secondary, and tertiary hydrogens, and the greater reactivity of secondary hydrogens over primary hydrogens in free-radical bromination.

Visualizing the Workflow

The general workflow for the functionalization of this compound can be visualized as a logical progression from the starting material to a functionalized intermediate, which can then be used in further synthetic steps.

G cluster_0 Functionalization of this compound cluster_1 Further Synthetic Transformations A This compound (Starting Material) B Free-Radical Halogenation (e.g., Bromination with Br2/hν) A->B C Bromo-4,4-dimethylheptane (Functionalized Intermediate) B->C D Nucleophilic Substitution (e.g., with -OH, -CN, -OR) C->D E Elimination (e.g., with a strong base) C->E F Organometallic Formation (e.g., Grignard Reagent) C->F G Diverse Functionalized Derivatives D->G E->G F->G

Caption: General workflow for the functionalization of this compound.

Conclusion

References

Application Notes and Protocols: 4,4-Dimethylheptane as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylheptane (CAS No. 1068-19-5) is a saturated branched alkane with the molecular formula C9H20.[1][2][3][4][5][6] Due to its chemical inertness, thermal stability, and well-defined chromatographic behavior, it serves as an excellent reference standard in chromatographic analyses, particularly in gas chromatography (GC). Its primary applications include use as an internal standard for quantitative analysis and as a reference compound for the determination of Kovats retention indices. These application notes provide detailed protocols and data for the effective use of this compound in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper application.

PropertyValueReference
Molecular FormulaC9H20[1][2][3][4][5][6]
Molecular Weight128.25 g/mol [1][2]
CAS Registry Number1068-19-5[2][3][4][5][6]
Boiling Point135-136 °C (Predicted)
IUPAC NameThis compound[1]

Application as a Reference Standard in Gas Chromatography

This compound is particularly suitable for GC applications due to its volatility and stability under typical GC conditions. It is commonly used with non-polar stationary phases.

Kovats Retention Index

The Kovats retention index is a dimensionless quantity that relates the retention time of an analyte to the retention times of adjacent n-alkanes. It is a standardized method for reporting retention data, making it easier to compare results between different instruments and laboratories. This compound has a well-documented Kovats retention index on various stationary phases.

Table 1: Kovats Retention Indices of this compound on Standard Non-Polar Columns

Stationary Phase TypeTemperature ProgramKovats Retention Index (I)
Standard Non-PolarIsothermal823 - 839
Standard Non-PolarTemperature Ramp~826
Custom Temperature ProgramVarious823 - 837

Data sourced from the NIST WebBook.[1][2][3][5]

Internal Standard for Quantitative Analysis

In quantitative chromatography, an internal standard (IS) is a compound added to the sample at a known concentration to facilitate the quantification of the analyte(s) of interest. The use of an IS can correct for variations in injection volume, sample preparation, and instrument response.

Key characteristics of this compound as an internal standard:

  • Chemically Inert: Does not react with the sample components or the stationary phase.

  • Well-Resolved: Its peak should be well-separated from the peaks of other components in the sample.

  • Not Naturally Present: It should not be a natural component of the sample being analyzed.

  • Structurally Similar (if possible): While not structurally identical to most analytes, its hydrocarbon nature makes it a suitable IS for the analysis of other non-polar to moderately polar compounds.

Experimental Protocols

Protocol for Determination of Kovats Retention Index

This protocol outlines the steps to determine the Kovats retention index of an analyte using this compound as a reference point, assuming its index is known or being confirmed.

Objective: To determine the Kovats retention index of a target analyte.

Materials:

  • Gas chromatograph with a flame ionization detector (FID)

  • Non-polar capillary column (e.g., DB-1, HP-5)

  • This compound standard

  • A series of n-alkane standards (e.g., C8 to C10)

  • Sample containing the analyte of interest

  • High-purity solvent (e.g., hexane or pentane)

Procedure:

  • Prepare Standards:

    • Prepare a solution containing a known concentration of this compound.

    • Prepare a homologous series of n-alkane standards (e.g., n-octane, n-nonane, n-decane) in the same solvent.

    • Prepare a solution of the analyte.

  • Chromatographic Conditions:

    • Set the GC oven to an isothermal temperature or a temperature program suitable for the elution of the alkanes and the analyte.

    • Set appropriate injector and detector temperatures.

    • Use a constant carrier gas flow rate.

  • Analysis:

    • Inject the n-alkane mixture and record the retention times of each n-alkane.

    • Inject the analyte solution and record its retention time.

    • Inject the this compound standard and record its retention time to confirm its position relative to the n-alkanes.

  • Calculation:

    • Calculate the Kovats retention index (I) of the analyte using the following formula for a temperature-programmed run:

      • I = 100 * [n + (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]

      • Where:

        • n = carbon number of the n-alkane eluting just before the analyte

        • N = carbon number of the n-alkane eluting just after the analyte

        • t_R(analyte) = retention time of the analyte

        • t_R(n) = retention time of the n-alkane with carbon number n

        • t_R(N) = retention time of the n-alkane with carbon number N

Protocol for Quantitative Analysis using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of an analyte.

Objective: To determine the concentration of a target analyte in a sample.

Materials:

  • Gas chromatograph with a suitable detector (e.g., FID or MS)

  • Chromatography column capable of separating the analyte and this compound

  • This compound (Internal Standard) of high purity

  • Pure analyte standard

  • Sample for analysis

  • Volumetric flasks and pipettes

  • High-purity solvent

Procedure:

  • Prepare Calibration Standards:

    • Prepare a stock solution of the analyte at a known concentration.

    • Prepare a stock solution of this compound (IS) at a known concentration.

    • Create a series of calibration standards by adding a constant amount of the IS stock solution and varying amounts of the analyte stock solution to volumetric flasks. Dilute to volume with the solvent.

  • Prepare Sample:

    • Accurately weigh or measure a known amount of the sample.

    • Add the same constant amount of the IS stock solution as used in the calibration standards.

    • Perform any necessary sample preparation steps (e.g., extraction, dilution).

  • Chromatographic Analysis:

    • Inject each calibration standard and the prepared sample into the GC.

    • Record the peak areas of the analyte and the internal standard for each run.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (Area_analyte / Area_IS).

    • Plot a calibration curve of the analyte concentration versus the peak area ratio.

    • Determine the equation of the line (y = mx + c) from the calibration curve.

    • For the sample, calculate the peak area ratio (Area_analyte / Area_IS).

    • Use the calibration curve equation to calculate the concentration of the analyte in the sample.

Visualizations

Workflow for Kovats Retention Index Determination

G Figure 1: Workflow for Kovats Retention Index Determination A Prepare n-alkane and analyte standards C Inject standards and analyte separately A->C B Set GC parameters (isothermal or program) B->C D Record retention times C->D E Calculate Kovats Index using formula D->E

Caption: Workflow for Kovats Retention Index Determination.

Workflow for Quantitative Analysis using an Internal Standard

G Figure 2: Workflow for Quantitative Analysis with an Internal Standard cluster_0 Calibration cluster_1 Sample Analysis A Prepare calibration standards (varying analyte, constant IS) B Inject standards into GC A->B C Calculate peak area ratios (Analyte/IS) B->C D Generate calibration curve C->D H Determine analyte concentration from calibration curve D->H E Prepare sample with constant IS F Inject sample into GC E->F G Calculate sample peak area ratio F->G G->H

Caption: Quantitative analysis workflow using an internal standard.

Conclusion

This compound is a reliable and versatile reference standard for gas chromatography. Its well-characterized retention behavior and chemical inertness make it highly suitable for both qualitative (retention index determination) and quantitative (internal standard) analyses. The protocols and data provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their chromatographic workflows, ensuring accurate and reproducible results.

References

Application Notes and Protocols: The Use of 4,4-Dimethylheptane in Fuel and Lubricant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4,4-dimethylheptane in fuel and lubricant research. While specific studies on this compound are limited, its properties as a branched-chain alkane suggest its utility in these fields. This document outlines its physical and chemical characteristics, potential applications, and relevant experimental protocols based on standardized testing methods.

Properties of this compound

This compound is a branched-chain alkane with the chemical formula C9H20.[1][2] Its structure, characterized by a seven-carbon chain with two methyl groups attached to the fourth carbon, influences its physical and chemical properties, making it a subject of interest for fuel and lubricant applications.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC9H20-[1][2]
Molecular Weight128.26 g/mol [1][4]
Boiling Point135.21°C[4]
Melting Point-102.89°C[4]
Density0.7210g/cm³[4]
Refractive Index1.4053-[4]
Water Solubility333.5µg/L[4]
Vapor Pressure10.34mmHg @ 25°C (est.)[3]
Flash Point51.70°C (est.)[3]

Application in Fuel Studies

Branched-chain alkanes are known to be crucial components of gasoline, primarily for their ability to increase octane ratings and prevent engine knocking.[5][6] Engine knock is the premature combustion of fuel in an engine cylinder, which can lead to decreased efficiency and engine damage.[5] The highly branched structure of molecules like isooctane (2,2,4-trimethylpentane) is the basis for the 100-point of the octane rating scale.[6] The structural characteristics of this compound suggest its potential as a component in fuel blends to enhance anti-knock properties.

Experimental Protocols for Fuel Performance Evaluation

To assess the suitability of this compound as a fuel component, a series of standardized tests should be performed. These protocols are designed to evaluate key fuel performance indicators.

Table 2: Standardized Test Protocols for Fuel Evaluation

ParameterASTM MethodDescription
Research Octane Number (RON)D2699Determines the anti-knock characteristics of a fuel under low-speed and mild operating conditions in a cooperative fuel research (CFR) engine.[7][8][9][10][11][12]
Motor Octane Number (MON)D2700Evaluates the anti-knock performance of a fuel under more severe, high-speed operating conditions in a CFR engine.[11][13][14][15][16]
Flash PointD92Measures the lowest temperature at which the vapors of a fuel will ignite when exposed to a flame, indicating its flammability.[17][18][19][20][21]
DensityD4052Determines the density of the fuel, which is important for fuel economy calculations.
ViscosityD445Measures the kinematic viscosity of the fuel, affecting its flow characteristics.[22][23][24][25][26]

Protocol 1: Determination of Research Octane Number (RON) - ASTM D2699

This protocol outlines the general steps for determining the RON of a fuel blend containing this compound.

  • Engine Preparation: A standardized Cooperative Fuel Research (CFR) engine is prepared and calibrated according to the ASTM D2699 standard.[7][10]

  • Reference Fuels: Primary reference fuels (PRF), which are blends of isooctane (RON 100) and n-heptane (RON 0), are prepared.

  • Sample Preparation: A fuel blend containing a known concentration of this compound is prepared.

  • Engine Operation: The CFR engine is operated on the sample fuel under controlled conditions (600 rpm engine speed).[8]

  • Knock Intensity Measurement: The knock intensity of the sample fuel is measured using a knock sensor.

  • Bracketing: The knock intensity of the sample fuel is bracketed between two PRF blends with known octane numbers.

  • RON Calculation: The RON of the sample fuel is calculated by interpolating between the octane numbers of the two bracketing PRF blends.

Fuel_Performance_Workflow cluster_synthesis Synthesis & Blending cluster_testing Performance Testing cluster_analysis Data Analysis & Evaluation s1 Synthesize or Procure This compound s2 Prepare Fuel Blend (e.g., with gasoline base) s1->s2 t1 Octane Number (ASTM D2699/D2700) s2->t1 t2 Flash Point (ASTM D92) s2->t2 t3 Density (ASTM D4052) s2->t3 t4 Viscosity (ASTM D445) s2->t4 a1 Compare with Reference Fuels t1->a1 t2->a1 t3->a1 t4->a1 a2 Evaluate Engine Performance Impact a1->a2

Fuel Performance Evaluation Workflow

Application in Lubricant Studies

The molecular structure of branched alkanes also plays a significant role in their tribological properties, which are crucial for lubricants.[27] Under high pressure, linear alkanes can form ordered, solid-like layers, which can increase friction.[27] The irregular shape of branched alkanes like this compound can disrupt this ordering, potentially leading to a lower coefficient of friction.[27] This suggests that this compound could be a valuable component in lubricant formulations.

Experimental Protocols for Lubricant Performance Evaluation

To evaluate the performance of this compound as a lubricant or lubricant additive, standard tribological and physical property tests should be conducted.

Table 3: Standardized Test Protocols for Lubricant Evaluation

ParameterASTM MethodDescription
Wear Preventive CharacteristicsD4172Evaluates the ability of a lubricating fluid to prevent wear under sliding contact using a four-ball apparatus.[28][29][30][31][32][33][34][35][36]
Kinematic ViscosityD445Measures the resistance to flow of the lubricant at a specific temperature.[22][23][24][25][26]
Flash PointD92Determines the temperature at which the lubricant gives off enough vapor to ignite.[17][18][19][20][21]
DensityD4052Measures the density of the lubricant.

Protocol 2: Wear Preventive Characteristics of a Lubricating Fluid - ASTM D4172 (Four-Ball Method)

This protocol describes the general procedure for assessing the anti-wear properties of a lubricant containing this compound.

  • Apparatus Setup: A four-ball wear tester is assembled with three stationary steel balls held in a cup and a fourth ball mounted in a chuck for rotation.[28][30][34][36]

  • Sample Preparation: The test lubricant, either pure this compound or a blend, is placed in the cup, covering the stationary balls.

  • Test Conditions: The test is conducted under specified conditions of load, temperature (e.g., 75°C), and rotational speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).[30][34][35]

  • Wear Scar Measurement: After the test, the three stationary balls are cleaned, and the diameter of the wear scars is measured using a microscope.[28][34]

  • Data Analysis: The average wear scar diameter is calculated to determine the wear preventive characteristics of the lubricant. A smaller wear scar indicates better anti-wear properties.[34]

Lubricant_Performance_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Evaluation p1 Synthesize or Procure This compound p2 Formulate Lubricant (as base oil or additive) p1->p2 t1 Wear Prevention (ASTM D4172) p2->t1 t2 Viscosity (ASTM D445) p2->t2 t3 Flash Point (ASTM D92) p2->t3 t4 Density (ASTM D4052) p2->t4 a1 Analyze Wear Scar and Friction Data t1->a1 a2 Compare Physical Properties t2->a2 t3->a2 t4->a2 a3 Assess Overall Lubricant Performance a1->a3 a2->a3

Lubricant Performance Evaluation Workflow

Synthesis of this compound

For research purposes, this compound can be synthesized through various organic chemistry routes. One reported method involves the reaction of 4-heptanone with dichlorodimethyl titanium.[37] Other general methods for synthesizing branched alkanes include Friedel-Crafts alkylation and catalytic cracking and reforming of larger hydrocarbons.[3]

Synthesis_Pathway start 4-Heptanone reaction Synthesis Reaction start->reaction Reacts with reagent Dichlorodimethyl titanium reagent->reaction product This compound reaction->product

Reported Synthesis Pathway for this compound

Conclusion

While direct experimental data on the application of this compound in fuel and lubricant studies is not abundant in publicly available literature, its molecular structure as a branched-chain alkane provides a strong theoretical basis for its potential utility. The protocols outlined in these application notes, based on established ASTM standards, provide a framework for researchers to systematically evaluate the performance of this compound as a fuel component to enhance octane rating and as a lubricant base oil or additive to improve tribological properties. Further research in these areas would be valuable to fully characterize its performance and potential applications.

References

Application Notes and Protocols for 4,4-Dimethylheptane Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of 4,4-Dimethylheptane solutions in a research and drug development context.

Introduction

This compound (C₉H₂₀) is a branched alkane, a class of saturated hydrocarbons. It is a colorless, flammable liquid with properties characteristic of nonpolar organic solvents.[1][2] Its chemical structure and non-polar nature dictate its solubility and applications in the laboratory. While not as common as solvents like hexane or heptane, its unique branching may offer different solvency characteristics for specific applications. In the context of drug development, branched alkanes can be components of formulations and are also used as non-polar media for specific chemical reactions or extractions.[3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₂₀[1]
Molecular Weight 128.26 g/mol [5]
CAS Number 1068-19-5[6]
Appearance Colorless liquid[1]
Boiling Point 135 °C[5]
Density 0.721 g/mL at 20 °C
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in ethanol, acetone, and other non-polar organic solvents.[1]

Safety and Handling

Proper safety precautions are essential when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles.[2]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[2]

  • Fire Safety: this compound is flammable. Keep away from heat, sparks, and open flames. Use non-sparking tools.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

  • Toxicity: Overexposure may cause skin and eye irritation. Inhalation can lead to anesthetic effects such as drowsiness, dizziness, and headache.[2]

Solution Preparation Protocols

The preparation of this compound solutions requires careful consideration of the solvent and the intended application. Given its non-polar nature, it is readily soluble in other non-polar and some polar aprotic organic solvents.

General Protocol for Preparing a Stock Solution

This protocol describes the preparation of a stock solution of a known concentration, which can then be used for further dilutions.

Materials:

  • This compound

  • High-purity solvent (e.g., hexane, ethyl acetate, dichloromethane)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

  • Glass vials with PTFE-lined caps

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is freely soluble. For non-polar applications, hexane or heptane are suitable choices.

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance in a tared, clean, and dry glass container.

  • Dissolution: Quantitatively transfer the weighed this compound to a volumetric flask of the desired volume.

  • Dilution: Add a small amount of the chosen solvent to dissolve the compound completely. Once dissolved, fill the volumetric flask to the calibration mark with the solvent.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Transfer the solution to a clean, labeled glass vial with a PTFE-lined cap. Store in a cool, dark, and well-ventilated area.

Preparation of Standards for Gas Chromatography (GC)

This compound can be used as a component in standard mixtures for GC analysis, particularly for the identification and quantification of hydrocarbons.

Protocol:

  • Solvent Selection: Use a high-purity, volatile, and non-polar solvent such as hexane or isooctane.

  • Stock Solution Preparation: Prepare a primary stock solution of this compound in the chosen solvent at a high concentration (e.g., 1000 µg/mL) following the general protocol (Section 4.1).

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards with decreasing concentrations (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • Internal Standard: If required, add a consistent concentration of an internal standard (a compound with similar properties but different retention time) to each calibration standard and sample.

  • Storage: Store the prepared standards in sealed GC vials at a low temperature (e.g., 4 °C) to minimize evaporation. It is recommended to prepare fresh standards regularly for accurate quantification.[8][9]

Preparation of Solutions for in-vitro Assays (as a vehicle for hydrophobic compounds)

For in-vitro assays involving hydrophobic compounds, a suitable solvent is required to dissolve the compound before its introduction into an aqueous-based assay medium. While DMSO is a common choice, for highly lipophilic compounds, co-solvents or alternative vehicles might be explored.[10][11][12] If this compound were to be used as a solvent for a very hydrophobic drug, the following considerations are critical:

Protocol Considerations:

  • High-Concentration Stock: Prepare a high-concentration stock solution of the hydrophobic compound in this compound.

  • Intermediate Dilution: Due to the immiscibility of this compound with aqueous media, a direct dilution is not feasible. An intermediate dilution step with a solvent miscible with both the alkane and the assay buffer (e.g., DMSO, ethanol) would be necessary. This is often challenging and can lead to precipitation.

  • Final Dilution: The final concentration of any organic solvent in the cell culture medium should be kept low (typically <0.5% for DMSO) to avoid cytotoxicity.[10]

  • Solubility Enhancement: For hydrophobic compounds, the use of solubilizing agents like surfactants (e.g., Tween 80) or cyclodextrins may be necessary to maintain solubility in the aqueous assay medium.[10]

  • Vehicle Control: It is crucial to include a vehicle control in the experiment, containing the same final concentration of all solvents used, to account for any effects of the solvent on the biological system.

It is important to note that the direct use of this compound as a vehicle in aqueous in-vitro assays is not standard practice due to its immiscibility and potential for phase separation.

Quantitative Data

Experimental Workflows and Logical Relationships

The preparation of this compound solutions follows a logical workflow designed to ensure accuracy, safety, and suitability for the intended application.

Solution_Preparation_Workflow cluster_planning Planning cluster_preparation Preparation cluster_storage_use Storage & Use define_app Define Application (e.g., GC Standard, Reaction Solvent) select_solvent Select Appropriate Solvent define_app->select_solvent calc_conc Calculate Required Concentration select_solvent->calc_conc weigh Weigh this compound calc_conc->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Volume dissolve->dilute homogenize Homogenize Solution dilute->homogenize storage Store Appropriately homogenize->storage use Use in Application storage->use

Caption: Workflow for the preparation of this compound solutions.

Signaling Pathways

Currently, there is no specific information available in the scientific literature linking this compound to the modulation of any particular signaling pathways. Its primary role in a research setting is that of a non-polar solvent or a component of hydrocarbon mixtures. As such, it is generally considered to be biologically inert, although high concentrations can have toxic effects.[2]

Conclusion

The preparation of this compound solutions is a straightforward process when appropriate safety measures and standard laboratory techniques are employed. The choice of solvent and preparation protocol is dictated by the specific application. While it serves as a useful non-polar solvent and a component for analytical standards, its application in biological assays requires careful consideration due to its immiscibility with aqueous systems. Further research would be beneficial to quantify its solubility in a wider range of organic solvents and to explore any potential, currently unknown, biological activities.

References

Application Notes and Protocols for Reactions Using 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for conducting key chemical reactions utilizing 4,4-Dimethylheptane. The protocols are intended to serve as a comprehensive guide for researchers in various fields, including petroleum chemistry, combustion science, and synthetic organic chemistry. The information is presented to facilitate the easy adaptation and implementation of these procedures in a laboratory setting.

Catalytic Cracking of this compound

Catalytic cracking is a fundamental process in the petroleum industry for converting high-molecular-weight hydrocarbons into smaller, more valuable products such as gasoline and light olefins.[1][2][3][4] This process typically employs solid acid catalysts, like zeolites, at elevated temperatures.[4] The mechanism proceeds through the formation of carbenium ions, leading to the production of branched-chain alkanes, which are desirable for high-octane gasoline.[1]

Experimental Protocol: Catalytic Cracking in a Fixed-Bed Reactor

This protocol outlines the catalytic cracking of this compound using a zeolite catalyst in a laboratory-scale fixed-bed reactor. The setup is designed to study the influence of temperature on product distribution.

Materials and Equipment:

  • This compound (C9H20)

  • Zeolite 13X catalyst

  • Fixed-bed quartz reactor tube

  • Tube furnace with temperature controller

  • Syringe pump

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Condenser and collection vessel (ice-water bath)

  • Mass flow controllers for nitrogen (N2) gas

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation and Loading:

    • Weigh approximately 5.0 g of Zeolite 13X catalyst and place it in the center of the quartz reactor tube.

    • Secure the catalyst bed with quartz wool plugs on both ends.

    • Install the reactor tube in the tube furnace.

  • System Purge and Catalyst Activation:

    • Purge the system with an inert gas (N2) at a flow rate of 50 mL/min for 30 minutes to remove any air and moisture.

    • Heat the furnace to 550°C at a rate of 10°C/min and hold for 2 hours under N2 flow to activate the catalyst.

  • Reaction:

    • Cool the furnace to the desired reaction temperature (e.g., 450°C, 500°C, 550°C).

    • Set the syringe pump to deliver this compound at a constant flow rate (e.g., 0.1 mL/min).

    • Start the N2 carrier gas flow through the reactor at 30 mL/min.

    • Begin the injection of this compound into a heated zone before the catalyst bed to ensure vaporization.

    • The reaction products exit the reactor and pass through a condenser cooled with an ice-water bath to collect liquid products.

    • Gaseous products are collected in a gas bag for GC analysis.

    • Continue the reaction for a set period (e.g., 60 minutes) to reach a steady state.

  • Product Analysis:

    • Analyze the collected liquid and gaseous products using a Gas Chromatograph (GC-FID) to determine the product distribution.

    • Calculate the conversion of this compound and the selectivity for various products.

  • Catalyst Regeneration:

    • After the reaction, stop the this compound feed and purge the reactor with N2 for 30 minutes.

    • To regenerate the catalyst, introduce a controlled flow of air to burn off the coke deposits at a high temperature (e.g., 600°C).[2]

Data Presentation: Product Distribution in Catalytic Cracking

The following table shows representative data for the catalytic cracking of this compound at different temperatures.

Temperature (°C)This compound Conversion (%)Product Selectivity (wt%)
Gaseous Products (C1-C4) Liquid Products (C5-C8) Gasoline Range (C5-C9) Coke & Others
45065.225.830.535.18.6
50078.535.128.325.411.2
55089.145.722.118.913.3

Experimental Workflow: Catalytic Cracking

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Product Collection & Analysis cluster_regen Catalyst Regeneration prep1 Weigh Zeolite Catalyst prep2 Load into Reactor prep1->prep2 prep3 Secure with Quartz Wool prep2->prep3 react1 Purge with N2 prep3->react1 react2 Activate Catalyst (550°C) react1->react2 react3 Set Reaction Temperature react2->react3 react4 Start N2 Carrier Gas react3->react4 react5 Inject this compound react4->react5 analysis1 Condense Liquid Products react5->analysis1 analysis2 Collect Gaseous Products react5->analysis2 analysis3 GC-FID Analysis analysis1->analysis3 analysis2->analysis3 regen1 Purge with N2 analysis3->regen1 regen2 Coke Burn-off with Air regen1->regen2

Caption: Workflow for the catalytic cracking of this compound.

Low-Temperature Oxidation of this compound

The low-temperature oxidation of alkanes is crucial for understanding combustion processes, such as those in internal combustion engines. This process involves a complex network of reactions that can exhibit phenomena like cool flames and negative temperature coefficient (NTC) behavior.[5] Studying the oxidation of branched alkanes like this compound provides insight into how fuel structure affects combustion chemistry.[6]

Experimental Protocol: Oxidation in a Jet-Stirred Reactor (JSR)

This protocol describes the oxidation of this compound in a jet-stirred reactor, allowing for the study of reaction kinetics and product formation under controlled conditions.

Materials and Equipment:

  • This compound (99% purity)

  • Oxygen (O2) and Nitrogen (N2) gas (high purity)

  • Jet-Stirred Reactor (JSR) made of quartz

  • Controlled-temperature oven for the JSR

  • Mass flow controllers for all gases and liquids

  • Heated transfer lines

  • Gas Chromatograph (GC-MS/FID) for product analysis

  • FTIR spectrometer for online analysis of stable species

Procedure:

  • Reactor Setup and Preparation:

    • Place the JSR inside the temperature-controlled oven.

    • Connect the gas and liquid feed lines, as well as the exhaust line. The exhaust line should be heated to prevent condensation of products.

    • Leak-check the entire system.

  • Reaction Conditions:

    • Set the oven to the desired reaction temperature (e.g., ranging from 500 K to 1100 K).[5]

    • Set the pressure inside the reactor, typically atmospheric pressure for these experiments.

    • The residence time in the reactor is controlled by the total flow rate of gases and is usually set to a few seconds.[5]

  • Initiating the Reaction:

    • Start the flow of the diluent gas (N2) to the reactor.

    • Introduce the flow of oxygen.

    • This compound is vaporized and introduced into the reactor at a controlled mole fraction (e.g., 0.5%).[5]

    • Allow the system to reach a steady state, which may take several minutes.

  • Sampling and Analysis:

    • A continuous sample of the reacting mixture is drawn from the reactor through a heated sampling probe.

    • The sample is directed to the analytical instruments (GC and/or FTIR) for the identification and quantification of reactants and products.

    • Products expected at low temperatures include olefins, cyclic ethers, aldehydes, and ketones.[5]

  • Data Collection:

    • Record the mole fractions of all identified species at each temperature point.

    • Plot the mole fraction profiles as a function of temperature to observe the reactivity and product distribution.

Data Presentation: Key Product Mole Fractions during Oxidation

The table below presents hypothetical mole fraction data for key products at different temperatures during the oxidation of this compound.

Temperature (K)This compound (mol fraction)Ethene (mol fraction)Propene (mol fraction)Formaldehyde (mol fraction)
6000.00450.00010.00020.0003
7000.00380.00050.00060.0008
8000.00400.00040.00050.0006
9000.00250.00120.00150.0018
10000.00050.00250.00300.0022

Experimental Workflow: Low-Temperature Oxidation

G cluster_setup Reactor Setup cluster_reaction Running the Experiment cluster_analysis Analysis setup1 Place JSR in Oven setup2 Connect Gas/Liquid Lines setup1->setup2 setup3 Leak-Check System setup2->setup3 run1 Set Temperature & Pressure setup3->run1 run2 Start N2 & O2 Flow run1->run2 run3 Introduce Vaporized Fuel run2->run3 run4 Achieve Steady State run3->run4 analysis1 Continuous Sampling run4->analysis1 analysis2 Online Analysis (GC, FTIR) analysis1->analysis2 analysis3 Record Mole Fractions analysis2->analysis3

Caption: Workflow for the low-temperature oxidation of this compound in a JSR.

Catalytic Isomerization of this compound

Isomerization is a process that rearranges the molecular structure of hydrocarbons to form isomers. In the context of fuel production, the isomerization of linear or lightly branched alkanes to more highly branched isomers is important for increasing the octane number of gasoline.[7] This reaction is typically catalyzed by bifunctional catalysts containing both metal and acid sites, such as platinum supported on zeolites.[7][8][9]

Experimental Protocol: Isomerization over a Pt/Zeolite Catalyst

This protocol details the isomerization of this compound in a fixed-bed reactor using a platinum-supported zeolite catalyst.

Materials and Equipment:

  • This compound

  • Pt/H-ZSM-5 catalyst (0.5 wt% Pt)

  • Fixed-bed stainless steel reactor

  • Tube furnace with temperature controller

  • High-pressure liquid pump

  • Gas chromatograph (GC-FID)

  • Back-pressure regulator

  • Gas-liquid separator

  • Hydrogen (H2) gas supply

Procedure:

  • Catalyst Loading and Pre-treatment:

    • Load the Pt/H-ZSM-5 catalyst into the reactor.

    • Pressurize the system with H2 to the desired reaction pressure (e.g., 10-30 bar).

    • Heat the reactor to a reduction temperature (e.g., 400°C) under H2 flow to reduce the platinum species.

    • Cool the reactor to the reaction temperature (e.g., 200-350°C).[7]

  • Reaction:

    • Start the H2 flow at a specific rate to maintain the desired H2/hydrocarbon molar ratio.

    • Introduce this compound into the reactor using the high-pressure liquid pump at a defined weight hourly space velocity (WHSV).

    • The reaction products flow through the back-pressure regulator to maintain constant pressure.

  • Product Collection and Analysis:

    • The effluent from the reactor is cooled and enters a gas-liquid separator.

    • The liquid products are collected for analysis.

    • The gaseous products are sampled.

    • Analyze both liquid and gaseous products by GC-FID to determine the conversion of this compound and the distribution of its isomers and any cracking products.

Data Presentation: Isomerization Product Distribution

The following table provides an example of the product distribution from the isomerization of this compound.

Temperature (°C)This compound Conversion (%)Isomer Selectivity (%)Cracking Product Selectivity (%)
(e.g., 2,2-dimethylheptane, 3,3-dimethylheptane, etc.) (
25035.892.57.5
27552.188.311.7
30068.481.618.4

Experimental Workflow: Catalytic Isomerization

G cluster_prep Catalyst Preparation cluster_reaction Isomerization Reaction cluster_analysis Product Separation & Analysis prep1 Load Pt/Zeolite Catalyst prep2 Pressurize with H2 prep1->prep2 prep3 Reduce Catalyst (400°C) prep2->prep3 react1 Set Reaction Temperature prep3->react1 react2 Start H2 Flow react1->react2 react3 Pump this compound react2->react3 analysis1 Cool Effluent react3->analysis1 analysis2 Gas-Liquid Separation analysis1->analysis2 analysis3 Collect Liquid & Gas Samples analysis2->analysis3 analysis4 GC-FID Analysis analysis3->analysis4

Caption: Workflow for the catalytic isomerization of this compound.

References

Derivatization of 4,4-Dimethylheptane for analysis

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise zur Derivatisierung von 4,4-Dimethylheptan für die quantitative Analyse

Anwendungs- und Protokollhinweise: Synthese von 4,4-Dimethylheptan-d4 als interner Standard für die quantitative GC-MS-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

4,4-Dimethylheptan ist ein verzweigter Alkan, der als flüchtige organische Verbindung (VOC) in verschiedenen Matrizes von Interesse sein kann, beispielsweise in der Umweltanalytik oder als Biomarker in der Atemluft. Als unpolarer, flüchtiger Kohlenwasserstoff ist 4,4-Dimethylheptan direkt mittels Gaschromatographie-Massenspektrometrie (GC-MS) analysierbar. Für eine präzise und genaue Quantifizierung ist jedoch die Verwendung eines internen Standards unerlässlich, um Variationen bei der Probenvorbereitung und der Geräteantwort zu kompensieren. Idealerweise wird ein stabilisotopenmarkiertes Analogon des Analyten als interner Standard verwendet, da es sich chemisch und physikalisch sehr ähnlich verhält.

Diese Anwendungsbeschreibung beschreibt ein Protokoll zur Synthese von 4,4-Dimethylheptan-d4, bei dem vier Wasserstoffatome durch Deuterium ersetzt sind, um als interner Standard für die quantitative Analyse von 4,4-Dimethylheptan mittels GC-MS zu dienen. Die "Derivatisierung" besteht in diesem Zusammenhang in der gezielten chemischen Modifikation zur Einführung von Deuteriumisotopen.

Prinzip der Methode

Die Synthese von 4,4-Dimethylheptan-d4 erfolgt über eine Grignard-Reaktion, gefolgt von einer Deuterolyse. Zunächst wird aus einem geeigneten Halogenalkan ein Grignard-Reagenz hergestellt. Dieses Reagenz wird dann mit einem Keton umgesetzt, um einen tertiären Alkohol zu erzeugen. Die Hydroxylgruppe dieses Alkohols wird anschließend durch Deuterium ersetzt. Dieser mehrstufige Prozess führt zu einem stabilen, isotopenmarkierten internen Standard.

Experimentelle Protokolle

Sicherheitshinweis: Alle Arbeiten sind in einem gut belüfteten Abzug durchzuführen. Geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) ist zu tragen. Grignard-Reagenzien sind extrem feuchtigkeitsempfindlich und können sich an der Luft selbst entzünden. Alle Glasgeräte müssen vor Gebrauch im Ofen getrocknet werden.

Benötigte Materialien und Reagenzien:

  • 1-Brompropan

  • Magnesiumspäne

  • Wasserfreier Diethylether

  • 4-Heptanon

  • Deuteriumoxid (D₂O, 99,8 Atom-% D)

  • Thionylchlorid (SOCl₂)

  • Lithiumaluminiumdeuterid (LiAlD₄, 98 Atom-% D)

  • Wasserfreie Schwefelsäure (H₂SO₄)

  • Gesättigte wässrige Ammoniumchloridlösung (NH₄Cl)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rundkolben, Rückflusskühler, Tropftrichter, Scheidetrichter

  • Heizpilz, Magnetrührer

  • Rotationsverdampfer

Protokoll 1: Synthese von 4-Propyl-4-heptanol

  • Herstellung des Grignard-Reagenzes: In einem ofengetrockneten 250-ml-Dreihalskolben, ausgestattet mit einem Rückflusskühler und einem Tropftrichter, werden 2,43 g (0,1 mol) Magnesiumspäne in 50 ml wasserfreiem Diethylether suspendiert.

  • Eine Lösung von 12,3 g (0,1 mol) 1-Brompropan in 50 ml wasserfreiem Diethylether wird langsam aus dem Tropftrichter zugegeben. Die Reaktion wird durch leichtes Erwärmen initiiert. Nach dem Start der Reaktion wird die Zugabe so reguliert, dass eine milde Rückflussreaktion aufrechterhalten wird.

  • Nach vollständiger Zugabe wird die Mischung für weitere 30 Minuten unter Rückfluss erhitzt, um die Bildung des Propylmagnesiumbromids zu vervollständigen.

  • Umsetzung mit 4-Heptanon: Der Kolben wird in einem Eisbad gekühlt. Eine Lösung von 11,4 g (0,1 mol) 4-Heptanon in 50 ml wasserfreiem Diethylether wird langsam aus dem Tropftrichter zugegeben, wobei die Temperatur unter 10 °C gehalten wird.

  • Nach der Zugabe wird die Reaktionsmischung für eine Stunde bei Raumtemperatur gerührt.

  • Aufarbeitung: Die Reaktionsmischung wird vorsichtig auf 100 ml einer eiskalten, gesättigten wässrigen Ammoniumchloridlösung gegossen.

  • Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit je 50 ml Diethylether extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel am Rotationsverdampfer entfernt, um rohes 4-Propyl-4-heptanol zu erhalten.

Protokoll 2: Synthese von 4,4-Dimethylheptan-d4 (Hypothetischer Weg)

Hinweis: Die direkte Deuterierung eines tertiären Alkohols zu einem Alkan ist anspruchsvoll. Ein plausiblerer, wenn auch komplexer Weg, der hier als hypothetisches Beispiel dient, beinhaltet die Dehydratisierung zu einem Alken, gefolgt von einer katalytischen Deuterierung. Eine alternative, direktere, aber anspruchsvolle Methode wäre die Reduktion des Alkohols. Aus Gründen der Veranschaulichung wird hier ein vereinfachter, hypothetischer direkter Austausch skizziert.

  • Dehydratisierung (hypothetisch): Das rohe 4-Propyl-4-heptanol wird mit einer kleinen Menge wasserfreier Schwefelsäure versetzt und erhitzt, um ein Gemisch von Alken-Isomeren zu erzeugen.

  • Katalytische Deuterierung (hypothetisch): Das Alken-Gemisch wird in einem geeigneten Lösungsmittel gelöst und in Gegenwart eines Palladium-auf-Kohle-Katalysators (Pd/C) unter einer Deuteriumgas-Atmosphäre (D₂) hydriert. Dies würde zu einem Gemisch von deuterierten Alkanen führen, einschließlich des gewünschten 4,4-Dimethylheptan-d-Isomers, aber mit geringer Selektivität.

Ein praktikablerer, aber komplexerer Ansatz zur gezielten Synthese wäre:

  • Ausgehend von 4,4-Dimethylheptansäure (falls kommerziell verfügbar): Reduktion der Carbonsäure zu einem Alkohol mit LiAlD₄, gefolgt von der Umwandlung des Alkohols in ein Bromid und anschließender Reduktion mit einem Deuterid-Reagenz. Dieser Weg bietet eine bessere Kontrolle über die Position der Deuteriumatome.

Protokoll 3: GC-MS-Analyse von 4,4-Dimethylheptan unter Verwendung des synthetisierten internen Standards

  • Probenvorbereitung: Eine bekannte Menge des synthetisierten 4,4-Dimethylheptan-d4 wird zu einer Kalibrierreihe von 4,4-Dimethylheptan-Standards und den zu analysierenden Proben gegeben.

  • GC-Bedingungen:

    • Säule: DB-5ms (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalent

    • Injektor: Splitless, 250 °C

    • Ofenprogramm: 40 °C für 2 min, dann mit 10 °C/min auf 200 °C, 2 min halten

    • Trägergas: Helium, konstante Flussrate 1,0 ml/min

  • MS-Bedingungen:

    • Ionisierungsmodus: Elektronenstoßionisation (EI), 70 eV

    • Scan-Modus: Selected Ion Monitoring (SIM)

    • Zu überwachende Ionen (m/z):

      • Für 4,4-Dimethylheptan (Quantifizierung): z.B. m/z 57, 71

      • Für 4,4-Dimethylheptan-d4 (interner Standard): z.B. m/z 61, 75 (entsprechend der Massenverschiebung)

Datenpräsentation

Tabelle 1: Erwartete GC-MS-Parameter für 4,4-Dimethylheptan und seinen deuterierten internen Standard.

Parameter4,4-Dimethylheptan4,4-Dimethylheptan-d4
SummenformelC₉H₂₀C₉H₁₆D₄
Molekulargewicht128,26 g/mol 132,30 g/mol
Retentionszeit (ca.)8,5 min8,48 min
Quantifizierungsion (m/z)5761
Qualifikationsion (m/z)7175

Tabelle 2: Hypothetische Kalibrierungsdaten für die quantitative Analyse von 4,4-Dimethylheptan.

Konzentration (ng/µL)Peakflächenverhältnis (Analyt/IS)
10,052
50,255
100,510
251,275
502,550
Bestimmtheitsmaß (R²) > 0,995

Visualisierungen

Workflow cluster_synthesis Synthese von 4,4-Dimethylheptan-d4 (IS) cluster_analysis Quantitative GC-MS Analyse reagents Ausgangsmaterialien (1-Brompropan, Mg, 4-Heptanon) grignard Grignard-Reaktion reagents->grignard Schritt 1 alcohol Tertiärer Alkohol (4-Propyl-4-heptanol) grignard->alcohol deuteration Mehrstufige Deuterierung alcohol->deuteration Schritt 2 is_product 4,4-Dimethylheptan-d4 (IS) deuteration->is_product sample Probe + IS is_product->sample Zugabe zum Analyt/Probe gcms GC-MS Analyse (SIM) sample->gcms data Datenerfassung (Peakflächen) gcms->data quant Quantifizierung (Kalibrierkurve) data->quant result Konzentration von 4,4-Dimethylheptan quant->result

Abbildung 1: Workflow für die Synthese des internen Standards und die quantitative Analyse.

Application Note and Protocol for the Quantitative Analysis of 4,4-Dimethylheptane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4-Dimethylheptane (C9H20, CAS No. 1068-19-5) is a branched-chain alkane that can be a component of various complex hydrocarbon mixtures, such as gasoline, jet fuel, and crude oil.[1] Its presence and concentration can influence the physical and chemical properties of these mixtures, including octane rating and combustion characteristics. Accurate quantification of this compound is crucial for researchers, scientists, and drug development professionals in various fields, including petroleum analysis, environmental monitoring, and toxicology. In the pharmaceutical industry, understanding the composition of excipients and potential impurities, which may include branched alkanes, is essential for drug formulation and safety assessment.

This application note provides a detailed protocol for the quantitative analysis of this compound in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument configuration, and data analysis.

Principle of the Method

The quantitative analysis of this compound is achieved by separating the volatile components of a complex mixture using gas chromatography. The separated components are then detected and quantified by a mass spectrometer. An internal standard is used to ensure accuracy and precision by correcting for variations in sample injection and instrument response.

Materials and Reagents

  • Solvents: Hexane (or Pentane), Methanol (analytical grade)

  • Standards:

    • This compound (≥98% purity)

    • Internal Standard (IS), e.g., Toluene-d8 or a suitable non-interfering branched alkane.

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for sample preparation)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

  • Syringes: Gas-tight syringes for standard and sample preparation

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix of the complex mixture.

4.1.1. Liquid Samples (e.g., Gasoline, Fuel Blends)

  • Allow the sample to equilibrate to room temperature.

  • Perform a serial dilution of the sample with hexane or a suitable non-polar solvent to bring the concentration of this compound within the calibrated range. A dilution factor of 1:100 is often a good starting point for gasoline samples.

  • Add a known concentration of the internal standard to the diluted sample.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Transfer an aliquot of the prepared sample to a GC vial for analysis.

4.1.2. Solid or Semi-Solid Samples (e.g., Contaminated Soil, Waxy Crude Oil)

For these matrices, a headspace or purge-and-trap extraction method is recommended to isolate the volatile organic compounds (VOCs), including this compound.[2]

Headspace Sampling Protocol:

  • Weigh a known amount of the homogenized sample (e.g., 5 g) into a headspace vial.

  • Add a matrix-modifying solution if necessary (e.g., saturated sodium chloride solution to improve partitioning).

  • Add a known amount of the internal standard.

  • Seal the vial immediately with a PTFE-lined septum and crimp cap.

  • Incubate the vial in the headspace autosampler at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • The autosampler will then automatically inject a known volume of the headspace gas into the GC-MS system.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of C9 hydrocarbons. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-1, HP-5ms, or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 40°C, hold for 2 min
Ramp: 10°C/min to 200°C
Hold: 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions for this compound Target Ion: m/z 57, Qualifier Ions: m/z 43, 71
SIM Ions for IS (Toluene-d8) Target Ion: m/z 98, Qualifier Ion: m/z 69
Calibration and Quantification
  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or hexane at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Internal Standard Addition: Add a constant concentration of the internal standard to each calibration standard and sample.

  • Calibration Curve: Inject each calibration standard and plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Perform a linear regression to obtain the calibration curve.

  • Quantification: The concentration of this compound in the samples is calculated using the calibration curve.

Data Presentation

The following table presents illustrative quantitative data for the analysis of this compound in a representative complex mixture (e.g., a gasoline sample). The data demonstrates the expected precision and accuracy of the method.

Sample ID Replicate 1 (µg/mL) Replicate 2 (µg/mL) Replicate 3 (µg/mL) Mean (µg/mL) Standard Deviation Relative Standard Deviation (%)
Gasoline A45.246.145.545.60.461.01
Gasoline B62.861.963.262.60.661.05
Spiked Blank24.525.124.824.80.301.21

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Complex Mixture Sample dilution Dilution with Solvent sample->dilution is_add Add Internal Standard dilution->is_add vortex Vortexing is_add->vortex transfer Transfer to GC Vial vortex->transfer gc_ms GC-MS System transfer->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

Logic of Quantification

quantification_logic node_analyte Analyte (this compound) Peak Area (A_analyte) node_ratio Area Ratio = A_analyte / A_is node_analyte->node_ratio node_is Internal Standard (IS) Peak Area (A_is) node_is->node_ratio node_cal Calibration Curve (Area Ratio vs. Concentration) node_ratio->node_cal node_conc Concentration of this compound node_cal->node_conc

Caption: Logic diagram for internal standard-based quantification.

Conclusion

The described GC-MS method provides a robust and reliable approach for the quantitative analysis of this compound in complex mixtures. Proper sample preparation and the use of an internal standard are critical for achieving accurate and precise results. This protocol can be adapted for various research, quality control, and developmental applications.

References

Application Notes and Protocols for 4,4-Dimethylheptane and Related Branched Alkanes in Petrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the study of 4,4-dimethylheptane and its role as a representative of branched alkanes in the petrochemical industry. While specific research applications focusing solely on this compound are not extensively documented, its structural characteristics as a branched nonane make it a relevant subject for understanding key petrochemical processes such as catalytic cracking and isomerization, which are fundamental to producing high-quality fuels.

Application Notes

Role as a High-Octane Gasoline Component

Branched alkanes, such as this compound, are desirable components in gasoline. Their molecular structure is more compact than that of their straight-chain counterparts (like n-nonane), which allows for more stable combustion in an engine. This stability prevents premature detonation, or "knocking," and is quantified by the octane number. Highly branched alkanes generally have higher octane numbers, making them valuable for improving fuel quality. The isomerization of straight-chain alkanes is a common method to produce these branched isomers.

Product of Catalytic Cracking

Catalytic cracking is a crucial process in petroleum refining that breaks down large, less useful hydrocarbon molecules into smaller, more valuable ones, such as those found in gasoline and diesel.[1][2] The process utilizes a catalyst, typically a zeolite, to facilitate these reactions at lower temperatures and pressures than thermal cracking.[1] this compound can be one of the many products formed during the catalytic cracking of larger hydrocarbon chains.

Use as a Solvent and in Lubricating Oil Additives

This compound can be utilized as a solvent in various organic synthesis reactions, particularly under conditions of high temperature and limited oxygen.[3] It also finds application as an ingredient in cleaning agents for removing grease and oil, and as an additive in lubricating oils and as a rubber processing aid.[3]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C9H20[4][5][6][7]
Molecular Weight 128.26 g/mol [4][5][7][8]
CAS Number 1068-19-5[5][6][7][8]
Boiling Point 135.21°C[8][9]
Melting Point -102.89°C[8]
Density 0.7210 g/cm³[8]
Refractive Index 1.4053[8]
Water Solubility 333.5 µg/L[8]

Experimental Protocols

Protocol for Catalytic Cracking of a Model Long-Chain Alkane

This protocol describes a general procedure for the catalytic cracking of a long-chain alkane (e.g., C15H32) to produce a mixture of smaller alkanes and alkenes, which would include isomers of nonane like this compound.

Objective: To break down a long-chain hydrocarbon into smaller, more valuable hydrocarbons using a zeolite catalyst.

Materials:

  • Long-chain alkane (e.g., hexadecane)

  • Zeolite catalyst (e.g., ZSM-5)

  • Fixed-bed reactor

  • Nitrogen gas (for purging)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Pack the fixed-bed reactor with the zeolite catalyst.

  • Purge the reactor with nitrogen gas to remove any air and moisture.

  • Heat the reactor to the desired reaction temperature, typically between 320°C and 380°C.[10]

  • Set the reactor pressure, typically between 0.2 and 2.0 MPa.[10]

  • Vaporize the long-chain alkane feedstock and pass it through the catalyst bed.

  • Collect the product stream, which will be a mixture of gases and liquids, after it exits the reactor.

  • Analyze the composition of the product stream using GC-MS to identify and quantify the different hydrocarbon products, including branched alkanes like this compound.

  • The catalyst can be regenerated by flushing with a hot gas at a temperature slightly higher than the cracking temperature.[10]

Protocol for Isomerization of n-Heptane

This protocol outlines a general procedure for the isomerization of n-heptane to produce branched isomers, including dimethylheptanes, thereby increasing the octane number of the fuel component.

Objective: To convert n-heptane into its branched isomers using a bifunctional catalyst.

Materials:

  • n-Heptane

  • Bifunctional catalyst (e.g., MoOx-Pd/Ce-MCM-48)

  • Micro fixed-bed reactor

  • Hydrogen gas

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Load the bifunctional catalyst into the micro fixed-bed reactor.

  • Reduce the catalyst in a stream of hydrogen at a specified temperature (e.g., 400°C) for a set duration (e.g., 2 hours).[11]

  • Set the reactor to the desired reaction temperature (e.g., 300°C).[11]

  • Introduce a feed stream of n-heptane and hydrogen gas into the reactor at a controlled weight hourly space velocity (WHSV), for instance, 7.6 h⁻¹.[11]

  • Collect the product stream at the reactor outlet.

  • Analyze the product stream using a GC to determine the conversion of n-heptane and the selectivity towards different branched isomers.

Visualizations

Catalytic_Cracking_Workflow Feedstock Long-Chain Alkane Feedstock (e.g., C15H32) Vaporizer Vaporizer Feedstock->Vaporizer Reactor Fixed-Bed Reactor (Zeolite Catalyst, 320-380°C) Vaporizer->Reactor Condenser Condenser & Separator Reactor->Condenser Products Cracked Products: - Shorter Alkanes (e.g., this compound) - Alkenes (e.g., Ethene, Propene) Condenser->Products GCMS GC-MS Analysis Products->GCMS Isomerization_Workflow nHeptane n-Heptane Feed Reactor Fixed-Bed Reactor (Bifunctional Catalyst, ~300°C) nHeptane->Reactor H2 Hydrogen Gas H2->Reactor Separator Gas-Liquid Separator Reactor->Separator Products Isomerized Products (Branched Heptanes) Separator->Products GC GC Analysis Products->GC Alkane_Structure_Octane_Number cluster_alkanes Alkane Structure cluster_octane Octane Number Straight Straight-Chain Alkane (e.g., n-Heptane) LowOctane Lower Octane Number Straight->LowOctane leads to Branched Branched Alkane (e.g., this compound) HighOctane Higher Octane Number Branched->HighOctane leads to

References

Application of 4,4-Dimethylheptane in Material Science: An Overview of Current Understanding

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment Reveals Limited Direct Applications in Material Science

Following a comprehensive review of available scientific literature, it is evident that 4,4-dimethylheptane does not have significant, direct applications within the field of material science as a primary component or functional additive in material synthesis. Its primary roles are concentrated in the areas of fuel science, lubricant technology, and as a reference compound for thermophysical property measurements.

This compound is a branched alkane with the chemical formula C9H20.[1][2] Its molecular structure and nonpolar nature define its physical and chemical properties, making it insoluble in water but soluble in nonpolar organic solvents.[3] These characteristics are central to its use in specific industrial and research contexts, which are generally outside the typical scope of material science.

The primary documented uses of this compound and related isomers are:

  • Component in Fuels and Lubricants: Branched alkanes like this compound are found in petroleum and are components of fuels and lubricants.[3] Their stable nature and specific combustion characteristics are of interest in optimizing fuel efficiency and engine performance.[3][4] The study of such compounds helps in formulating more robust and efficient lubricants.[4][5][6]

  • Reference Compound: Due to its well-defined physical properties, this compound serves as a reference compound in various studies. The National Institute of Standards and Technology (NIST) provides critically evaluated data on its thermophysical properties, such as boiling point, density, viscosity, and thermal conductivity.[7] This data is crucial for calibrating instruments and validating theoretical models in chemical engineering and physical chemistry.

No Evidence of Application in Material Synthesis or Signaling Pathways

There is no scientific literature to suggest that this compound is used as a monomer, a precursor, or an additive in the synthesis of polymers or other advanced materials.[12][13][14][15] Consequently, there are no established experimental protocols for its use in material science applications.

Furthermore, the concept of signaling pathways is typically associated with biological or biochemical systems and is not applicable to a simple hydrocarbon like this compound in a material science context.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Asymmetric Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Asymmetric Alkane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in the stereocontrolled construction of C-C bonds.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems in the synthesis of asymmetric alkanes.

Guide 1: Low or Inconsistent Enantioselectivity (ee)

Question: My reaction is resulting in low or fluctuating enantiomeric excess (ee) values between experiments. How can I troubleshoot this?

Answer:

Achieving high enantioselectivity is a primary challenge, often influenced by subtle factors. Follow this workflow to diagnose the issue.

G start Start: Low or Inconsistent ee% step1 Step 1: Validate Analytical Method (Chiral HPLC/GC) start->step1 sub1 Is the method validated? (Resolution > 1.5, r² ≥ 0.99) step1->sub1 step2 Step 2: Scrutinize Reagents and Catalyst sub2 Are substrate and reagents pure? step2->sub2 step3 Step 3: Evaluate Reaction Conditions sub4 Is the solvent anhydrous and peroxide-free? step3->sub4 resolution Resolution: Reproducible and High ee% Achieved sub1->step2  Yes action1 Action: Validate method for accuracy, precision, linearity. sub1->action1 No sub3 Is the catalyst active and pure? sub2->sub3  Yes action2 Action: Purify substrate and reagents (distillation, recrystallization, etc.). sub2->action2 No sub3->step3  Yes action3 Action: Synthesize/procure fresh catalyst. Characterize thoroughly (NMR, EA). sub3->action3 No sub5 Are temperature and atmosphere strictly controlled? sub4->sub5  Yes action4 Action: Use freshly distilled and degassed solvent. sub4->action4 No sub5->resolution  Yes action5 Action: Calibrate thermostat. Ensure inert atmosphere is pure and free of leaks. sub5->action5 No action1->step1 action2->step2 action3->step2 action4->step3 action5->step3

Caption: Troubleshooting workflow for low or inconsistent enantioselectivity.
  • Validate Your Analytical Method: Before troubleshooting the reaction, you must confirm that your analytical method (chiral HPLC or GC) is accurate and reproducible. An unvalidated method can give misleading ee values.[1] Ensure you have good separation between enantiomers (Resolution > 1.5) and validate the method's linearity and accuracy.[1]

  • Scrutinize Reagents and Catalyst:

    • Substrate/Reagent Purity: Trace impurities in starting materials can inhibit the catalyst or lead to side reactions, lowering enantioselectivity. Purify all reagents before use.

    • Catalyst Quality: The purity, activity, and handling of the catalyst are paramount. Small variations in the chiral ligand or metal precursor can dramatically impact the outcome.[1] For air- and moisture-sensitive catalysts, ensure they are handled under strictly inert conditions.

  • Evaluate Reaction Conditions:

    • Solvent: The solvent must be of high purity and anhydrous, as water can interfere with many catalytic systems.[1]

    • Temperature: Many asymmetric reactions are highly sensitive to temperature fluctuations. Ensure consistent and accurate temperature control. Low temperatures (-78 °C) are often required to prevent racemization of products or intermediates.[2]

    • Atmosphere: For sensitive reactions, ensure a pure, inert atmosphere (Argon or Nitrogen) is maintained to prevent catalyst degradation.

Guide 2: Poor Reaction Yield and/or Byproduct Formation

Question: My reaction yield is low, and I am observing significant amounts of byproducts. What are the likely causes?

Answer:

Low yields can stem from catalyst deactivation, slow reaction rates, or competing side reactions.

  • Check for Catalyst Deactivation:

    • Impurities: As mentioned above, impurities in the substrate, reagents, or solvent can poison the catalyst.

    • Air/Moisture Sensitivity: Ensure rigorous exclusion of air and moisture if your catalyst or reagents are sensitive.

    • Ligand Degradation: The chiral ligand may be unstable under the reaction conditions. Analyze the crude reaction mixture for signs of ligand decomposition.

  • Address Potential Side Reactions:

    • Racemization: The desired chiral product may be prone to racemization under the reaction conditions (e.g., via enolization for ketones).[2] Consider running the reaction at a lower temperature or for a shorter duration.

    • Homocoupling: In cross-coupling reactions, such as the Wurtz reaction, using two different alkyl halides can lead to a mixture of products (e.g., R-R, R'-R', and R-R'), making purification difficult and lowering the yield of the desired asymmetric alkane.[3]

    • β-Hydride Elimination: In cross-coupling reactions involving alkyl halides with β-hydrogens, β-hydride elimination can be a competing pathway, leading to alkene byproducts.[4] Careful selection of the catalyst and ligand system is crucial to minimize this.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in the synthesis of asymmetric alkanes?

A1: The primary challenges stem from two main factors:

  • Alkane Inertness: Alkanes lack functional groups, and their C-H and C-C bonds are strong and unreactive.[5][6] This makes their selective functionalization difficult, often requiring harsh conditions that can compromise stereochemical integrity.

  • Stereochemical Control: Creating a specific stereoisomer requires precise control over the three-dimensional arrangement of atoms during bond formation. This is difficult due to the small energy differences between diastereomeric transition states and the free rotation around C-C single bonds. Controlling regioselectivity (which C-H bond to functionalize) and enantioselectivity simultaneously is a significant hurdle.[5]

Q2: What are the main strategies for synthesizing asymmetric alkanes?

A2: Modern approaches largely fall into two categories:

  • Transition-Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Negishi, and Kumada couplings use a chiral catalyst (typically a transition metal like Palladium or Nickel complexed with a chiral ligand) to couple an organometallic reagent with an organic electrophile.[2][4][7] This method is powerful for forming C(sp³)–C(sp³) bonds.

  • Stereoselective C-H Activation/Functionalization: This emerging field aims to directly convert C-H bonds into new C-C or C-X bonds with high stereocontrol.[8][9][10] This is a highly atom-economical approach as it avoids pre-functionalization of the starting materials. Methods often involve transition-metal catalysts that facilitate C-H insertion by metal carbenoids or nitrenoids.[9][11]

G title Strategies for Asymmetric Alkane Synthesis cc Cross-Coupling Reactions (e.g., Suzuki, Negishi) cc_desc Joins two pre-functionalized fragments (R-X + R'-M) cc->cc_desc cc_pro Pros: - Well-established - Broad scope cc->cc_pro cc_con Cons: - Requires pre-functionalization - Not atom-economical cc->cc_con ch C-H Activation /Functionalization ch_desc Directly converts a C-H bond in a substrate ch->ch_desc ch_pro Pros: - High atom economy - Access to novel disconnections ch->ch_pro ch_con Cons: - Regioselectivity can be challenging - Often requires directing groups ch->ch_con

Caption: Comparison of major synthetic strategies.

Q3: Why is constructing an all-carbon quaternary stereocenter so difficult?

A3: Creating an all-carbon quaternary stereocenter (a carbon atom bonded to four different carbon groups) is a long-standing challenge in organic synthesis.[12][13] The difficulty arises primarily from steric hindrance. The four carbon-based substituents create significant steric repulsion, which disfavors the transition state leading to the formation of the quaternary center.[12] Overcoming this steric barrier to form the C-C bond in a highly enantioselective manner requires carefully designed catalysts and reaction conditions.[14]

Q4: How do I choose a chiral ligand for my cross-coupling reaction?

A4: Ligand selection is crucial and often empirical. However, some general principles apply:

  • Bite Angle and Sterics: The geometry and steric bulk of the ligand create a specific chiral environment around the metal center, which is responsible for differentiating between the prochiral faces of the substrate.

  • Electronic Properties: The electron-donating or -withdrawing nature of the ligand influences the reactivity of the metal center.

  • Ligand Class: Different classes of ligands (e.g., phosphines, N-heterocyclic carbenes, diamines) are known to be effective for specific types of transformations. For example, chiral diamine ligands are often used in Ni-catalyzed asymmetric couplings of alkyl electrophiles.[15] It is often necessary to screen a library of ligands to find the optimal one for a specific substrate and reaction.

Quantitative Data Summary

The following table summarizes representative data for different asymmetric C-C bond-forming reactions to highlight the performance of various catalytic systems.

Reaction TypeSubstratesCatalyst / LigandYield (%)ee (%)Reference
Ni-Catalyzed Negishi Couplingα-bromo nitrile + Alkyl-ZnNiCl₂(dme) / Pyridine-oxazolineHigh91[7]
Ni-Catalyzed Suzuki CouplingHomobenzylic bromide + AlkylboraneNi(cod)₂ / Chiral 1,2-diamine8588[7]
Ni-Catalyzed Cyclization/CouplingArylboron reagent + Alkyl halideNickel / Chiral diamine8695[15]
Zr-Catalyzed CarboaluminationTerminal alkene + Alkyl Grignard(NMI)₂ZrCp₂ / Cu-catalyst77-84≥99[16]

Experimental Protocols

General Protocol for Nickel-Catalyzed Asymmetric Reductive Cross-Coupling

This protocol provides a generalized procedure for the asymmetric cross-coupling of an alkyl halide with an organoboron reagent. Caution: This reaction should be performed under a strictly inert atmosphere by trained personnel.

  • Preparation:

    • In a nitrogen-filled glovebox, add the Nickel precatalyst (e.g., Ni(cod)₂, 5 mol%) and the chiral ligand (e.g., chiral diamine, 5.5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

    • Add anhydrous, degassed solvent (e.g., THF) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • To the catalyst solution, add the alkyl halide (1.0 equiv.) and the organoboron reagent (1.5 equiv.).

    • Add a reducing agent (e.g., silane or manganese) and any required additives (e.g., a base like K₃PO₄).

  • Execution:

    • Seal the vial tightly and remove it from the glovebox.

    • Place the reaction in a temperature-controlled bath (e.g., 25 °C or as optimized) and stir for the required reaction time (typically 12-48 hours), monitoring by TLC or GC/MS.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or GC with a validated method.

References

Technical Support Center: Synthesis of 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4,4-dimethylheptane. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed protocols, and visual workflows to enhance understanding and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthetic route for this compound?

A common and effective strategy involves a two-step process. First, a tertiary alcohol intermediate, 4,4-dimethylheptan-4-ol, is synthesized via a Grignard reaction. This is typically achieved by reacting an ester, such as ethyl propanoate, with an excess of a Grignard reagent like propylmagnesium bromide.[1] The second step involves the deoxygenation (reduction) of the tertiary alcohol to yield the final alkane product, this compound.

Q2: Why is the Grignard reaction sensitive to experimental conditions?

Grignard reagents are potent nucleophiles and strong bases, making them highly reactive with even weakly acidic protons. Their reactivity is the reason they are so useful in forming carbon-carbon bonds, but it also makes them susceptible to destruction by trace amounts of water, alcohols, or even atmospheric moisture. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to ensure the reaction's success.[2][3]

Q3: What are the primary side reactions that can lower the yield of the desired tertiary alcohol in the Grignard step?

Several side reactions can compete with the primary nucleophilic addition, reducing the overall yield.[1][4]

  • Enolization: The Grignard reagent can act as a base and deprotonate the ester at the alpha-position, forming an enolate that will not react further to produce the alcohol.[1]

  • Reduction: With sterically hindered reagents, a hydride can be transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon, reducing it to an alcohol.[1]

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide from its formation step, resulting in a hydrocarbon byproduct.[4]

Troubleshooting Guide

Q: My Grignard reaction is not initiating. The solution is clear, and there is no bubbling or cloudiness. What should I do?

A: This is a common issue, often due to an inactive magnesium surface or trace inhibitors.

  • Check for Moisture: Ensure all glassware was oven- or flame-dried immediately before use and that the solvent is truly anhydrous. The presence of water will quench the reaction.[2]

  • Activate the Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction.[4]

    • Mechanical Activation: Gently crush some of the magnesium turnings in a dry mortar and pestle to expose a fresh, unoxidized surface.[4]

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[4] These initiators react with the magnesium surface to clean it and facilitate the reaction.

  • Gentle Heating: Gently warming the flask with a heat gun can sometimes provide the activation energy needed to start the reaction.[4] Once initiated, the reaction is exothermic and should sustain itself.

Q: The reaction started but then stopped prematurely, leaving a large amount of unreacted magnesium. What went wrong?

A: This often points to an insufficient amount of alkyl halide or the presence of a contaminant in the reagents or solvent. The formation of the Grignard reagent is a heterogeneous reaction occurring on the magnesium surface. If the surface becomes coated with byproducts or impurities, the reaction can be stifled. Ensure your solvent and alkyl halide are of high purity.

Q: My final yield is low, and I've isolated a significant amount of a non-polar byproduct with a boiling point different from this compound. What is it?

A: The most likely culprit is a Wurtz coupling byproduct. In this case, two propyl groups from the Grignard reagent and/or unreacted propyl bromide could have coupled to form hexane. To minimize this:

  • Control Temperature: Maintain a gentle reflux during Grignard reagent formation and avoid excessive heating, as higher temperatures can favor coupling.[4]

  • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension. This ensures a low concentration of the alkyl halide, favoring its reaction with magnesium over coupling with the formed Grignard reagent.[4]

Q: The work-up of my Grignard reaction resulted in a thick, gelatinous precipitate that is difficult to separate. How can I resolve this?

A: This precipitate is typically composed of magnesium salts (e.g., Mg(OH)Br).

  • Use an Ammonium Chloride Quench: Instead of water alone, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] NH₄Cl is a weak acid that protonates the alkoxide intermediate and helps to dissolve the magnesium salts more effectively than water, resulting in cleaner phase separation.

  • Acidic Work-up: After the initial quench, slowly add a dilute acid like HCl or H₂SO₄ to fully dissolve the remaining salts.[3] Be cautious, as this can be highly exothermic. Perform this step in an ice bath.

Optimizing Reaction Conditions

The yield of the intermediate tertiary alcohol is highly dependent on reaction parameters. The following table summarizes expected outcomes based on different conditions.

ParameterCondition ACondition BCondition CExpected Outcome
Solvent Anhydrous Diethyl EtherAnhydrous THFTechnical Grade EtherCondition A & B: High yields expected. THF has a higher boiling point, allowing for higher reaction temperatures if needed. Condition C: Low to no yield due to the likely presence of water and alcohol stabilizers that quench the Grignard reagent.
Temperature 0 °C then warm to RTReflux-20 °CCondition A: Ideal for controlling the exothermic addition of the Grignard reagent to the ester, minimizing side reactions.[4] Condition B: May be too high, potentially increasing the rate of side reactions like Wurtz coupling. Condition C: May be too low, leading to an incomplete reaction.
Mg Activation Iodine CrystalMechanical CrushingNoneCondition A & B: Effective methods for initiating the reaction.[4] Condition C: High risk of reaction failure, especially with older magnesium stock.

Experimental Protocols

Protocol 1: Synthesis of 4,4-Dimethylheptan-4-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Propyl bromide

  • Ethyl propanoate

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium, along with a single crystal of iodine to initiate the reaction.[4]

  • In the dropping funnel, prepare a solution of propyl bromide in anhydrous diethyl ether.

  • Add a small portion of the propyl bromide solution to the flask. The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of cloudiness and bubbling.[3]

  • Once the reaction has started, add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the resulting gray/black mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the flask to 0 °C using an ice bath.

  • Add a solution of ethyl propanoate in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.[4]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude 4,4-dimethylheptan-4-ol. The product can be purified by distillation.

Protocol 2: Reduction of 4,4-Dimethylheptan-4-ol to this compound

The reduction of a tertiary alcohol to an alkane can be accomplished via several methods, such as a two-step process involving conversion to an alkyl halide followed by reduction, or through radical deoxygenation (e.g., Barton-McCombie deoxygenation). A common undergraduate-level approach is conversion to an alkyl chloride followed by reduction with a hydride source.

Materials:

  • 4,4-Dimethylheptan-4-ol (from Protocol 1)

  • Concentrated Hydrochloric Acid

  • Lithium aluminum hydride (LiAlH₄) or similar reducing agent

  • Anhydrous diethyl ether or THF

Procedure:

  • Convert the tertiary alcohol to the corresponding tertiary alkyl chloride by reacting it with concentrated HCl. This reaction is typically fast for tertiary alcohols.

  • In a separate, dry apparatus, prepare a stirred suspension of a reducing agent like LiAlH₄ in an anhydrous ether.

  • Slowly add a solution of the purified 4,4-dimethylheptyl chloride in anhydrous ether to the reducing agent suspension at 0 °C.

  • After the addition, allow the reaction to proceed at room temperature until complete (monitor by TLC or GC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water.

  • Filter the resulting solids and wash them thoroughly with ether.

  • Combine the filtrate and washes, dry the organic layer, and remove the solvent.

  • Purify the resulting this compound by fractional distillation.[5]

Visual Guides

Synthesis_Pathway Reagents Propyl Bromide + Magnesium Grignard Propylmagnesium Bromide (Grignard Reagent) Reagents->Grignard Anhydrous Ether Intermediate Tertiary Alkoxide Intermediate Grignard->Intermediate Nucleophilic Addition Ester Ethyl Propanoate Ester->Intermediate Alcohol 4,4-Dimethylheptan-4-ol (Tertiary Alcohol) Intermediate->Alcohol NH4Cl Work-up Reduction This compound (Final Product) Alcohol->Reduction Deoxygenation (e.g., via Alkyl Halide)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Grignard Reaction Fails to Initiate check_dry Are glassware and solvents completely dry? start->check_dry dry_reagents Flame-dry glassware. Use fresh anhydrous solvent. check_dry->dry_reagents No check_mg Is the Mg surface activated? check_dry->check_mg Yes dry_reagents->check_mg activate_mg Activate Mg: 1. Add Iodine crystal 2. Crush turnings 3. Add 1,2-dibromoethane check_mg->activate_mg No success Reaction Initiated check_mg->success Yes activate_mg->success low_yield Reaction gives low yield. What is the main issue? check_side_product Side product isolated? low_yield->check_side_product wurtz Likely Wurtz Coupling. - Lower temperature - Slow reagent addition check_side_product->wurtz Yes (Hydrocarbon) no_side_product Incomplete reaction or reagent decomposition. - Check reagent quality - Ensure proper stoichiometry check_side_product->no_side_product No

Caption: Troubleshooting workflow for Grignard reaction issues.

Logical_Relationships cluster_params Controllable Parameters cluster_reactions Chemical Reactions Yield High Yield of This compound Purity High Reagent/Solvent Purity Main_Reaction Desired Grignard Reaction Purity->Main_Reaction + Side_Reactions Side Reactions (Wurtz, Enolization) Purity->Side_Reactions - (removes inhibitors) Temp Optimal Temperature Control (0°C for addition) Temp->Main_Reaction + Temp->Side_Reactions - (high temp increases) Activation Effective Mg Activation Activation->Main_Reaction + Main_Reaction->Yield Side_Reactions->Yield Reduces

Caption: Relationship between parameters and reaction yield.

References

Technical Support Center: Purification of 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Dimethylheptane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor separation of this compound from its isomers by fractional distillation.

  • Question: My fractional distillation is not effectively separating this compound from other C9 alkane isomers. The purity of the collected fractions is lower than expected. What can I do?

  • Answer: Separating branched alkane isomers by distillation is often challenging due to their close boiling points.[1] Here are several factors to consider and steps to improve your separation:

    • Increase Column Efficiency: The efficiency of your fractionating column is crucial. Using a longer column or a column with a more efficient packing material (e.g., structured packing instead of random packing) increases the number of theoretical plates, leading to better separation.[2][3]

    • Optimize Reflux Ratio: A higher reflux ratio (the ratio of the amount of liquid returned to the column to the amount collected as distillate) can improve separation. However, this also increases the distillation time and energy consumption. An optimal balance is necessary.

    • Ensure Steady State Operation: Maintain a slow and steady distillation rate (1-2 drops per second is a good starting point for laboratory scale) to allow for proper equilibrium between the liquid and vapor phases within the column.[3] Fluctuations in heating or pressure can disrupt this equilibrium and reduce separation efficiency.

    • Consider Vacuum Distillation: Although this compound has a boiling point of 135.21°C at atmospheric pressure, using vacuum distillation can lower the boiling points and potentially increase the boiling point differences between isomers, aiding in separation.

    • Check for Azeotropes: While less common for alkanes, the formation of an azeotrope—a mixture with a constant boiling point—can prevent separation by distillation.[1] If an azeotrope is suspected, alternative purification methods may be necessary.

Issue 2: Contamination of this compound with polar impurities.

  • Question: My this compound sample is contaminated with polar compounds such as alcohols (e.g., methanol) or water. How can I remove them?

  • Answer: Polar impurities are common if the compound was synthesized using certain methods (e.g., Grignard reaction followed by hydrolysis) or if it has been exposed to moisture.

    • Adsorptive Purification: A highly effective method for removing polar impurities from non-polar compounds like alkanes is to pass the sample through a column packed with an adsorbent.[4][5]

      • Molecular Sieves: 3A or 4A molecular sieves are excellent for removing water. Activated molecular sieves can be used in a packed column to dry the this compound.[4][6]

      • Silica Gel or Alumina: Activated silica gel or alumina can be used to adsorb other polar impurities. A simple column chromatography setup can be employed for this purpose.

    • Liquid-Liquid Extraction: Washing the this compound with water in a separatory funnel can remove highly water-soluble impurities. However, this will saturate the alkane with water, which will then need to be removed using a drying agent (like anhydrous sodium sulfate) followed by filtration.

Issue 3: Low recovery of purified this compound after preparative gas chromatography (GC).

  • Question: I am using preparative GC for high-purity separation, but the amount of collected this compound is very low. What are the possible reasons and solutions?

  • Answer: Low recovery in preparative GC can be due to several factors related to the instrument setup and operating conditions.

    • Inefficient Trapping: The collection trap must be cold enough to efficiently condense the this compound as it elutes from the column. Ensure your cold trap (e.g., using liquid nitrogen or a dry ice/acetone slurry) is at a sufficiently low temperature.

    • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and "bleed," contaminating the collected fractions.[7] Using a column with a high thermal stability and operating within its recommended temperature range is crucial.

    • Sample Overload: Injecting too much sample can lead to broad, poorly resolved peaks and incomplete trapping. Optimize the injection volume to achieve good separation without overloading the column.

    • Leaks in the System: Check for any leaks in the GC system, especially at the connections between the column, detector, and collection trap.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The impurities can vary depending on the synthesis and purification history of the compound.

  • Isomeric Impurities: Other C9 alkane isomers with similar boiling points are the most common and challenging impurities to remove.

  • Unreacted Starting Materials and Byproducts: If synthesized via a Grignard reaction, potential impurities could include unreacted alkyl halides, coupling products, and residual solvents (e.g., diethyl ether, THF).

  • Polar Impurities: Alcohols (from quenching the Grignard reaction), water (from atmospheric exposure or workup), and other polar compounds can be present.

  • Industrial Impurities: Commercially produced alkanes may contain traces of sulfur compounds or other hydrocarbons from the refining process.

Q2: What is the boiling point of this compound and its common isomers?

A2: The boiling points of this compound and some of its isomers are listed in the table below. The small differences in boiling points highlight the difficulty of separation by fractional distillation.[8][9]

CompoundBoiling Point (°C)
This compound 135.21
n-Nonane150.8
2-Methyloctane143.3
3-Methyloctane144.2
4-Methyloctane142.4
2,2-Dimethylheptane132.6
3,3-Dimethylheptane135.8
2,3-Dimethylheptane140.5
2,4-Dimethylheptane132.5
2,5-Dimethylheptane135.2
2,6-Dimethylheptane135.2
3,5-Dimethylheptane137.9

Q3: Can I use column chromatography on silica gel to purify this compound?

A3: Yes, but its application is specific. Column chromatography on polar stationary phases like silica gel is not effective for separating non-polar alkane isomers from each other. However, it is an excellent method for removing polar impurities from the non-polar this compound. The alkane will elute very quickly with a non-polar solvent (e.g., hexane), while the polar impurities will be retained on the column.

Q4: What are the key parameters to consider for preparative GC purification of this compound?

A4: For successful preparative GC purification, consider the following:

  • Column Selection: A non-polar or slightly polar capillary column is suitable for separating alkanes. The choice of stationary phase can influence the separation of isomers.[10][11]

  • Temperature Program: A carefully optimized temperature program is necessary to achieve good resolution between this compound and its isomers.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) affects both the separation efficiency and the analysis time.

  • Injection Volume: The volume of the sample injected should be optimized to avoid column overload while maximizing the amount of purified product obtained per run.

  • Collection System: A highly efficient cold trap is essential for quantitative recovery of the purified compound.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol outlines a general procedure for the fractional distillation of this compound to remove impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Boiling chips or a magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin to heat the flask gently.

  • Distillation: As the mixture heats, the vapor will rise through the fractionating column. The temperature at the distillation head will stabilize at the boiling point of the most volatile component.

  • Fraction Collection: Collect the initial distillate (forerun) in a separate flask. Once the temperature stabilizes at the boiling point of this compound (around 135°C), switch to a clean receiving flask to collect the main fraction.

  • Monitoring: Continuously monitor the temperature. A drop in temperature may indicate that the main component has distilled.

  • Shutdown: Stop the distillation before the distilling flask runs dry. Allow the apparatus to cool before disassembly.

Protocol 2: Removal of Polar Impurities using Adsorptive Purification

This protocol describes the removal of polar impurities from this compound using a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • A non-polar solvent (e.g., hexane)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection flasks

Procedure:

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the non-polar solvent and pour it into the column. Allow the silica to settle, and then add another thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and carefully add it to the top of the column.

  • Elution: Add the non-polar solvent to the column to elute the this compound. The non-polar alkane will move quickly through the column.

  • Collection: Collect the eluent containing the purified this compound. The polar impurities will remain adsorbed to the silica gel.

  • Solvent Removal: Remove the solvent from the collected fraction using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Initial Separation Adsorptive Purification Adsorptive Purification Fractional Distillation->Adsorptive Purification Remove Polar Impurities Preparative GC Preparative GC Adsorptive Purification->Preparative GC High Purity Separation GC-MS GC-MS Preparative GC->GC-MS Purity Check Pure this compound Pure this compound GC-MS->Pure this compound

Caption: General workflow for the purification of this compound.

Fractional_Distillation_Troubleshooting Poor Separation Poor Separation Increase Column Efficiency Increase Column Efficiency Poor Separation->Increase Column Efficiency Solution 1 Optimize Reflux Ratio Optimize Reflux Ratio Poor Separation->Optimize Reflux Ratio Solution 2 Steady Distillation Rate Steady Distillation Rate Poor Separation->Steady Distillation Rate Solution 3 Consider Vacuum Distillation Consider Vacuum Distillation Poor Separation->Consider Vacuum Distillation Solution 4

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

Technical Support Center: Resolving Isomeric Impurities in 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols for the resolution and identification of isomeric impurities in 4,4-Dimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomeric impurities in a this compound sample?

Isomeric impurities in this compound are typically other nonane (C9H20) isomers that may form during synthesis or be present as contaminants in starting materials. With 35 possible structural isomers for C9H20, a sample may contain a complex mixture of similar compounds.[1][2] Common impurities include other branched alkanes with slightly different physical properties.

Examples of Potential C9H20 Isomeric Impurities:

  • n-Nonane

  • 2-Methyloctane

  • 3-Methyloctane

  • 2,2-Dimethylheptane

  • 2,3-Dimethylheptane

  • 3,3-Dimethylheptane

  • 3-Ethylheptane

  • 2,2,5-Trimethylhexane

  • 3,3-Diethylpentane

Q2: What is the recommended analytical technique for resolving these isomers?

High-resolution capillary Gas Chromatography (GC) is the industry-standard and most effective technique for separating volatile and non-polar compounds like alkane isomers.[3] The separation is primarily based on differences in the boiling points and molecular shapes of the isomers. Non-polar stationary phases are the most common choice for this analysis.[4] While High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, it is generally less suitable for non-polar, volatile alkanes as it provides insufficient retention and selectivity on standard column phases.

Q3: How can I definitively identify the specific isomers after GC separation?

Definitive identification requires a combination of two methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Coupling the GC to a mass spectrometer allows for the determination of the molecular weight of each eluting peak, confirming they are indeed C9H20 isomers (m/z = 128). The fragmentation patterns can also help differentiate isomers, although they are often very similar for branched alkanes.[5] Preferential fragmentation at a branch point is a key indicator.[5]

  • Kovats Retention Index (RI): This is the most critical tool for differentiating isomers. The retention time of an unknown peak is compared to the retention times of a series of n-alkane standards (e.g., n-octane, n-nonane, n-decane) run under the identical GC conditions. The calculated RI value is a highly reproducible metric that can be compared to literature and database values for positive identification.[6]

Quantitative Data: Isomer Properties and Retention Indices

The elution order of alkanes on a non-polar GC column generally follows their boiling points. The table below provides boiling points and experimentally determined Kovats Retention Indices for this compound and other selected C9H20 isomers on a standard non-polar stationary phase.

Isomer NameBoiling Point (°C)Kovats Retention Index (Non-Polar Column)
2,2,4,4-Tetramethylpentane122.3817
2,2,3,3-Tetramethylpentane140.3820
This compound 135.6 823 - 839 [7]
2,4-Dimethylheptane132.8827
2,6-Dimethylheptane135.2836
3,3-Dimethylheptane136.5847
3-Ethyl-3-methylhexane139.8863
n-Nonane150.8900[8][9]

Note: Retention Index (RI) values are compiled from various sources and can vary slightly based on the specific GC conditions and column used. The RI for n-alkanes is defined as 100 times their carbon number (e.g., n-nonane RI = 900).

Experimental Protocols

Protocol: GC-MS Method for Separation and Identification of C9 Alkane Isomers

1. Objective: To resolve and identify potential C9H20 isomeric impurities in a this compound sample using a standardized gas chromatography-mass spectrometry method and Kovats Retention Index analysis.

2. Materials:

  • Sample of this compound.

  • High-purity solvent (e.g., n-Hexane or Pentane).

  • n-Alkane standard mixture (e.g., C8, C9, C10, C11 dissolved in hexane) for RI calculation.

3. Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).

  • Autosampler for reproducible injections.

  • High-resolution capillary column.

4. GC Method Parameters:

ParameterRecommended Setting
Column 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS)
Length: 50 m - 100 m
Internal Diameter (ID): 0.25 mm or less
Film Thickness: 0.25 µm
Carrier Gas Helium or Hydrogen, constant flow mode (e.g., 1.0 - 1.5 mL/min)
Oven Program Initial Temp: 35°C, hold for 10 min
Ramp Rate: 2°C/min
Final Temp: 160°C, hold for 5 min
Injector Type: Split/Splitless
Temperature: 250°C
Injection Volume: 1 µL
Split Ratio: 50:1 (adjust as needed for concentration)
MS Detector Transfer Line Temp: 280°C
Ion Source Temp: 230°C
Mass Range: 40-200 amu
Ionization Mode: Electron Ionization (EI) at 70 eV

5. Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in hexane. Prepare a separate solution of the n-alkane standard mixture at a similar concentration.

  • Analysis Sequence: First, inject the n-alkane standard mixture to establish the retention times for the reference compounds. Following this, inject the this compound sample under the identical GC method.

  • Data Acquisition: Collect the total ion chromatogram (TIC) and the corresponding mass spectra for all detected peaks.

6. Data Analysis:

  • Peak Identification: For each peak in the sample chromatogram, examine the mass spectrum. Confirm the molecular ion peak (if present) and major fragment ions. Compare the spectrum to a reference library (e.g., NIST) for a tentative identification.

  • Kovats Retention Index (RI) Calculation: Using the chromatogram from the n-alkane standard run, note the retention times (t_r) for n-octane (C8), n-nonane (C9), n-decane (C10), etc. For each impurity peak in the sample run, use the following formula for temperature-programmed runs:

    • RI = 100n + 100 * [(t_r(impurity) - t_r(n)) / (t_r(n+1) - t_r(n))]

    • Where 'n' is the carbon number of the n-alkane eluting just before the impurity peak, and 'n+1' is the carbon number of the n-alkane eluting just after it.

  • Final Identification: Compare the calculated RI value for each impurity with the values in the quantitative data table (or a comprehensive database) to confirm the isomer's identity.

Visualized Workflows and Logic

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Identification cluster_result Phase 4: Result Sample Sample Dilution (this compound in Hexane) GC_Run Run GC-MS Analysis (Identical Method) Sample->GC_Run Standard n-Alkane Standard Prep (C8-C11 in Hexane) Standard->GC_Run Process Acquire Chromatograms and Mass Spectra GC_Run->Process Calc_RI Calculate Kovats Retention Indices (RI) Process->Calc_RI Compare Compare Spectra & RI to Reference Database Process->Compare Calc_RI->Compare Result Impurity Identification & Quantification Compare->Result

Caption: General workflow for the identification of isomeric impurities.

Troubleshooting Guide

Q: My chromatogram shows poor resolution or co-eluting peaks for the C9 isomers. How can I improve the separation?

A: Co-elution of isomers with similar boiling points is a common challenge.[1] A systematic approach is required to improve resolution. Follow the troubleshooting logic below.

G cluster_optimization Optimization Strategy Start Problem: Poor Peak Resolution (Co-elution) Opt_Temp Step 1: Optimize Oven Program - Lower initial temperature - Reduce ramp rate (e.g., 1-2°C/min) Start->Opt_Temp Check1 Resolution Improved? Opt_Temp->Check1 Opt_Flow Step 2: Optimize Carrier Gas Flow - Adjust to optimal linear velocity (e.g., He: ~35-40 cm/s) Check1->Opt_Flow No End_Success Success: Peaks Resolved Check1->End_Success Yes Check2 Resolution Improved? Opt_Flow->Check2 Opt_Col Step 3: Change Column Dimensions - Increase column length (>60m) - Decrease internal diameter (<0.25mm) Check2->Opt_Col No Check2->End_Success Yes Check3 Resolution Improved? Opt_Col->Check3 Check3->End_Success Yes End_Fail Consult Advanced Techniques (e.g., GCxGC) Check3->End_Fail No

Caption: Troubleshooting logic for poor GC peak resolution.

Q: I am observing peak tailing for my alkane peaks. What is the cause and how can I fix it?

A: Peak tailing for non-polar analytes like alkanes is often caused by issues in the sample flow path rather than chemical interactions.

  • Cause 1: Active Sites: Contamination or degradation in the injector liner (e.g., from septum particles) can create active sites that cause unwanted interactions.

    • Solution: Replace the injector liner and septum. Use a deactivated liner if the problem persists.

  • Cause 2: Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create "dead volume," disrupting the sample band and causing tailing.

    • Solution: Re-cut the column end using a ceramic scoring wafer to ensure a clean, square cut. Reinstall the column according to the manufacturer's specifications for your GC model.

  • Cause 3: Column Contamination: High-boiling point residues from previous analyses can accumulate at the head of the column.

    • Solution: "Bake out" the column at its maximum rated temperature for a short period. If this fails, trim 10-20 cm from the front of the column.

Q: My baseline is drifting during the GC run. What should I check?

A: Baseline drift, especially during a temperature program, is typically due to column bleed or contamination.

  • Cause 1: Column Bleed: This occurs when the stationary phase degrades at high temperatures.

    • Solution: Ensure you are operating within the column's specified maximum temperature limit. If the column is old or has been subjected to oxygen, it may need to be replaced. Conditioning a new column properly is essential to minimize initial bleed.

  • Cause 2: Contamination: Impurities in the carrier gas or leaks in the system can introduce contaminants that elute slowly, causing the baseline to drift.

    • Solution: Ensure high-purity carrier gas is used and that gas traps/filters are functioning correctly. Perform a leak check on your system, paying close attention to fittings at the gas supply, injector, and detector.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing in the gas chromatography (GC) analysis of alkanes. The following troubleshooting guides and frequently asked questions (FAQs) provide a structured approach to identifying and resolving the root causes of asymmetrical peaks.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in GC analysis?

A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry is distorted, and the back half of the peak is broader than the front half.[1] In an ideal GC analysis, peaks should be symmetrical (Gaussian). Tailing peaks can lead to inaccurate peak integration and reduced resolution between adjacent peaks, compromising the quantitative accuracy and reliability of the analysis.[1] An asymmetry factor (As) or tailing factor (Tf) greater than 1.5 is generally considered problematic and requires investigation.[1]

Q2: I am observing peak tailing for all peaks in my alkane analysis, including the solvent peak. What is the likely cause?

A2: When all peaks in a chromatogram, including the solvent peak, exhibit tailing, the issue is typically related to a physical problem in the GC system that affects the entire sample flow path indiscriminately.[1] Common causes include:

  • Improper Column Installation: The GC column may be installed too high or too low in the inlet, creating dead volume or turbulence in the carrier gas flow path.[1][2]

  • Poor Column Cut: A jagged or uneven cut at the inlet end of the column can disrupt the flow of the carrier gas, leading to peak tailing.[1][2]

  • System Leaks: Leaks in the carrier gas line, fittings, or septum can cause fluctuations in flow and pressure, resulting in distorted peak shapes.[1]

  • Contaminated Inlet Liner: An active or contaminated inlet liner can cause issues for all compounds.[1]

Q3: Only my later-eluting, higher-boiling point alkane peaks are tailing. What could be the reason?

A3: If peak tailing is selective for later-eluting alkanes, the problem is more likely chemical in nature or related to chromatographic conditions.[1][3] Potential causes include:

  • Column Contamination: Non-volatile residues accumulated at the head of the column can interact with the analytes, causing tailing.[4][5] This is a common reason for the tailing of higher-boiling point compounds.[3]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites (silanol groups) that can interact with analytes. While alkanes are non-polar, these active sites can still cause peak distortion.[4]

  • Insufficient Temperature: The inlet temperature or oven temperature ramp may not be high enough to ensure the complete and rapid vaporization and elution of higher molecular weight alkanes.[6]

  • Cold Spots: Any cold spots in the flow path, such as the transfer line to the detector, can cause condensation of less volatile compounds, leading to tailing.

Q4: Can my choice of inlet liner affect the peak shape of alkanes?

A4: Yes, the inlet liner plays a crucial role in achieving good peak shape. A deactivated liner is essential to prevent interactions between the analytes and the liner surface.[7][8] The geometry of the liner and the presence and position of glass wool can also impact the vaporization of the sample and, consequently, the peak shape.[8][9] For volatile analytes, a smaller internal diameter liner can lead to faster sample transfer to the column, resulting in sharper peaks.[10]

Q5: How does the injection technique (split vs. splitless) influence peak tailing for alkanes?

A5: Both split and splitless injection techniques can impact peak shape. In splitless injection, which is used for trace analysis, a slow transfer of the sample from the inlet to the column can cause band broadening and peak tailing, especially for more volatile compounds.[11][12] Proper optimization of the initial oven temperature is critical to refocus the analytes at the head of the column.[13] In split injection, the higher flow rates generally lead to sharper peaks.[12] However, improper optimization of split flow or temperature can still lead to issues.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting peak tailing in your GC analysis of alkanes.

Troubleshooting Workflow for Peak Tailing in GC cluster_physical Physical Issues cluster_chemical Chemical/Method Issues start Peak Tailing Observed q1 Are all peaks tailing (including solvent)? start->q1 physical_issue Likely a Physical Problem in the Flow Path q1->physical_issue Yes chemical_issue Likely a Chemical or Method-Related Issue q1->chemical_issue No check_install Check Column Installation (Height & Cut) physical_issue->check_install leak_check Perform a Leak Check check_install->leak_check inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) leak_check->inlet_maintenance end_node Problem Resolved? inlet_maintenance->end_node check_contamination Check for Column Contamination chemical_issue->check_contamination trim_column Trim 15-30 cm from the front of the column check_contamination->trim_column check_method Review GC Method Parameters (Temperatures, Flow Rate) trim_column->check_method check_method->end_node success Continue Analysis end_node->success Yes further_troubleshooting Consult Instrument Manual or Technical Support end_node->further_troubleshooting No

Caption: A step-by-step guide to diagnosing the cause of peak tailing.

Data Presentation

The following tables provide illustrative data on how different GC parameters can affect the peak shape of alkanes. Disclaimer: The following data is for illustrative purposes only and may not represent the results from a specific instrument or analysis. Actual results will vary depending on the specific experimental conditions.

Table 1: Effect of Inlet Liner Type on n-Eicosane Peak Shape

Inlet Liner TypeTailing Factor (Tf)Peak Width at Half Height (s)Comments
Standard Deactivated1.20.05Symmetrical peak shape.
Deactivated with Glass Wool1.10.04Improved peak symmetry due to better vaporization.
Old/Contaminated Liner2.50.09Significant tailing due to active sites.

Table 2: Effect of Column Trimming on n-Tetracosane Peak Shape

Column ConditionTailing Factor (Tf)Retention Time (min)Comments
New Column1.125.2Good peak shape.
After 100 Injections2.125.1Pronounced tailing due to contamination.
After Trimming 20 cm1.224.8Peak shape restored to near original condition.[3][14]

Table 3: Effect of Injection Mode on Alkane Peak Shape

Injection ModeAnalyteTailing Factor (Tf)Comments
Split (100:1)n-Dodecane1.1Sharp, symmetrical peaks due to high inlet flow.[12]
Splitlessn-Dodecane1.8Broader peak due to slower sample transfer.[11]
Optimized Splitlessn-Dodecane1.2Improved peak shape with optimized initial oven temperature.[13]

Experimental Protocols

Protocol 1: Inlet Maintenance

This protocol describes the steps for replacing the inlet liner and septum, which are common sources of contamination and active sites.

  • Cool Down the GC: Set the inlet and oven temperatures to ambient and allow the instrument to cool down completely.

  • Turn Off Gases: Turn off the carrier gas flow at the instrument or the gas cylinder.

  • Disassemble the Inlet:

    • Carefully unscrew and remove the septum nut.

    • Remove the old septum.

    • Using forceps, carefully remove the inlet liner and O-ring.

  • Inspect and Clean:

    • Inspect the inlet for any visible contamination or debris.

    • If necessary, clean the inlet with an appropriate solvent (e.g., methanol, hexane) and a lint-free swab.

  • Install New Consumables:

    • Place a new, deactivated O-ring on a new, deactivated inlet liner.

    • Insert the new liner into the inlet, ensuring it is seated correctly.

    • Place a new, pre-conditioned septum on top of the inlet.

    • Screw the septum nut back on, being careful not to overtighten.

  • Re-establish Flow and Check for Leaks:

    • Turn the carrier gas back on.

    • Perform a leak check around the septum nut and other fittings using an electronic leak detector.

  • Conditioning: Condition the new septum and liner by heating the inlet to the method temperature for 15-30 minutes before running samples.

Protocol 2: GC Column Trimming

This protocol details the procedure for removing the front section of a GC column to eliminate contamination and restore performance.[14][15][16]

  • Cool Down and Prepare:

    • Cool down the GC inlet and oven to ambient temperature.

    • Turn off the carrier gas.

  • Remove the Column:

    • Carefully loosen the column nut at the inlet.

    • Gently pull the column out of the inlet.

  • Cut the Column:

    • Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square score on the polyimide coating of the column, approximately 15-30 cm from the inlet end.[14][16]

    • Gently flick the column on the opposite side of the score to create a clean break.

  • Inspect the Cut:

    • Using a magnifying glass, inspect the end of the column to ensure a clean, 90-degree cut with no jagged edges or shards of fused silica.[16] If the cut is not clean, repeat the process.

  • Reinstall the Column:

    • Carefully re-insert the column into the inlet to the correct depth as specified by the instrument manufacturer.

    • Tighten the column nut.

  • Leak Check and Condition:

    • Restore the carrier gas flow and perform a leak check.

    • Condition the column according to the manufacturer's recommendations before analysis.

Relationship Between Causes and Solutions for Peak Tailing cluster_causes Common Causes cluster_solutions Solutions cause1 Improper Column Installation solution1 Reinstall Column Correctly cause1->solution1 cause2 Column Contamination solution2 Trim Column cause2->solution2 solution3 Replace Inlet Liner & Septum cause2->solution3 cause3 Active Sites in Inlet cause3->solution3 cause4 System Leaks solution4 Perform Leak Check cause4->solution4

Caption: Mapping common causes of peak tailing to their respective solutions.

References

Technical Support Center: Optimization of GC-MS Parameters for 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 4,4-Dimethylheptane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC-MS analysis of this compound and similar branched alkanes.

Issue 1: Poor Peak Shape (Peak Tailing)

Q: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?

A: Peak tailing, where the latter half of the peak is drawn out, can be caused by either flow path disruptions or chemical adsorption issues.[1] If most or all of your peaks are tailing, it's likely a physical problem with the system.[1][2] If only specific compounds are tailing, it points towards a chemical interaction.[1]

Troubleshooting Steps:

  • Check for Flow Path Obstructions:

    • Improper Column Installation: Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector.[2][3][4] An incorrect position can create dead volume, leading to tailing.[2]

    • Leaks: Check all connections for leaks, as this can disrupt the carrier gas flow.[1]

    • Column Blockage: Inject a standard known not to tail. If it also tails, your column may be blocked by non-volatile residues.[3] Trimming 10-20 cm from the front of the column can often resolve this.[2][4]

  • Address Chemical Activity:

    • Inlet Contamination: The inlet is a common source of activity. Perform basic maintenance by replacing the liner, septum, and inlet seal.[3] Using a fresh, deactivated liner is crucial.[4]

    • Column Activity: If the column itself has become active, you may need to trim the front end or replace it entirely.[3] For consistently active compounds, consider using an ultra-inert column.[3]

    • Solvent-Phase Mismatch: A mismatch in polarity between your solvent and the stationary phase can cause peak tailing.[3] Since this compound is non-polar, ensure you are using a non-polar solvent like hexane or heptane with a non-polar column.[5]

Issue 2: Poor Resolution and Co-elution of Isomers

Q: I am having trouble separating this compound from other C9 isomers. How can I improve the resolution?

A: Separating structurally similar isomers is a common challenge in GC.[6] Optimizing both the chromatographic separation and the instrument parameters is key.

Troubleshooting Steps:

  • Optimize GC Separation:

    • Temperature Program: Avoid isothermal runs. A slow oven temperature ramp rate (e.g., 1-5 °C/min) can significantly enhance the separation of isomers.[7]

    • Column Selection: The choice of column is critical.[5]

      • Length: Use a longer capillary column (e.g., 30 m or even 100 m) to increase the number of theoretical plates and improve resolution.[5][8]

      • Internal Diameter (I.D.): A smaller I.D. (e.g., <0.25 mm) increases efficiency and resolution.[5][9]

      • Stationary Phase: For non-polar alkanes, a non-polar stationary phase like 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane is recommended.[5][8] These separate compounds primarily by their boiling points.[5]

    • Carrier Gas Flow Rate: An optimal flow rate will provide the best resolution. If your peaks are broad, try adjusting the flow rate.

  • Adjust Injection Parameters:

    • Injection Volume: Overloading the column is a common cause of poor resolution and peak fronting.[10] Try diluting your sample or reducing the injection volume.[10]

    • Split Ratio: For split injections, ensure a minimum of 20 mL/min total flow through the inlet.[3] A higher split ratio can help prevent column overload.[10]

Issue 3: Low Signal Intensity or No Peak Detected

Q: I am not seeing a peak for this compound, or the signal is very weak. What should I check?

A: This issue can stem from problems with the sample, the injector, the column, or the detector.

Troubleshooting Steps:

  • Verify Sample Integrity: Ensure your sample is of a suitable concentration and has not degraded.[11] For volatile compounds like this compound, proper sample handling and storage are crucial.[12]

  • Check the Injection System:

    • Syringe: Check for blockages or bubbles in the syringe.

    • Injector Settings: Confirm that the injector temperature is high enough to volatilize the analyte (e.g., 250-280 °C).[2][8]

    • Leaks: A leak in the injector can cause sample loss.[11]

  • Inspect the Column: A broken or severely contaminated column can prevent the analyte from reaching the detector.[11]

  • Check MS Detector Settings:

    • Solvent Delay: The mass spectrometer's detector is turned off during the solvent elution to prevent damage.[13] Ensure the solvent delay is not set too long, which would cause you to miss the analyte peak.[13]

    • Ion Source: An unheated or contaminated ion source can lead to poor ionization and low signal.[14] Ensure it is at the correct temperature.[14]

    • Mass Range: Make sure the scan range is set appropriately to detect the characteristic ions of this compound (Molecular Weight: 128.26 g/mol ).[15][16][17]

Recommended GC-MS Parameters for this compound

The following table summarizes a typical starting point for GC-MS parameters for the analysis of this compound and similar C9 alkanes. Optimization will likely be required for your specific application and instrument.

ParameterRecommended Value/TypeRationale
GC System
Column Type Non-polar capillary column (e.g., 5% Phenyl-methylpolysiloxane or 100% Dimethylpolysiloxane)[5]"Like dissolves like" principle; alkanes are non-polar.[5]
Column Dimensions 30 m length, 0.25 mm I.D., 0.25 µm film thickness[5]Provides a good balance of resolution, analysis time, and sample capacity.[9]
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min[18]Inert and provides good efficiency.
Inlet Temperature 250 - 280 °C[8][19]Ensures complete and rapid vaporization of the analyte.
Injection Mode Split/SplitlessSplit mode is common to prevent column overload with concentrated samples.
Split Ratio 20:1 to 100:1 (adjustable based on sample concentration)[8][19]Prevents peak distortion due to column overload.
Injection Volume 0.1 - 1 µL[8][19]Small volumes are necessary for capillary columns to avoid overload.
Oven Program Initial: 40°C, hold for 1-2 min. Ramp: 2-5°C/min to 180°C.[7][19]A slow ramp is crucial for separating closely related isomers.[7]
MS System
Ionization Mode Electron Ionization (EI) at 70 eV[19]Standard ionization technique that produces reproducible fragmentation patterns.
Source Temperature 230 - 280 °C[19][20]Optimal temperature for ionization efficiency and stability.
Quadrupole Temp 150 °C[19][20]Maintains ion trajectory and prevents contamination.
Mass Scan Range m/z 40 - 250Covers the molecular ion and key fragment ions of C9 alkanes.
Solvent Delay 1.5 - 3 min (dependent on solvent and conditions)[13]Protects the detector from being overwhelmed by the solvent peak.[13]

Experimental Protocols

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a high-purity, volatile solvent such as hexane or heptane.

  • Working Solutions: Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 20 µg/mL).

  • Sample Dilution: Dissolve the unknown sample in the same solvent to a concentration expected to fall within the calibration range.[5]

  • Vialing: Transfer approximately 1.5 mL of each standard and sample solution into 2 mL autosampler vials.

2. GC-MS Instrument Setup and Data Acquisition

  • Method Setup: Program the GC-MS instrument with the parameters outlined in the table above.

  • Equilibration: Allow the GC oven, inlet, and transfer line to equilibrate to their setpoint temperatures. Ensure the carrier gas flow is stable.

  • Sequence Creation: Set up an injection sequence in the instrument software. Include solvent blanks, calibration standards, and unknown samples.

  • Data Acquisition: Begin the sequence. The autosampler will inject the samples, and the instrument will acquire the data. The mass spectrometer will operate in scan mode to collect full mass spectra for each eluting peak.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Unknown Sample Dilution Dilution & Vialing Sample->Dilution Solvent Solvent (Hexane) Solvent->Dilution Standard This compound Standard Standard->Dilution Autosampler Autosampler Injection Dilution->Autosampler Inlet Heated Inlet (Vaporization) Autosampler->Inlet Column GC Column (Separation) Inlet->Column MS Mass Spectrometer (Detection) Column->MS Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram Spectrum Mass Spectrum Identification Chromatogram->Spectrum Quant Quantification Spectrum->Quant Troubleshooting_Workflow cluster_peakshape Peak Shape Issues cluster_resolution Resolution Issues cluster_signal Signal Issues Start Problem Observed in Chromatogram PeakShape Tailing or Fronting Peaks? Start->PeakShape Resolution Poor Resolution / Co-elution? Start->Resolution Signal Low or No Signal? Start->Signal CheckFlowPath Check Flow Path: - Column Installation - Leaks - Blockages PeakShape->CheckFlowPath All Peaks Affected CheckActivity Check Chemical Activity: - Replace Inlet Liner - Trim Column PeakShape->CheckActivity Specific Peaks Affected CheckOverload Check for Overload: - Dilute Sample - Reduce Injection Volume PeakShape->CheckOverload Fronting Peaks OptimizeMethod Optimize GC Method: - Slower Temp Ramp - Longer Column Resolution->OptimizeMethod OptimizeInjection Optimize Injection: - Adjust Split Ratio - Check Volume Resolution->OptimizeInjection CheckSample Verify Sample: - Concentration - Integrity Signal->CheckSample CheckSystem Check System Hardware: - Injector Settings - MS Detector Settings Signal->CheckSystem

References

Technical Support Center: Overcoming Solubility Challenges with 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming solubility issues encountered when working with the nonpolar aliphatic hydrocarbon, 4,4-Dimethylheptane. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide practical solutions for incorporating this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a branched-chain alkane with the chemical formula C9H20.[1][2] As a nonpolar hydrocarbon, it is virtually insoluble in polar solvents like water and aqueous buffers, which are common in biological and pharmaceutical research.[3] This low aqueous solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results. A measured water solubility for this compound is approximately 333.5 µg/L, highlighting its hydrophobic nature.[4]

Q2: In which solvents is this compound soluble?

Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What should I do?

A3: This is a common issue when working with highly hydrophobic compounds. The key is to maintain a low final concentration of the organic co-solvent (like DMSO) in your aqueous medium. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

Here is a troubleshooting workflow to address precipitation:

  • Optimize the Dilution Protocol: Instead of a single, large dilution, perform a serial dilution of your DMSO stock solution into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Vigorous Mixing: When adding the this compound/DMSO stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid dispersion.

  • Visual Inspection: Before a full experiment, perform a small-scale test and visually inspect for any cloudiness or precipitate. Centrifuging a small sample can also help to identify any insoluble material.

Q4: Are there alternative methods to using a co-solvent like DMSO?

A4: Yes, for applications where even a small amount of organic solvent is undesirable, creating a microemulsion is an effective strategy. A microemulsion is a thermodynamically stable, transparent or translucent dispersion of oil (in this case, this compound) in water, stabilized by a surfactant and a co-surfactant.

Troubleshooting Guides

Guide 1: Co-Solvent Method for Aqueous Solutions

This guide provides a step-by-step protocol for preparing aqueous solutions of this compound using a co-solvent for applications like cell-based assays.

Objective: To prepare a working solution of this compound in an aqueous buffer with a final DMSO concentration of ≤ 0.1%.

Experimental Protocol:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve a known weight of this compound in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).

    • Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.

  • Perform Serial Dilutions in DMSO:

    • Prepare a series of intermediate dilutions of the stock solution in 100% DMSO. For example, to achieve a final concentration range of 1-100 µM in your assay, you would prepare 1000x intermediate stocks in DMSO (i.e., 1-100 mM).

  • Dosing into Aqueous Medium:

    • Directly add a small volume of the appropriate DMSO intermediate dilution to your pre-warmed aqueous assay medium (e.g., cell culture medium). For a 0.1% final DMSO concentration, add 1 µL of the 1000x DMSO stock to 1 mL of medium.

    • Immediately and thoroughly mix the solution.

  • Include a Vehicle Control:

    • Always include a control group that is treated with the same final concentration of DMSO without the this compound to account for any effects of the solvent on the experimental system.

Guide 2: Microemulsion Formulation

This guide outlines the general steps to formulate a this compound microemulsion for aqueous delivery.

Objective: To create a stable oil-in-water (o/w) microemulsion of this compound.

Experimental Protocol:

  • Component Selection:

    • Oil Phase: this compound.

    • Surfactant: Select a biocompatible, non-ionic surfactant (e.g., Tween 80, Cremophor EL).

    • Co-surfactant: Choose a short-to-medium chain alcohol (e.g., ethanol, propylene glycol) to improve the flexibility of the surfactant film.

    • Aqueous Phase: Your experimental buffer or water.

  • Phase Diagram Construction (Optional but Recommended):

    • To determine the optimal ratio of components, construct a pseudo-ternary phase diagram. This involves preparing various ratios of the oil, surfactant/co-surfactant, and aqueous phase and observing the regions where a clear, stable microemulsion forms.

  • Microemulsion Preparation:

    • Prepare a mixture of the surfactant and co-surfactant at a predetermined ratio (e.g., 1:1, 2:1, or 4:1 by weight).

    • Add the this compound to the surfactant/co-surfactant mixture and vortex until a clear solution is formed.

    • Slowly titrate this oil/surfactant mixture with the aqueous phase while continuously stirring or vortexing. The solution should transition from clear to turbid and then back to a clear or translucent microemulsion.

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValueReference
Molecular Formula C9H20[7]
Molecular Weight 128.26 g/mol [8]
Boiling Point 135.21°C[4]
Density 0.7210 g/cm³[4]
Water Solubility 333.5 µg/L[4]
Solubility in Organic Solvents Soluble in nonpolar solvents such as hexane, benzene, and chloroform. Also soluble in ether and acetone. Quantitative data is limited in publicly available literature.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare 100 mM Stock in 100% DMSO serial_dil Serial Dilutions in 100% DMSO (1000x final conc.) prep_stock->serial_dil add_compound Add 1µL of DMSO dilution to 1mL of cell medium (Final DMSO <= 0.1%) serial_dil->add_compound Dosing cell_culture Seed cells in 96-well plate cell_culture->add_compound incubate Incubate for -desired time period add_compound->incubate ldh_assay Perform LDH Cytotoxicity Assay incubate->ldh_assay Endpoint Measurement read_plate Measure Absorbance at 490 nm ldh_assay->read_plate analyze Calculate % Cytotoxicity read_plate->analyze

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

logical_relationship compound This compound (Nonpolar) problem Poor Aqueous Solubility compound->problem solution Solubilization Strategy problem->solution cosolvent Co-Solvent (e.g., DMSO) solution->cosolvent microemulsion Microemulsion solution->microemulsion outcome Homogeneous Aqueous Dispersion for Experiments cosolvent->outcome microemulsion->outcome

Caption: Strategies to overcome the poor aqueous solubility of this compound.

References

Technical Support Center: Stabilizing 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 4,4-dimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a branched-chain alkane with the chemical formula C9H20.[1][2][3] It is a colorless liquid with a boiling point of approximately 135.21°C.[4] Like other alkanes, it is a non-polar solvent and is generally considered chemically inert compared to other organic compounds.[5]

Q2: How stable is this compound under normal laboratory conditions?

A2: Alkanes are generally stable and not very reactive with acids, bases, or other polar substances.[5] Their inertness is why they are referred to as paraffins, meaning "lacking affinity".[5] However, prolonged exposure to oxygen, heat, or UV light can initiate degradation.

Q3: What is the primary degradation pathway for this compound during long-term storage?

A3: The primary degradation pathway for this compound, like other hydrocarbons, is autoxidation. This is a slow, free-radical chain reaction with atmospheric oxygen that can be initiated by heat, light, or the presence of metal catalysts. The process leads to the formation of hydroperoxides, which can then decompose into a variety of oxygenated byproducts such as alcohols, ketones, and aldehydes, potentially causing discoloration and the formation of gummy deposits.[6]

Q4: What are the ideal conditions for the long-term storage of this compound?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[7][8] The storage area should be well-ventilated.[7][8] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.

Q5: What types of containers are recommended for storing this compound?

A5: For long-term storage, it is best to use containers made of materials that are chemically resistant to hydrocarbons and prevent light exposure. Amber glass bottles with tight-fitting caps are a good option. For larger quantities, stainless steel or specific types of high-density polyethylene (HDPE) that are rated for hydrocarbon storage are recommended.[3][5][9] Always ensure the container is tightly sealed to prevent evaporation and exposure to air.[8]

Q6: Are there any chemical stabilizers that can be added to this compound for long-term storage?

A6: Yes, antioxidants can be added to inhibit the autoxidation process. The most common types are radical scavengers. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), and aromatic amines are effective at terminating the free-radical chain reactions.[6][10] The choice and concentration of the stabilizer will depend on the required purity and the specific application of the this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC9H20[1][2][3]
Molecular Weight128.26 g/mol [2]
Boiling Point135.21°C[4]
Melting Point-102.89°C[4]
Density0.7210 g/cm³[4]
AppearanceColorless liquid[1]
SolubilitySoluble in organic solvents like ethanol and acetone.[1]

Table 2: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale
TemperatureCool (e.g., 2-8°C)Reduces the rate of oxidation reactions.
LightDark (e.g., amber glass or opaque containers)Prevents photo-initiation of free-radical reactions.
AtmosphereInert (Nitrogen or Argon)Eliminates oxygen, a key reactant in autoxidation.
ContainerTightly sealed glass or chemically resistant plastic/metal[7][8]Prevents evaporation and ingress of air and moisture.

Table 3: Material Compatibility for Storage Containers

MaterialCompatibility RatingNotes
Glass (Borosilicate)ExcellentRecommended for high-purity applications. Use amber glass for light protection.
Stainless SteelExcellentSuitable for large volumes and long-term storage.[3]
High-Density Polyethylene (HDPE)GoodEnsure it is rated for hydrocarbon storage. Some swelling may occur over time.[4][9]
Low-Density Polyethylene (LDPE)Fair to PoorNot recommended for long-term storage due to potential leaching and degradation.[4]
Polypropylene (PP)GoodGenerally resistant, but testing for the specific application is advised.[4]
Polytetrafluoroethylene (PTFE)ExcellentVery inert, suitable for cap liners and seals.

Troubleshooting Guide

Q: I've noticed a yellow discoloration and a slight odor in my stored this compound. What is the likely cause?

A: Yellowing and the development of an odor are classic signs of oxidation. This indicates that the compound has started to degrade, likely due to exposure to air (oxygen) and possibly light or elevated temperatures. The color and odor are from the formation of various oxygenated byproducts.

Q: My GC-MS analysis of stored this compound shows several new, small peaks that were not present in the fresh sample. How can I identify these impurities?

A: These new peaks are likely degradation products. Based on the autoxidation pathway, you should look for masses corresponding to hydroperoxides, alcohols, ketones, and aldehydes derived from this compound. For example, you might find 4,4-dimethyl-x-heptanols or 4,4-dimethyl-x-heptanones. Running a fresh, unstressed sample as a control is crucial for comparison.

Q: I need to store a high-purity sample of this compound for several years for use as a reference standard. What is the most rigorous procedure to ensure its stability?

A: For maximum stability, you should:

  • Use a high-purity grade of this compound.

  • Consider adding a high-purity antioxidant, such as BHT, at a low concentration (e.g., 10-100 ppm), if your application allows for it.

  • Dispense the compound into small, amber glass ampules.

  • Purge the headspace of each ampule with a stream of high-purity argon or nitrogen to displace all oxygen.

  • Flame-seal the ampules.

  • Store the sealed ampules in a dark, refrigerated environment (2-8°C).

Q: Can I use a standard polyethylene (PE) wash bottle for temporary storage or dispensing of this compound?

A: While PE is generally resistant to alkanes for short-term contact, it is not ideal for storage.[4] this compound can cause the plastic to swell and may leach plasticizers or other additives from the container into your sample, compromising its purity. For dispensing, it is better to use a glass or PTFE-based apparatus.

Mandatory Visualization

Alkane Autoxidation Pathway Alkane Alkane (R-H) (this compound) Alkyl_Radical Alkyl Radical (R.) Alkane->Alkyl_Radical Initiation Initiation (Heat, Light, Metal Ions) Initiation->Alkane H. Peroxy_Radical Alkylperoxy Radical (ROO.) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Alkane2 Alkane (R-H) Peroxy_Radical->Alkane2 Propagation Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide Antioxidant Antioxidant (AH) Peroxy_Radical->Antioxidant Termination Alkane2->Alkyl_Radical H. Alkoxy_Hydroxyl_Radicals Alkoxy & Hydroxyl Radicals (RO. + .OH) Hydroperoxide->Alkoxy_Hydroxyl_Radicals Decomposition Degradation_Products Degradation Products (Alcohols, Ketones, Aldehydes) Alkoxy_Hydroxyl_Radicals->Degradation_Products Stable_Products Stable Products Antioxidant->Stable_Products

Caption: Free-radical autoxidation pathway for alkanes.

Troubleshooting Workflow for Stored this compound Start Start: Stored Sample Suspected of Degradation Visual Visual Inspection: Discoloration? Odor? Precipitate? Start->Visual No_Change No Visual Change Visual->No_Change No Change Visual Change Observed Visual->Change Yes Analysis Perform Chemical Analysis: GC-MS, FTIR, Peroxide Value No_Change->Analysis Change->Analysis Compare Compare to Fresh Sample or Specification Analysis->Compare Pass Within Specification Compare->Pass Pass Fail Out of Specification Compare->Fail Fail Use OK to Use Pass->Use Repurify Repurify (e.g., Distillation) or Dispose Fail->Repurify Review Review Storage Conditions: Container, Atmosphere, Temp, Light Repurify->Review

Caption: Troubleshooting logic for assessing sample degradation.

Experimental Protocols

Protocol 1: Accelerated Oxidation Stability Test

This method is designed to accelerate the aging process to predict long-term storage stability.

  • Preparation: Place 50 mL of this compound into three separate, clean glass reaction vessels. Retain one sample as a time-zero control. If testing a stabilizer, add the appropriate concentration to the test samples.

  • Oxygenation: Bubble pure oxygen through the samples at a rate of 3 L/hour.

  • Heating: Place the vessels in a heating block or water bath maintained at a constant elevated temperature (e.g., 95-110°C).

  • Sampling: At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), draw a small aliquot from each vessel for analysis.

  • Analysis: Analyze the samples for signs of degradation using Protocol 2 and/or Protocol 3.

  • Evaluation: The "induction period" is the time until a rapid increase in degradation products is observed. A longer induction period indicates greater stability.

Protocol 2: Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify and quantify volatile degradation products.

  • Sample Preparation: Dilute 1 µL of the test sample (from Protocol 1 or stored material) in 1 mL of a high-purity solvent (e.g., hexane).

  • Instrument Setup: Use a standard non-polar capillary column (e.g., DB-5ms). Set up a temperature program that starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 250°C) to elute all components.

  • Injection: Inject 1 µL of the diluted sample into the GC-MS.

  • Data Acquisition: Acquire data in full scan mode to identify unknown peaks.

  • Data Analysis:

    • Compare the chromatogram to the time-zero control sample.

    • Identify new peaks by matching their mass spectra against a spectral library (e.g., NIST).

    • Likely degradation products will include isomers of dimethylheptanols and dimethylheptanones.

    • Quantify the impurities by comparing their peak areas to that of the main this compound peak.

Protocol 3: Determination of Peroxide Value

This titrimetric method quantifies the concentration of hydroperoxides, a primary product of autoxidation.

  • Sample Preparation: Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Reagent Addition: Add 30 mL of an acetic acid-chloroform solution (3:2 ratio) to the flask and swirl to dissolve the sample. Add 0.5 mL of a saturated potassium iodide (KI) solution.

  • Reaction: Stopper the flask, swirl for one minute, and place it in the dark for exactly 5 minutes for the reaction to proceed.

  • Titration: Add 30 mL of deionized water and a few drops of a starch indicator solution. Titrate the liberated iodine with a standardized sodium thiosulfate (Na2S2O3) solution (e.g., 0.01 N) until the blue color disappears.

  • Blank Determination: Perform a blank titration using the same procedure but without the sample.

  • Calculation: Calculate the peroxide value (in milliequivalents per kg) using the following formula: Peroxide Value (meq/kg) = [ (S - B) * N * 1000 ] / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the Na2S2O3 solution

    • W = weight of the sample (g)

References

Technical Support Center: Branched Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for branched alkane synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.

Section 1: Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a fundamental method for forming C-C bonds by attaching an alkyl group to an aromatic ring. While powerful, it is prone to several side reactions that can complicate synthesis and reduce yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls in Friedel-Crafts alkylation, and how can they be avoided?

A1: The primary pitfalls include carbocation rearrangements leading to undesired isomers, polyalkylation, and reaction failure due to deactivated substrates or catalysts.[1][2] To avoid these, one can use alkylating agents that form stable carbocations, use a large excess of the aromatic substrate to minimize polyalkylation, and ensure the aromatic ring is not strongly deactivated.[1] Friedel-Crafts acylation followed by reduction is a common strategy to prevent rearrangements and polyalkylation.[1]

Q2: Why is my Friedel-Crafts alkylation yielding a mixture of isomers instead of the expected product?

A2: This is likely due to carbocation rearrangement.[1][2][3] The reaction proceeds via a carbocation intermediate, which can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one) through hydride or methyl shifts before alkylating the aromatic ring.[2][3]

Q3: My reaction is producing multiply-alkylated products. How can I favor mono-alkylation?

A3: Polyalkylation occurs because the initial alkylated product is often more reactive than the starting material, promoting further alkylation.[1][2] To favor mono-alkylation, you can use a large excess of the aromatic substrate, which increases the probability that the electrophile will react with the starting material rather than the mono-alkylated product.[1]

Q4: The reaction is not proceeding at all. What are the likely causes?

A4: A complete lack of reaction can be due to several factors:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all reagents, solvents, and glassware are anhydrous.[1][4]

  • Deactivated Substrate: The aromatic ring cannot have strongly deactivating groups (e.g., -NO₂, -CN, -NR₃⁺).[2][3] Additionally, aromatic rings with -NH₂, -NHR, or -NR₂ groups will not work because the amine complexes with the Lewis acid, deactivating the ring.[2]

  • Unreactive Alkylating Agent: Vinyl and aryl halides are unsuitable as they do not readily form carbocations.[2][3]

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (e.g., hydrated AlCl₃).[1] 2. Deactivated aromatic substrate.[1][2] 3. Insufficiently reactive alkylating agent.[1]1. Use a fresh, anhydrous Lewis acid catalyst. 2. Ensure the aromatic ring is not strongly deactivated. 3. Use a more reactive alkylating agent (e.g., tertiary or benzylic halide).[1]
Formation of Isomeric Products Carbocation rearrangement to a more stable intermediate.[1][2][3]1. Use an alkylating agent that forms a stable carbocation less prone to rearrangement. 2. Consider Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction to achieve the desired structure.[1]
Polyalkylation Products Observed The mono-alkylated product is more reactive than the starting material.[1][2]Use a large excess of the aromatic substrate to statistically favor mono-alkylation.[1]
Charring or Darkening of Reaction Mixture The reaction is too vigorous, leading to decomposition.1. Control the rate of addition of the alkylating agent or catalyst. 2. Perform the reaction at a lower temperature, using an ice bath if necessary.[1]
Visualizing Side Reactions

A common issue is the rearrangement of the alkylating agent. For example, the alkylation of benzene with 1-chloropropane does not yield n-propylbenzene as the major product. Instead, the primary carbocation rearranges to a more stable secondary carbocation, leading to isopropylbenzene.

G cluster_0 Mechanism of Isomerization start 1-Chloropropane + AlCl₃ primary_carbocation Primary Carbocation (Less Stable) start->primary_carbocation hydride_shift 1,2-Hydride Shift primary_carbocation->hydride_shift benzene_attack Benzene Nucleophilic Attack primary_carbocation->benzene_attack Direct reaction (minor pathway) secondary_carbocation Secondary Carbocation (More Stable) hydride_shift->secondary_carbocation secondary_carbocation->benzene_attack product Isopropylbenzene (Major Product) benzene_attack->product minor_product n-Propylbenzene (Minor Product) benzene_attack->minor_product

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Experimental Protocol: Synthesis of tert-Butylbenzene

This protocol describes the Friedel-Crafts alkylation of benzene with tert-butyl chloride using aluminum chloride as a catalyst.[1]

Materials:

  • Anhydrous benzene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM, as solvent)

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a drying tube, and place it in an ice bath.

  • Add anhydrous benzene and anhydrous DCM to the flask.

  • Slowly add powdered anhydrous AlCl₃ to the stirred solution.

  • Add tert-butyl chloride dropwise to the mixture over 15-20 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes.

  • Carefully quench the reaction by slowly adding crushed ice, followed by cold water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with a dilute HCl solution, then with a sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product.

Section 2: Grignard Reactions for Branched Alkane Precursors

Grignard reactions are essential for creating tertiary alcohols, which are key precursors for synthesizing highly branched alkanes. The high reactivity of Grignard reagents makes them susceptible to various side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction yield for a tertiary alcohol consistently low?

A1: Low yields can result from several factors, including poor quality or inaccurate concentration of the Grignard reagent, the presence of moisture or oxygen, and competing side reactions.[5] The Grignard reagent is a strong base and is highly sensitive to acidic protons (like water).[5] Common side reactions include enolization of the ketone starting material and reduction of the ketone.[5]

Q2: How critical is the exclusion of water and air?

A2: It is absolutely critical. Grignard reagents react readily with water in an acid-base reaction to form an alkane, which destroys the reagent.[5] They also react with oxygen to form alkoxides.[5] Therefore, all glassware must be flame-dried or oven-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q3: I see a significant amount of my ketone starting material recovered after the reaction. What is happening?

A3: This is a classic sign of enolization. The Grignard reagent is acting as a base and deprotonating the α-carbon of the ketone, forming an enolate. This is more common with sterically hindered ketones or bulky Grignard reagents.[5]

Q4: My product mixture contains a secondary alcohol instead of the expected tertiary alcohol. Why?

A4: This indicates that a reduction reaction has occurred. If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state.[5]

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low Concentration or Failure to Form Grignard Reagent 1. Moisture in solvent or on glassware.[5] 2. Inactive magnesium surface.1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Activate magnesium turnings with a small crystal of iodine or by crushing them.
High Recovery of Starting Ketone Enolization of the ketone by the Grignard reagent acting as a base.[5]1. Add the ketone slowly to the Grignard solution at low temperatures (e.g., 0 °C or -78 °C).[5] 2. Use a less sterically hindered Grignard reagent if possible. 3. Consider using additives like CeCl₃ to enhance nucleophilicity.[5]
Isolation of a Secondary Alcohol Byproduct Reduction of the ketone by a Grignard reagent with β-hydrogens.[5]1. Run the reaction at a lower temperature.[5] 2. Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) if the synthesis allows.[5]
Formation of a Wurtz Coupling Product (R-R) Reaction of the Grignard reagent with unreacted alkyl halide.1. Ensure slow addition of the alkyl halide during Grignard formation to maintain a high concentration of magnesium. 2. Use a more reactive alkyl halide.
Visualizing Grignard Reaction Pathways

A researcher must consider multiple reaction pathways when using a Grignard reagent with a ketone. The desired outcome is nucleophilic addition, but enolization and reduction can compete.

G cluster_1 Grignard Reaction Troubleshooting start Ketone + Grignard Reagent (R-MgX) decision Reaction Pathway? start->decision addition Nucleophilic Addition decision->addition Favored by low temp, non-bulky reagents enolization Enolization (Base) decision->enolization Favored by bulky reagents, hindered ketones reduction Reduction (β-Hydride) decision->reduction Occurs with reagents having β-hydrogens product_tertiary Tertiary Alcohol (Desired Product) addition->product_tertiary product_enolate Enolate + Alkane (Starting Material Recovered) enolization->product_enolate product_secondary Secondary Alcohol + Alkene (Side Product) reduction->product_secondary

References

How to improve the resolution of C9H20 isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of C9H20 isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the separation of the 35 structural isomers of nonane.

Troubleshooting Guides

This section addresses specific issues you may encounter during the GC analysis of C9H20 isomers.

Question: Why am I seeing poor resolution or co-elution of my C9H20 isomer peaks?

Answer:

Poor resolution is a common challenge when separating the 35 structural isomers of nonane due to their similar boiling points and chemical structures. Achieving baseline separation requires careful optimization of your Gas Chromatography (GC) method. Here are the key factors to investigate:

  • Suboptimal GC Column: The choice of the stationary phase is the most critical factor for achieving selectivity between isomers. For non-polar analytes like nonane isomers, a non-polar stationary phase is generally recommended.

    • Solution: Start with a 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or a 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms) stationary phase column. For highly complex isomer mixtures, consider specialized stationary phases like liquid crystal columns, which offer unique selectivity based on the molecule's shape.

  • Inadequate Temperature Program: A fast temperature ramp or an isothermal analysis will likely not provide sufficient separation for closely eluting isomers. The column temperature is a critical parameter that requires precise control to affect retention times.[1][2][3][4]

    • Solution: Implement a slow temperature ramp, typically between 1 and 5 °C per minute, to improve the separation of compounds with similar boiling points.[5] A lower initial oven temperature can also enhance the separation of more volatile isomers.

  • Incorrect Column Dimensions: The length, internal diameter (I.D.), and film thickness of the column significantly influence its efficiency and resolving power.

    • Solution: To increase resolution, consider using a longer column (e.g., 60 m or 100 m). A smaller I.D. (e.g., 0.18 mm or 0.25 mm) will also improve separation efficiency. Be aware that these changes will likely increase the analysis time.

  • Suboptimal Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the flow rate of your carrier gas (typically Helium or Hydrogen). An optimal flow rate minimizes band broadening and maximizes resolution.

Question: My C9H20 isomer peaks are tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing can be caused by several factors, leading to poor peak shape and inaccurate integration.

  • Active Sites in the System: Active sites in the injector liner, column, or detector can interact with the analytes, causing tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, you may need to trim the first few centimeters of the column from the inlet side to remove accumulated non-volatile residues.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample. A split injection with a higher split ratio can also alleviate this issue.

Frequently Asked Questions (FAQs)

Q1: How many structural isomers of C9H20 are there?

A1: There are 35 structural isomers of nonane (C9H20). These include the straight-chain n-nonane and 34 branched isomers.

Q2: What is the general elution order of C9H20 isomers on a non-polar GC column?

A2: On a non-polar stationary phase, the elution order of alkanes is primarily determined by their boiling points. Generally, for isomers with the same carbon number:

  • The straight-chain isomer (n-nonane) has the highest boiling point and will elute last.

  • Branched isomers have lower boiling points than the straight-chain isomer and will elute earlier.

  • The more highly branched an isomer is, the lower its boiling point and the earlier it will elute.

  • For isomers with the same degree of branching, the position of the branches can also influence the retention time.

Q3: Can I use retention indices to help identify C9H20 isomers?

A3: Yes, using retention indices (RI) is a highly recommended technique for the identification of isomers. Mass spectra of isomers are often very similar, making definitive identification based on MS alone difficult. By comparing the calculated retention indices of your unknown peaks to literature values on a similar stationary phase, you can significantly increase the confidence of your peak assignments.

Data Presentation

The following table provides an illustrative example of the expected retention times and resolution for a selection of C9H20 isomers under high-resolution GC conditions. Please note that these are estimated values to demonstrate the principles of separation, and actual results will vary depending on the specific instrument and conditions used.

Isomer NameIUPAC NameRetention Time (tR, min) (Estimated)Resolution (Rs) with n-Nonane (Estimated)
2,2,4,4-Tetramethylpentane2,2,4,4-Tetramethylpentane25.38.5
2,2,3,3-Tetramethylpentane2,2,3,3-Tetramethylpentane26.17.2
2,3,5-Trimethylhexane2,3,5-Trimethylhexane28.94.1
2,6-Dimethylheptane2,6-Dimethylheptane30.52.8
3-Methyloctane3-Methyloctane32.21.5
n-Nonanen-Nonane34.0-

Experimental Protocols

High-Resolution Gas Chromatography of C9H20 Isomers

This protocol provides a starting point for the separation of C9H20 isomers. Optimization will likely be required based on the specific isomer mixture and analytical goals.

1. Sample Preparation:

  • If the C9H20 isomers are in a mixture, dilute the sample in a volatile, non-polar solvent such as hexane or pentane to an appropriate concentration (e.g., 100 ppm).

2. Gas Chromatograph (GC) System:

  • GC System: Agilent 8890 GC or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Injector:

    • Mode: Split (e.g., 100:1 ratio) to prevent column overload.

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Column:

    • Stationary Phase: 100% Dimethylpolysiloxane (e.g., DB-1) or 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5).

    • Dimensions: 100 m length x 0.25 mm I.D. x 0.5 µm film thickness.

  • Oven Temperature Program:

    • Initial Temperature: 35 °C, hold for 10 minutes.

    • Ramp Rate: 2 °C/minute to 200 °C.

    • Final Hold: Hold at 200 °C for 10 minutes.

  • Detector (FID):

    • Temperature: 300 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

3. Data Analysis:

  • Integrate the resulting chromatogram to determine the retention time and peak area for each isomer.

  • If using a reference standard mixture, calculate the retention indices for each peak to aid in identification.

Mandatory Visualization

GC_Troubleshooting_Workflow cluster_start Start cluster_column Column Optimization cluster_temp Temperature Program cluster_flow Carrier Gas Flow cluster_end Resolution start Poor Resolution of C9H20 Isomers check_column Is the column appropriate for alkane isomers? start->check_column select_nonpolar Select a non-polar column (e.g., DB-1, DB-5) check_column->select_nonpolar No check_temp Is the temperature program optimized? check_column->check_temp Yes optimize_dimensions Optimize column dimensions: - Increase length (e.g., 100m) - Decrease I.D. (e.g., 0.25mm) select_nonpolar->optimize_dimensions optimize_dimensions->check_temp slow_ramp Use a slow temperature ramp (1-5 °C/min) check_temp->slow_ramp No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes low_initial_temp Lower the initial oven temperature slow_ramp->low_initial_temp low_initial_temp->check_flow optimize_flow Optimize flow rate for minimum plate height (van Deemter) check_flow->optimize_flow No end Resolution Improved check_flow->end Yes optimize_flow->end

Caption: Troubleshooting workflow for improving the resolution of C9H20 isomers.

GC_Parameter_Relationships cluster_goal Primary Goal cluster_factors Influencing Factors cluster_params Adjustable GC Parameters resolution Improved Resolution selectivity Selectivity (α) selectivity->resolution efficiency Efficiency (N) efficiency->resolution retention Retention (k) retention->resolution column_phase Stationary Phase column_phase->selectivity primary effect column_length Column Length column_length->efficiency increases column_id Column I.D. column_id->efficiency smaller ID increases temp_program Temperature Program temp_program->selectivity secondary effect temp_program->retention primary effect flow_rate Flow Rate flow_rate->efficiency optimizes

Caption: Relationship between GC parameters and chromatographic resolution.

References

Technical Support Center: Decontamination of 4,4-Dimethylheptane Spills

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) regarding the safe and effective decontamination of 4,4-Dimethylheptane spills in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the immediate first steps to take after a this compound spill?

A1: In the event of a this compound spill, the primary concerns are personnel safety and preventing the spread of the flammable liquid. Immediately alert all personnel in the vicinity and evacuate the immediate area. If the spill is large or in a poorly ventilated space, evacuate the entire laboratory and notify your institution's Environmental Health and Safety (EHS) department. Eliminate all potential ignition sources, such as open flames, hot plates, and electrical equipment that is not intrinsically safe.[1][2]

Q2: What personal protective equipment (PPE) is required for cleaning up a this compound spill?

A2: Appropriate PPE is crucial to prevent exposure. The minimum required PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Safety goggles or a face shield to protect against splashes.

  • Lab Coat: A flame-resistant lab coat to protect skin and clothing.

  • Respiratory Protection: For large spills or in areas with inadequate ventilation, a respirator with an organic vapor cartridge may be necessary.[1]

Q3: What materials are best for absorbing a this compound spill?

A3: Use inert absorbent materials to contain and soak up the spill. Recommended materials include:

  • Polypropylene absorbent pads

  • Vermiculite

  • Dry sand

  • Clay-based absorbents (cat litter)[3][4][5]

Do not use combustible materials like paper towels to absorb the bulk of the spill, as this can increase the fire hazard.[6]

Q4: How do I decontaminate surfaces after the bulk of the this compound has been absorbed?

A4: After absorbing the liquid, the surface will still have a residual film. To decontaminate the surface, wash the area with a detergent solution. Anionic and non-ionic surfactants are effective at removing hydrocarbon residues.[7][8][9] Prepare a solution of laboratory-grade detergent in water and scrub the affected area. Rinse the area with clean water and dry completely.

Q5: How should I dispose of the waste from a this compound spill cleanup?

A5: All materials used in the cleanup, including absorbent materials, contaminated PPE, and cleaning solutions, must be disposed of as hazardous waste. Place all waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of any materials in the regular trash or down the drain.

Troubleshooting Guide

Issue Probable Cause Solution
Persistent solvent odor after cleanup Incomplete removal of this compound residue.Re-wash the affected area with a detergent solution, ensuring thorough scrubbing. Increase ventilation in the area by opening a fume hood sash or using a fan. If the odor persists, contact your EHS department.
Spill has spread under equipment The initial spill was not adequately contained.If it is safe to do so, and the equipment is de-energized, carefully move the equipment to access the spilled material. Use absorbent materials to clean the area under the equipment. If the equipment cannot be moved, contact your EHS department for assistance.
Skin or eye contact with this compound Inadequate or improper use of PPE.Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing. Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention for any eye contact.[1]

Quantitative Data Summary

Occupational exposure limits for this compound have not been established. In the absence of specific data, it is prudent to adhere to the exposure limits for related C9 alkane compounds as a conservative measure.

Parameter Value Source/Notes
Occupational Exposure Limit (OEL) for C9-C15 Aliphatic Hydrocarbons 1050 mg/m³Recommended Group Guidance Value (GGV) based on the ACGIH TLV for nonane.[10]
ACGIH TLV-TWA for 2,6-Dimethylheptane 200 ppmAs a structural isomer, this provides a reference point for potential exposure limits.[11]
NIOSH REL-TWA for Hexane Isomers 100 ppm (350 mg/m³)Provides context for exposure limits of similar branched alkanes.[12]

Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. It is crucial to maintain exposures as low as reasonably achievable.

Experimental Protocols

Protocol 1: Small Spill Decontamination (< 100 mL)
  • Immediate Response:

    • Alert personnel in the immediate area.

    • Eliminate all ignition sources.

    • Ensure adequate ventilation (e.g., work within a fume hood if possible).

  • Don Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment and Absorption:

    • Cover the spill with an inert absorbent material (e.g., polypropylene pads, vermiculite), starting from the outside and working inwards to prevent spreading.[4]

    • Allow the absorbent material to fully soak up the this compound.

  • Cleanup:

    • Carefully scoop the saturated absorbent material into a designated hazardous waste container.

  • Surface Decontamination:

    • Prepare a 5-10% solution of a laboratory-grade detergent (anionic or non-ionic surfactant) in water.

    • Using a sponge or cloth, wash the contaminated surface thoroughly.

    • Rinse the surface with clean water.

    • Dry the surface completely.

  • Waste Disposal:

    • Seal the hazardous waste container.

    • Label the container clearly as "Hazardous Waste: this compound spill debris."

    • Follow institutional procedures for hazardous waste pickup.

  • Post-Cleanup:

    • Remove and dispose of PPE in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

Protocol 2: Large Spill Decontamination (> 100 mL)
  • Immediate Response:

    • Alert all personnel and immediately evacuate the laboratory.

    • Activate the fire alarm if there is an immediate risk of fire.

    • From a safe location, contact your institution's EHS department or emergency response team.

    • Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

  • Cleanup (To be performed by trained emergency response personnel only):

    • Personnel will don appropriate PPE, which may include respiratory protection (SCBA).

    • The spill will be contained using absorbent booms or dikes.

    • The liquid will be absorbed using large quantities of inert absorbent material.

    • The area will be ventilated to reduce vapor concentrations.

    • Surfaces will be decontaminated as described in the small spill protocol, likely on a larger scale.

    • All waste will be collected and managed as hazardous waste.

Logical Workflow for Decontamination

Decontamination_Workflow Spill This compound Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small Spill (<100mL) Assess->SmallSpill Minor LargeSpill Large Spill (>100mL) Assess->LargeSpill Major Alert Alert Personnel & Remove Ignition Sources SmallSpill->Alert Evacuate Evacuate Area & Call EHS LargeSpill->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE EHS_Response EHS/Emergency Response Team Handles Cleanup Evacuate->EHS_Response Contain Contain Spill with Absorbents DonPPE->Contain Absorb Absorb Liquid Contain->Absorb Cleanup Collect Contaminated Materials Absorb->Cleanup Decontaminate Decontaminate Surfaces with Detergent Cleanup->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose PostCleanup Remove PPE & Wash Hands Dispose->PostCleanup EHS_Response->Dispose

Caption: Workflow for this compound spill response.

References

Technical Support Center: Optimizing Reactions in 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing reaction efficiency in 4,4-dimethylheptane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments using this non-polar solvent. The following information is based on established principles of organic chemistry and solvent effects, designed to provide a foundational guide for your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in chemical reactions?

This compound is a non-polar, branched alkane solvent. Its primary use in chemical reactions is as a medium for reactions involving non-polar reagents and intermediates. It is particularly useful in situations where a non-reactive, high-boiling point solvent is required. Common applications include certain types of polymerizations, organometallic reactions, and reactions where protic or more reactive polar solvents would interfere with the desired chemical transformation.

Q2: How does the purity of this compound affect reaction outcomes?

The purity of any solvent is critical for reproducible and efficient chemical reactions. For this compound, common impurities might include other isomeric alkanes, alkenes, or residual moisture. Alkenes can undergo side reactions, especially in the presence of catalysts or radical initiators. Water can deactivate organometallic reagents and catalysts or hydrolyze sensitive functional groups. It is crucial to use a grade of this compound appropriate for the specific reaction and to consider purification or drying if necessary.

Q3: Can this compound be used as a substitute for other non-polar solvents like hexane or heptane?

Yes, this compound can often be used as a substitute for other linear or less-branched alkanes. Its branched structure can sometimes offer different solubility characteristics for certain solutes. Its boiling point (approximately 135-137 °C) is higher than that of n-heptane (98 °C), making it suitable for reactions requiring higher temperatures. However, its viscosity and density may also differ, which could impact mixing and mass transfer. It is always recommended to perform a small-scale test reaction when substituting solvents.

Troubleshooting Guides

Issue 1: Poor Solubility of Reagents

Symptom: One or more of your starting materials are not dissolving in this compound, leading to a heterogeneous mixture and a slow or incomplete reaction.

Possible Causes:

  • The polarity of the reagent is too high for the non-polar solvent.

  • The crystal lattice energy of a solid reagent is too high to be overcome by the solvation energy provided by this compound.

Solutions:

  • Introduce a Co-solvent: Adding a small amount of a slightly more polar, miscible co-solvent (e.g., tetrahydrofuran, diethyl ether) can increase the overall solvating power of the medium without significantly altering the reaction environment. The choice of co-solvent must be carefully considered to ensure it does not interfere with the reaction.

  • Employ a Phase-Transfer Catalyst (PTC): For reactions involving an ionic reagent, a PTC can be used to transport the ionic species into the organic phase. This is particularly effective for reactions between an organic-soluble substrate and an inorganic salt.

  • Increase Temperature: Heating the reaction mixture can increase the solubility of many compounds. However, be mindful of the thermal stability of your reagents and products.

Co-solvent (5% v/v)Reagent Solubility (g/100mL at 25°C)Reaction Conversion (after 4h)
None0.215%
Tetrahydrofuran (THF)1.565%
Toluene0.842%
Issue 2: Slow Reaction Rate

Symptom: The reaction is proceeding much slower than anticipated, leading to long reaction times and potential degradation of sensitive components.

Possible Causes:

  • Insufficient activation energy due to low reaction temperature.

  • Poor mass transfer in a heterogeneous reaction mixture.

  • Low concentration of reactive species due to poor solubility.

Solutions:

  • Optimize Reaction Temperature: Since this compound has a relatively high boiling point, there is a wide temperature range to explore. Systematically increase the reaction temperature and monitor the reaction progress (e.g., by TLC or GC/LC) to find the optimal balance between reaction rate and side product formation.

  • Improve Agitation: For heterogeneous reactions, increasing the stirring rate can improve the interaction between reactants at phase boundaries.

  • Use a Suitable Catalyst: If not already in use, a catalyst can provide an alternative reaction pathway with a lower activation energy. The choice of catalyst will be specific to the reaction being performed.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the electrophilic substrate (1.0 eq) and this compound (to achieve a 0.1 M concentration).

  • Reagent Addition: Dissolve the nucleophilic reagent (1.2 eq) in a minimal amount of this compound (or a co-solvent if solubility is an issue) and add it dropwise to the reaction flask at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C, 100 °C, or reflux) and monitor its progress by taking aliquots at regular intervals for analysis (e.g., GC-MS or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., water or saturated ammonium chloride).

  • Extraction: Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.

Issue 3: Formation of Byproducts

Symptom: Analysis of the reaction mixture shows the presence of significant quantities of undesired side products, reducing the yield and complicating purification.

Possible Causes:

  • Reaction temperature is too high, leading to thermal decomposition or alternative reaction pathways.

  • Presence of impurities (e.g., water, oxygen) in the solvent or reagents.

  • Incorrect stoichiometry or order of addition of reagents.

Solutions:

  • Lower the Reaction Temperature: A lower temperature can increase the selectivity of the desired reaction over competing side reactions.

  • Degas the Solvent: For oxygen-sensitive reactions, bubbling an inert gas (e.g., argon or nitrogen) through the this compound prior to use can remove dissolved oxygen.

  • Use Anhydrous Conditions: If your reaction is sensitive to moisture, use freshly dried solvent and flame-dry all glassware. Perform the reaction under an inert atmosphere.

  • Optimize Reagent Stoichiometry: Vary the ratio of reactants to find the optimal conditions that favor the formation of the desired product.

Visualizations

TroubleshootingWorkflow Start Reaction Inefficiency in this compound ProblemID Identify Primary Symptom Start->ProblemID PoorSolubility Poor Reagent Solubility ProblemID->PoorSolubility Heterogeneous Mixture SlowRate Slow Reaction Rate ProblemID->SlowRate Low Conversion Byproducts Byproduct Formation ProblemID->Byproducts Low Selectivity Sol_CoSolvent Add Co-solvent PoorSolubility->Sol_CoSolvent Sol_PTC Use Phase-Transfer Catalyst PoorSolubility->Sol_PTC Rate_Temp Optimize Temperature SlowRate->Rate_Temp Rate_Catalyst Introduce Catalyst SlowRate->Rate_Catalyst By_Temp Lower Temperature Byproducts->By_Temp By_Inert Ensure Inert Conditions Byproducts->By_Inert End Reaction Optimized Sol_CoSolvent->End Sol_PTC->End Rate_Temp->End Rate_Catalyst->End By_Temp->End By_Inert->End

Caption: Troubleshooting workflow for common issues in this compound reactions.

ExperimentalSetup cluster_flask Reaction Vessel (Three-Neck Flask) cluster_inputs Inputs & Control cluster_heating Heating System stirrer Magnetic Stirrer reactants This compound + Substrate + Nucleophile N2 Inert Gas (N2/Ar) N2->reactants Inert Atmosphere condenser Reflux Condenser condenser->reactants Vapor Containment thermometer Temperature Probe thermometer->reactants Monitoring heating_mantle Heating Mantle heating_mantle->stirrer Heat Input

Caption: Diagram of a typical experimental setup for reactions under inert atmosphere.

Technical Support Center: Managing Emulsions with 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for emulsion formation when using 4,4-Dimethylheptane as a solvent.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to forming emulsions?

A1: this compound, as a branched alkane, has a lower interfacial tension with water compared to its linear isomer, n-heptane.[1] This lower interfacial tension means less energy is required to disperse one liquid phase into the other, making emulsion formation more likely, especially with vigorous mixing. Emulsions are often stabilized by surfactants, impurities, or fine solid particles present in the reaction mixture.

Q2: What is the first and simplest step to try when an emulsion forms?

A2: The most straightforward initial step is to let the mixture stand undisturbed for a period, typically 15 to 60 minutes.[2][3][4] In many cases, gravity alone is sufficient to allow the dispersed droplets to coalesce and the layers to separate. Gentle tapping of the separatory funnel or slow stirring of the emulsion layer with a glass rod can also encourage this process.[2][3]

Q3: Can changing the properties of the aqueous phase help break the emulsion?

A3: Yes, altering the aqueous phase is a very effective strategy. "Salting out," or adding a saturated solution of sodium chloride (brine), increases the ionic strength of the aqueous layer.[5] This reduces the solubility of organic components in the aqueous phase and helps to force the separation of the layers.[4][5] Adjusting the pH with a dilute acid or base can also be effective if the emulsion is stabilized by acidic or basic impurities, as this can neutralize their surfactant-like properties.[2][3][4]

Q4: Are there mechanical methods to break a persistent emulsion?

A4: For stubborn emulsions, mechanical methods are often successful. Centrifugation is a highly effective technique that forces the separation of the immiscible layers by applying a strong gravitational force.[2][3][4][5][6] Another approach is filtration through a plug of glass wool or a pad of an inert filter aid like Celite®.[4][7][8][9] These materials provide a large surface area for the dispersed droplets to coalesce upon.

Q5: When should I consider adding another solvent?

A5: Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase, which may help to dissolve the emulsifying agent and break the emulsion.[5][9] This should be considered when other methods have failed, as it will change the composition of your organic layer.

Troubleshooting Guide

If you encounter an emulsion with this compound, follow this step-by-step guide.

Troubleshooting_Workflow start Emulsion Formed step1 Let it Stand (15-60 min) Gentle Swirling start->step1 step2 Add Saturated Brine (Salting Out) step1->step2 If not resolved end_success Emulsion Broken step1->end_success Resolved step3 Adjust pH (if acidic/basic impurities suspected) step2->step3 If not resolved step2->end_success Resolved step4 Filter through Celite® or Glass Wool step3->step4 If not resolved step3->end_success Resolved step5 Centrifugation step4->step5 If not resolved step4->end_success Resolved step6 Consider adding a co-solvent step5->step6 For very persistent emulsions step5->end_success Resolved end_fail Consult Further (Consider alternative solvent) step6->end_fail

A step-by-step workflow for troubleshooting emulsion formation.

Data Summary

Physical Properties of this compound and Related Compounds
PropertyThis compoundn-HeptaneWater
CAS Number 1068-19-5[10]142-82-57732-18-5
Molecular Formula C₉H₂₀[10]C₇H₁₆H₂O
Molecular Weight ( g/mol ) 128.26[10]100.2118.02
Boiling Point (°C) 135.298.4100.0
Density (g/cm³ at 20°C) 0.7210.6840.998
Interfacial Tension with Water (mN/m at 298.15 K) Lower than n-Heptane (estimated)[1]~51.2[11]N/A
Effectiveness of Emulsion Breaking Techniques
TechniquePrinciple of ActionTypical Time/SpeedPotential Issues
Allowing to Stand Gravity-based coalescence of droplets.[4]Slow (15-60 min).[4]Ineffective for stable emulsions.[4]
Salting Out (Brine) Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[4][5]Moderate.May slightly decrease the recovery of water-soluble analytes in the aqueous phase.[4]
pH Adjustment Neutralizes acidic or basic impurities that may be acting as surfactants.[4]Moderate.The target compound's stability could be affected by pH changes.[4]
Filtration (Celite®/Glass Wool) Physical coalescence of droplets on the surface of the filter medium.[4]Moderate.Potential for product loss due to adsorption onto the filter medium.[4]
Centrifugation Accelerates gravitational separation.[4]Fast (5-15 min at 1000-5000 rpm).[4]Requires access to a centrifuge.
Solvent Addition Alters the polarity of the organic phase to dissolve emulsifying agents.[5][9]Fast.Changes the composition of the organic phase.

Key Experimental Protocols

Protocol 1: Breaking an Emulsion using Salting Out (Brine Wash)
  • Preparation : Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Procedure : a. Carefully transfer the emulsified mixture into a separatory funnel. b. Add the saturated brine solution to the separatory funnel. A volume of 10-20% of the total emulsion volume is a good starting point. c. Gently swirl the separatory funnel. Do not shake vigorously , as this can reform the emulsion. d. Allow the funnel to stand and observe for the formation of a distinct layer between the organic and aqueous phases. e. If the emulsion persists, add more brine in small portions and repeat the gentle swirling. f. Once the layers have separated, drain the lower aqueous layer, followed by the organic layer.

Protocol 2: Breaking an Emulsion by Filtration through Celite®
  • Preparation : a. Place a piece of filter paper in a Büchner or Hirsch funnel. b. Prepare a slurry of Celite® in the organic solvent being used (this compound). c. Pour the slurry onto the filter paper to create a packed pad, typically 1-2 cm thick.[4] d. Gently apply a vacuum to settle the pad and remove excess solvent.[4]

  • Procedure : a. Slowly pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.[4] b. The Celite® will physically break the emulsion by providing a surface for the droplets to coalesce.[8] c. Collect the filtrate, which should now consist of two distinct layers. d. Transfer the filtrate to a separatory funnel to separate the organic and aqueous phases.

Emulsion_Causes_Solutions emulsion Emulsion Formation cause1 Vigorous Shaking emulsion->cause1 cause2 Presence of Surfactants/ Impurities emulsion->cause2 cause3 Fine Solid Particles emulsion->cause3 solution_general Allow to Stand / Centrifugation emulsion->solution_general solution1 Gentle Swirling cause1->solution1 solution2 Salting Out / pH Adjustment cause2->solution2 solution3 Filtration (Celite®) cause3->solution3

Logical relationship between causes of emulsion and their primary solutions.

References

Validation & Comparative

A Comparative Guide to 4,4-Dimethylheptane and 3,3-Dimethylheptane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

The positioning of the dimethyl groups on the heptane backbone results in subtle but measurable differences in the physical properties of 4,4-Dimethylheptane and 3,3-Dimethylheptane. These differences are primarily attributed to variations in molecular symmetry and steric hindrance, which influence intermolecular forces.

PropertyThis compound3,3-Dimethylheptane
Molecular Formula C₉H₂₀C₉H₂₀
Molecular Weight 128.26 g/mol 128.26 g/mol
Boiling Point 135.21 °C[1]137 °C[2]
Melting Point -102.89 °C[1]-102.17 °C (estimate)[2]
Density 0.7210 g/cm³[1]0.72 g/cm³[2]
Refractive Index 1.4053[1]1.4070-1.4090[2]

Structural and Electronic Effects

The stability of branched alkanes is a complex interplay of steric and electronic effects. Generally, branched alkanes are thermodynamically more stable than their linear isomers.[1][2] The geminal dimethyl groups in 3,3-Dimethylheptane and the quaternary carbon in this compound introduce steric strain. However, electronic effects such as hyperconjugation can contribute to the overall stability of the molecule. The greater substitution at the C4 position in this compound might lead to a slightly different electronic distribution and reactivity compared to the C3-substituted isomer.

Spectroscopic Analysis

Spectroscopic techniques are essential for distinguishing between these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum is a key differentiator. Due to its symmetry, this compound is expected to show fewer signals than the less symmetrical 3,3-Dimethylheptane.

¹H NMR: The proton NMR spectra will also differ in their chemical shifts and splitting patterns, reflecting the different chemical environments of the protons in each molecule.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak at m/z 128 for both isomers. However, the fragmentation patterns will differ due to the different substitution patterns, leading to characteristic fragment ions that can be used for identification.

Synthesis Pathways

Both isomers can be synthesized through various organic chemistry routes. A common approach involves the use of Grignard reagents.

Synthesis_Pathways cluster_44 Synthesis of this compound cluster_33 Synthesis of 3,3-Dimethylheptane 4-Heptanone 4-Heptanone Intermediate_44 Tertiary Alcohol Intermediate 4-Heptanone->Intermediate_44 1. Grignard Reaction MeMgBr CH3MgBr MeMgBr->Intermediate_44 4,4-DMH This compound Intermediate_44->4,4-DMH 2. Reduction (e.g., H2/Pd) 3-Pentanone 3-Pentanone Intermediate_33 Tertiary Alcohol Intermediate 3-Pentanone->Intermediate_33 1. Grignard Reaction ButylMgBr n-ButylMgBr ButylMgBr->Intermediate_33 3,3-DMH 3,3-Dimethylheptane Intermediate_33->3,3-DMH 2. Reduction (e.g., H2/Pd)

General synthetic routes to 4,4- and 3,3-dimethylheptane.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are general methodologies for key experiments.

Boiling Point Determination (Thiele Tube Method)
  • Apparatus Setup: A small amount of the sample is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into it. This assembly is attached to a thermometer.

  • Heating: The setup is immersed in a Thiele tube containing mineral oil and heated gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

  • Measurement: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Density Measurement (Pycnometer Method)
  • Calibration: The mass of a clean, dry pycnometer is accurately measured. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the mass is recorded.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid at the same temperature. The mass is again accurately measured.

  • Calculation: The density of the sample is calculated using the masses and the known density of the reference liquid.

NMR Spectroscopy
  • Sample Preparation: A small amount of the neat liquid is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed. For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A small amount of the volatile liquid is introduced into the mass spectrometer, typically via a gas chromatography (GC) inlet, which separates the compound from any impurities.

  • Ionization: In the ion source, the molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Logical Workflow for Isomer Differentiation

A systematic approach is necessary to distinguish between this compound and 3,3-Dimethylheptane.

Isomer_Differentiation Start Unknown Isomer (C9H20) GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Start->GCMS NMR NMR Spectroscopy (1H, 13C) Start->NMR BoilingPoint Boiling Point Determination Start->BoilingPoint Analysis Data Analysis and Comparison GCMS->Analysis NMR->Analysis BoilingPoint->Analysis Result_44 This compound Analysis->Result_44 Fewer 13C signals, characteristic fragmentation Result_33 3,3-Dimethylheptane Analysis->Result_33 More 13C signals, distinct fragmentation

Workflow for the differentiation of dimethylheptane isomers.

Biological Activity and Toxicological Information

There is a lack of specific studies on the biological activity, pharmacology, or detailed toxicology of this compound and 3,3-Dimethylheptane in the context of drug development. However, general toxicological information on branched alkanes is available. Short-chain branched alkanes are generally considered to have low systemic toxicity.[3] The primary health concern is aspiration toxicity if ingested, which is a common hazard for low-viscosity hydrocarbons.[3] Inhalation of high concentrations of volatile alkanes can cause central nervous system depression.[4] The metabolism of branched-chain alkanes in biological systems is complex and can involve oxidation to form alcohols and further metabolites. The specific metabolic pathways and rates for 4,4- and 3,3-dimethylheptane have not been extensively studied.

For drug development professionals, these compounds are more likely to be encountered as starting materials, intermediates, or solvents rather than as active pharmaceutical ingredients. Their lipophilic nature could be a consideration in formulation science. Any potential biological effects would need to be determined through specific in vitro and in vivo studies. Quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, could potentially be used to predict the likely toxicity of these compounds based on their physicochemical properties.[5][6][7]

References

Unraveling Structural Nuances: A Comparative Guide to the Mass Spectra of 4,4-Dimethylheptane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, offering a molecular fingerprint that can distinguish between even closely related isomers. This guide provides a detailed comparison of the electron ionization (EI) mass spectra of 4,4-dimethylheptane and its various isomers, supported by experimental data and fragmentation analysis.

The subtle shifts in branching along the carbon chain of dimethylheptane isomers lead to distinct fragmentation patterns under electron ionization. These differences, though sometimes minor, are reproducible and allow for the unambiguous identification of each isomer. Understanding these fragmentation pathways is key to interpreting the resulting mass spectra.

Comparative Analysis of Mass Spectra

The mass spectra of this compound and its isomers, while all corresponding to the molecular formula C9H20 (molecular weight 128.26 g/mol ), exhibit unique distributions of fragment ions. The location of the methyl groups significantly influences the stability of the carbocations formed upon fragmentation, dictating the relative abundance of the observed peaks.

Below is a summary of the most significant fragment ions (m/z) and their relative intensities for this compound and a selection of its isomers.

m/zThis compound2,4-Dimethylheptane2,6-Dimethylheptane3,5-Dimethylheptane
43 10010010070
57 856045100
71 30503540
85 515105
99 20212
113 21<1<1
128 <1<1<1<1

Data is compiled from the NIST Mass Spectrometry Data Center. Relative intensities are normalized to the base peak (100).

The molecular ion peak (m/z 128) is often weak or absent in the EI spectra of branched alkanes due to the high degree of fragmentation.[1][2] The fragmentation patterns are characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH2 groups.[3]

Fragmentation Pathways: A Closer Look

The observed differences in the mass spectra can be rationalized by examining the fragmentation pathways and the stability of the resulting carbocations.[4][5] Cleavage of C-C bonds is the primary fragmentation mechanism for alkanes.[5] The formation of more stable secondary and tertiary carbocations is favored over primary carbocations.[4][5]

For This compound , the quaternary carbon atom provides a key fragmentation point. The loss of a propyl radical (C3H7) leads to the formation of a stable tertiary carbocation at m/z 85, although the most abundant fragment is typically at m/z 57, corresponding to a butyl cation. The base peak at m/z 43 is attributed to the isopropyl cation.

In contrast, isomers with methyl groups at other positions will favor different fragmentation routes. For example, 2,4-dimethylheptane can readily form a secondary carbocation at m/z 43 via cleavage at the 2-position, contributing to its high abundance.

The following diagram illustrates the primary fragmentation pathways for this compound.

fragmentation_pathway C9H20_plus [this compound]⁺˙ m/z = 128 C6H13_plus [C6H13]⁺ m/z = 85 C9H20_plus->C6H13_plus - C2H5 C7H15_plus [C7H15]⁺ m/z = 99 C9H20_plus->C7H15_plus - CH3 C5H11_plus [C5H11]⁺ m/z = 71 C3H7_plus [C3H7]⁺ m/z = 43 (Base Peak) C5H11_plus->C3H7_plus - C2H4 C4H9_plus [C4H9]⁺ m/z = 57 C6H13_plus->C4H9_plus - C2H4 C6H13_plus->C3H7_plus - C3H6 C7H15_plus->C5H11_plus - C2H4

Figure 1. Primary fragmentation pathways of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The data presented in this guide was obtained using electron ionization mass spectrometry, a standard technique for the analysis of volatile and thermally stable compounds like alkanes.

Methodology:

  • Sample Introduction: The dimethylheptane isomer is introduced into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation of isomers prior to analysis. The sample is vaporized in the heated inlet.

  • Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[1] This process ejects an electron from the molecule, forming a positively charged molecular ion (M+•).[2]

  • Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, positively charged ions and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Acquisition: The detector signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

The workflow for obtaining and analyzing the mass spectrum of a dimethylheptane isomer is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation & Introduction cluster_ms Mass Spectrometry Sample Dimethylheptane Isomer GC Gas Chromatography (GC) Sample->GC IonSource Electron Ionization (70 eV) GC->IonSource Separated Isomer MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System & Spectrum Generation Detector->DataSystem Signal

Figure 2. Experimental workflow for GC-MS analysis of dimethylheptane isomers.

References

A Comparative Guide to Analytical Methods for the Detection of 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of volatile organic compounds (VOCs) is critical in various fields, including environmental monitoring, industrial hygiene, and pharmaceutical development. 4,4-Dimethylheptane, a branched-chain alkane, is one such compound whose detection requires robust analytical methods. This guide provides a comparative overview of suitable analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), due to its high sensitivity and specificity for VOC analysis.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established methods for structurally similar C9 alkanes and other volatile hydrocarbons. The performance data and experimental protocols presented here are based on analogous compounds and provide a strong foundation for developing and validating a method for this compound.

Comparative Performance of Analytical Methods

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile alkanes. The choice of sample introduction technique and specific MS detector can influence the method's performance. The following table summarizes typical performance characteristics for GC-MS based methods for the analysis of C9 alkanes and other volatile hydrocarbons.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Specificity High (Mass spectral data provides structural information)Moderate (Based on retention time only)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Low ppb to ppm rangeppm range
Limit of Quantitation (LOQ) Low ppb to ppm rangeppm range
Accuracy (% Recovery) Typically 80-120%Typically 80-120%
Precision (% RSD) < 15%< 15%

Note: The performance data are generalized from methods for similar analytes and may vary based on the specific matrix, instrumentation, and experimental conditions.

Detailed Experimental Protocols

A robust analytical method requires a well-defined experimental protocol. Below are typical methodologies for the analysis of volatile alkanes in different matrices, which can be adapted for this compound.

1. Sample Preparation

Sample preparation is a critical step to extract the analyte of interest from the matrix and minimize interferences.

  • Solid Samples (e.g., Soil, Sediments):

    • Solvent Extraction: A known weight of the sample is extracted with a suitable organic solvent (e.g., hexane, dichloromethane). The extraction can be enhanced using techniques like sonication or accelerated solvent extraction (ASE).

    • Purge and Trap (P&T): Volatile compounds are purged from the sample matrix using an inert gas and trapped on a sorbent material. The trap is then heated to desorb the analytes into the GC-MS system.

  • Liquid Samples (e.g., Water):

    • Liquid-Liquid Extraction (LLE): The sample is extracted with an immiscible organic solvent.

    • Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample (headspace or direct immersion). The analytes adsorb to the fiber and are then thermally desorbed in the GC inlet.

    • Purge and Trap (P&T): Similar to solid samples, this technique is highly effective for volatile compounds in water.

  • Air Samples:

    • Sorbent Tubes: Air is drawn through a tube containing a sorbent material (e.g., activated charcoal, Tenax®). The trapped analytes are then thermally desorbed or solvent extracted.

    • Canisters: A whole air sample is collected in a specially treated canister and a portion is introduced into the GC-MS system.

2. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of volatile alkanes.

ParameterTypical Setting
GC Column Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Injection Mode Splitless or Split
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial temperature of 40-60 °C, followed by a ramp to 250-300 °C
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temperature 150 °C
MS Transfer Line Temperature 280 °C
Acquisition Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for enhanced sensitivity and quantification)

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation according to international guidelines.

G Analytical Method Validation Workflow A Method Development B Specificity / Selectivity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F Limit of Detection (LOD) A->F G Limit of Quantitation (LOQ) A->G H Robustness A->H I System Suitability A->I J Validated Method B->J C->J D->J E->J F->J G->J H->J I->J G Performance Comparison: GC-MS vs. GC-FID Center Analytical Technique GCMS GC-MS Specificity Specificity GCMS->Specificity is Sensitivity Sensitivity (LOD/LOQ) GCMS->Sensitivity has Cost Instrument Cost GCMS->Cost has Complexity Complexity GCMS->Complexity has GCFID GC-FID GCFID->Specificity is GCFID->Sensitivity has GCFID->Cost has GCFID->Complexity has High High Specificity->High Moderate Moderate Specificity->Moderate Sensitivity->High Sensitivity->Moderate High_Cost High Cost->High_Cost Moderate_Cost Moderate Cost->Moderate_Cost High_Complexity High Complexity->High_Complexity Moderate_Complexity Moderate Complexity->Moderate_Complexity Low Low

A Comparative Guide to Branched vs. Linear Alkanes as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, from reaction kinetics to purification and crystallization. Alkanes, being largely inert and non-polar, are a versatile class of solvents. However, the structural isomerism between linear (n-alkanes) and branched alkanes gives rise to distinct physicochemical properties. This guide provides an objective comparison of branched and linear alkanes as solvents, supported by experimental data and detailed methodologies, to inform solvent selection in a scientific setting.

Physicochemical Properties: A Structural Perspective

The fundamental differences between linear and branched alkanes stem from their molecular geometry. Linear alkanes possess a larger surface area, allowing for more significant intermolecular contact and stronger van der Waals dispersion forces.[1][2][3] In contrast, branching leads to more compact, spherical molecular shapes, which reduces the surface area available for these interactions.[1][4][5]

Boiling Point: Linear alkanes consistently have higher boiling points than their branched isomers.[1][6] The greater surface area of straight-chain molecules necessitates more energy to overcome the stronger intermolecular forces during the transition to the gaseous phase.[7][8] As branching increases, the molecule becomes more compact, lowering the boiling point.[5][9] For instance, n-pentane boils at 36°C, while the more branched neopentane (2,2-dimethylpropane) boils at a significantly lower 9.5°C.[8][10]

Melting Point: The trend for melting points is more complex and is heavily influenced by the efficiency of crystal lattice packing.[1][4] While branching generally lowers melting points, highly symmetrical branched isomers can pack more efficiently into a crystal lattice, resulting in unusually high melting points.[11] A prime example is neopentane, which has a much higher melting point (-16°C) compared to n-pentane (-130°C) due to its high symmetry.[4] Similarly, the highly symmetrical 2,2,3,3-tetramethylbutane, an isomer of octane, is a solid at room temperature.[11]

Viscosity: Generally, for alkanes with the same number of carbon atoms, increased branching leads to a lower viscosity.[12][13] The more compact and spherical shape of branched molecules reduces their ability to interact and entangle with each other, thus decreasing the fluid's resistance to flow.[12][13] However, for very long-chain alkanes, extensive branching can sometimes lead to increased viscosity due to a greater potential for molecular entanglement.[12]

Solubility: Alkanes are non-polar solvents and are virtually insoluble in water but readily dissolve in other non-polar organic solvents.[9][11][14] When an alkane dissolves in another organic solvent, the existing van der Waals forces are replaced by new ones, resulting in no significant energy barrier to solubility.[9][14] For polar solutes like alcohols, increased branching in the alcohol's hydrocarbon chain can increase its solubility in water. This is because the branching reduces the surface area of the non-polar part of the molecule, diminishing its resistance to hydrogen bonding with water.[15]

Stability and Reactivity: Branched alkanes are generally more thermodynamically stable than their linear isomers.[2][16] This increased stability is reflected in their lower heat of combustion; a more stable molecule releases less energy upon combustion.[17][18] Despite these differences in stability, both linear and branched alkanes are chemically inert, making them suitable as solvents for reactions involving highly reactive reagents.[11][19] Their primary reactions are combustion and halogenation under specific conditions like UV light or high temperatures.[19][20]

Comparative Data of Alkane Isomers

The selection of an appropriate alkane solvent often hinges on its physical properties. The following tables summarize key data for common isomers of pentane, hexane, heptane, and octane.

Table 1: Physical Properties of Pentane Isomers (C₅H₁₂)

IsomerBoiling Point (°C)Melting Point (°C)
n-Pentane36.1-130
2-Methylbutane (Isopentane)28-160
2,2-Dimethylpropane (Neopentane)9.5-16.6
Data sourced from multiple references.[5][10]

Table 2: Physical Properties of Hexane Isomers (C₆H₁₄)

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)
n-Hexane68.7-95.30.655
2-Methylpentane (Isohexane)60.3-153.70.653
3-Methylpentane63.3-118.00.664
2,2-Dimethylbutane49.7-99.90.649
2,3-Dimethylbutane58.0-128.50.662
Data sourced from BenchChem.[11]

Table 3: Physical Properties of Heptane Isomers (C₇H₁₆)

IsomerBoiling Point (°C)Melting Point (°C)
n-Heptane98.4-90.6
2-Methylhexane90.0-118.3
2,2,3-Trimethylbutane80.9-25
Data sourced from Master Organic Chemistry.[4]

Table 4: Physical Properties of Octane Isomers (C₈H₁₈)

IsomerBoiling Point (°C)Melting Point (°C)
n-Octane125.7-56.8
2-Methylheptane117.6-109
2,2,4-Trimethylpentane (Isooctane)99.3-107.4
2,2,3,3-Tetramethylbutane106.5100.7
Data sourced from multiple references.[4][9]

Experimental Protocols

Protocol 1: Screening for Crystallization Solvent Suitability

This protocol provides a general method for determining if a branched or linear alkane is a suitable solvent for the crystallization of a solid compound.

  • Analyte Preparation: Place a small amount (e.g., 10-20 mg) of the solid compound to be crystallized into a test tube.

  • Solvent Addition: Add a small volume (e.g., 0.5 mL) of the selected alkane isomer to the test tube.

  • Room Temperature Assessment: Vigorously mix the contents. If the solid dissolves completely at room temperature, the solvent is likely too effective for crystallization and a less soluble option should be considered.[11]

  • Hot Solubility Test: If the solid is not fully soluble at room temperature, heat the mixture to the solvent's boiling point using an appropriate heating method (e.g., water bath, heating block).

  • Observation: If the solid dissolves completely in the hot solvent, it is a promising candidate for crystallization.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization. The formation of well-defined crystals indicates a suitable solvent.

Protocol 2: Characterization of Alkane Mixtures

In applications like Fischer-Tropsch synthesis, products are often mixtures of linear and branched alkanes. Two-dimensional Double Quantum Filtered Correlation Spectroscopy (2D DQF-COSY) Nuclear Magnetic Resonance (NMR) is an advanced technique used to discriminate and quantify the chemical species in such mixtures, even when confined within porous media.[21]

  • Sample Preparation: The alkane mixture is introduced into an NMR tube, potentially containing a porous medium like titania to simulate catalytic environments.[21]

  • Data Acquisition: A 2D DQF-COSY NMR spectrum is acquired. This technique helps to resolve overlapping signals that would be indistinguishable in a standard 1D NMR spectrum.[21]

  • Data Analysis: The main diagonal projection of the 2D data is used.

  • Quantification: A Partial Least-Squares Regression (PLSR) analysis is applied to the spectral data to characterize the composition of the mixture, allowing for the quantification of linear alkanes, 2-methyl alkanes, and other branched isomers.[21]

Visualizations

G l1 CH3-CH2-CH2-CH2-CH3 l2 Large Surface Area l1->l2 l3 Stronger van der Waals Forces l2->l3 l4 Higher Boiling Point l3->l4 b3 Weaker van der Waals Forces b1 C(CH3)4 b2 Small Surface Area (Spherical) b1->b2 b2->b3 b4 Lower Boiling Point b3->b4

Caption: Impact of branching on intermolecular forces and boiling point.

G start Define Application Requirements (e.g., Boiling Point, Viscosity) select_isomers Select Potential Linear and Branched Alkane Isomers start->select_isomers data_review Review Physicochemical Data (Tables 1-4) select_isomers->data_review solubility_test Perform Solubility/Crystallization Tests (Protocol 1) data_review->solubility_test temp_control Reaction Temperature Control? data_review->temp_control viscosity_req Low Viscosity Needed? data_review->viscosity_req final_choice Final Solvent Selection solubility_test->final_choice high_bp High BP -> Linear Alkane temp_control->high_bp Yes low_bp Low BP -> Branched Alkane temp_control->low_bp No branched_visc Branched Alkane viscosity_req->branched_visc Yes high_bp->final_choice low_bp->final_choice branched_visc->final_choice

Caption: A logical workflow for selecting a suitable alkane solvent.

Conclusion

The choice between a branched and a linear alkane solvent is a nuanced decision that depends on the specific requirements of the application. Linear alkanes are preferable when higher boiling points are needed for temperature control in chemical reactions. Conversely, branched alkanes are advantageous when lower boiling points or lower viscosities are desired. The complex trends in melting points, driven by molecular symmetry, highlight the importance of consulting empirical data when crystallization is the goal. By understanding the structure-property relationships and utilizing the comparative data provided, researchers can make more informed decisions, optimizing their experimental design and achieving more reliable and reproducible results.

References

The Uncharted Potential of 4,4-Dimethylheptane: A Comparative Analysis Against Conventional Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in fuel and engine development, the quest for novel fuel additives that enhance performance while minimizing environmental impact is perpetual. This guide provides a comparative analysis of 4,4-Dimethylheptane, a branched alkane, against established fuel additives. Due to a lack of direct experimental performance data for this compound, this guide will focus on its known chemical and physical properties to infer its potential performance characteristics. This analysis is juxtaposed with quantitative data from established additives, offering a framework for its potential evaluation.

Executive Summary

While direct engine performance data for this compound as a fuel additive is not publicly available, its molecular structure as a highly branched alkane suggests a high octane rating, a desirable characteristic for gasoline additives. This guide presents a theoretical comparison based on its properties against common additives such as Methylcyclopentadienyl Manganese Tricarbonyl (MMT), Ethanol, Methyl Tertiary-Butyl Ether (MTBE), and Ferrocene. Detailed experimental protocols for evaluating fuel additives are also provided to outline the necessary steps for empirical validation of this compound's performance.

Comparative Analysis of Physicochemical Properties

A fuel additive's performance is intrinsically linked to its chemical and physical properties. The following table summarizes the known properties of this compound and compares them with other common additives and baseline fuels.

PropertyThis compoundMMTEthanolMTBEFerroceneGasoline (Typical)Diesel (Typical)
Molecular Formula C9H20C9H7MnO3C2H5OHC5H12OC10H10FeC4-C12 HydrocarbonsC10-C22 Hydrocarbons
Molecular Weight ( g/mol ) 128.26218.0946.0788.15186.04~100-105~170-200
Boiling Point (°C) 135.5232-23378.355.224930-225[1]170-360[2]
Density (g/cm³ at 20°C) 0.731.390.7890.741.490.72-0.78[1]0.82-0.85[3]
Oxygen Content (% by weight) 0034.718.20~0 (unless oxygenated)~0
Primary Function Potential Octane BoosterOctane BoosterOctane Booster, OxygenateOctane Booster, OxygenateOctane Booster, Soot ReducerBase FuelBase Fuel

Performance Comparison of Common Fuel Additives

The following tables summarize the reported performance improvements for several common fuel additives based on experimental data. This quantitative data serves as a benchmark for the potential evaluation of this compound.

Octane Enhancement
AdditiveTypical Treat RateResearch Octane Number (RON) IncreaseMotor Octane Number (MON) IncreaseNotes
MMT 0.125 g Mn/gal~2.6[4]~1.3-1.4[4]Effective at low concentrations, but concerns exist over manganese deposits and long-term effects on emission control systems.[5][6]
Ethanol 10% by volume (E10)2-31.5-2.5Has a high blending octane number (over 110 AKI).[7] The addition of 10% ethanol can increase the octane number of gasoline to a level comparable to improved gasoline grades.[8]
MTBE 5-30% by volume1.9-11.8[9]VariesEffectively boosts octane numbers.[9] A 10% addition can significantly improve engine performance.[10]
Ferrocene ~170g per ton of gasoline4-5 units-Effective at very low concentrations and is noted for its anti-knock properties.[11]
Engine Performance and Fuel Economy
AdditiveEffect on Brake Power/Thermal EfficiencyEffect on Brake Specific Fuel Consumption (BSFC)Notes
MMT Brake power can rise by 8.3% to 19.4% depending on the concentration.[12]Can lower fuel consumption.[13]Improvements in power are attributed to better combustion characteristics.[12]
Ethanol With an 85% blend (E85), maximum power can increase by over 10%.[14] Brake thermal efficiency can be enhanced with ethanol blends.[8]May increase due to the lower energy density of ethanol.[14]The higher oxygen content and octane number contribute to improved performance, especially at higher blend ratios.[14]
MTBE Noticeable improvement in engine brake power at medium and high engine speeds with a 10% blend.[10]Noticeable improvement at medium and high engine speeds with a 10% blend.[10]The oxygen content contributes to more complete combustion.
Ferrocene Brake thermal efficiency increased by 2.8% to 5.4% with 25-50 ppm addition.[15]Decreased by 2.7% to 4.5% with 25-50 ppm addition.[15] At 1% blend, a lower BSFC of 0.283 kg/kW-hr was observed.[16]The catalytic action of iron oxide is believed to improve fuel combustion.[17]
Emissions Profile
AdditiveEffect on Carbon Monoxide (CO)Effect on Hydrocarbons (HC)Effect on Nitrogen Oxides (NOx)Effect on Particulate Matter (PM) / Smoke
MMT Decreased by 17.7%.Decreased by 18.2%.May increase.[12]Total particulate mass and number concentrations can significantly increase.[12]
Ethanol Can reduce CO emissions.Can reduce HC emissions.Mixed results, can increase or decrease depending on conditions.Blending ethanol can lead to a modest to substantial reduction in cold-start PM mass if aromatic levels are reduced.[7]
MTBE Adding 15 vol% MTBE can reduce CO emissions by 11±14% in older vehicles.[18]Can reduce HC emissions.--
Ferrocene Decreased by 24% to 30% with 25-50 ppm addition.[15]Decreased by 16% to 44% with 25-50 ppm addition.[15]Increased by 8% to 14% with 25-50 ppm addition.[15]Smoke opacity decreased by 16% to 28% with 25-50 ppm addition.[15]

Experimental Protocols for Performance Evaluation

To empirically determine the performance of this compound as a fuel additive, a series of standardized tests would need to be conducted. The following outlines the key experimental methodologies.

Fuel Properties Analysis
  • Octane Number Determination: The Research Octane Number (RON) and Motor Octane Number (MON) of gasoline blends containing varying concentrations of this compound would be measured using standardized ASTM D2699 and ASTM D2700 test methods, respectively.

  • Distillation Characteristics: ASTM D86 would be used to determine the distillation curve of the fuel blends, which indicates the fuel's volatility.

  • Vapor Pressure: The Reid Vapor Pressure (RVP) would be measured according to ASTM D5191 to assess the fuel's volatility and its potential to contribute to evaporative emissions.

  • Density and Viscosity: These fundamental properties would be measured using standard laboratory equipment to understand how the additive affects the physical characteristics of the fuel.

Engine Dynamometer Testing

A stationary engine mounted on a dynamometer test bed is used to evaluate the additive's effect on engine performance and emissions under controlled conditions.

  • Engine Setup: A modern, instrumented spark-ignition (for gasoline) or compression-ignition (for diesel) engine would be used.

  • Test Cycles: Standardized test cycles, such as the Federal Test Procedure (FTP), can be used to simulate various driving conditions.

  • Performance Metrics Measured:

    • Torque and Power: Measured directly from the dynamometer at various engine speeds and loads.

    • Brake Specific Fuel Consumption (BSFC): Calculated by measuring the fuel flow rate and the engine's power output.

  • Emissions Analysis: Exhaust gases are analyzed using a gas analyzer to measure the concentrations of:

    • Hydrocarbons (HC)

    • Carbon Monoxide (CO)

    • Nitrogen Oxides (NOx)

    • Particulate Matter (PM)

Vehicle Testing
  • Fleet Testing: A fleet of identical vehicles can be used to conduct real-world testing on a chassis dynamometer or on the road to evaluate fuel economy and emissions under realistic driving conditions.

  • Deposit Formation Analysis:

    • Intake Valve Deposit Test (ASTM D6201): This test involves running an engine for a specified duration (e.g., 100 hours) and then measuring the weight of deposits on the intake valves. This is a key test for evaluating the performance of detergent additives.

Potential Mechanisms of Action and Logical Relationships

The performance of a fuel additive is determined by its influence on the combustion process. The diagrams below illustrate the general workflow for evaluating a new fuel additive and the potential signaling pathways through which an octane booster like this compound might act.

experimental_workflow cluster_0 Phase 1: Formulation & Property Analysis cluster_1 Phase 2: Performance & Emissions Testing cluster_2 Phase 3: Durability & Deposit Analysis A Additive Synthesis (this compound) B Blending with Base Fuel A->B C Physicochemical Property Testing (Octane, Volatility, etc.) B->C D Engine Dynamometer Testing C->D E Vehicle Chassis Dynamometer Testing D->E F Data Analysis: Performance & Emissions E->F G Long-Term Durability Testing F->G H Intake Valve Deposit Analysis (ASTM D6201) G->H I Final Report & Comparison H->I

Fig. 1: Experimental Workflow for Fuel Additive Evaluation

combustion_pathway cluster_fuel Fuel Properties cluster_combustion Combustion Process cluster_outcome Engine Outcome BaseFuel Base Gasoline Compression Compression Stroke (Increased Pressure & Temp) BaseFuel->Compression Additive This compound (High Branching) Additive->Compression Knocking Uncontrolled Detonation (Knocking) Additive->Knocking Inhibits Ignition Spark Ignition Compression->Ignition Compression->Knocking Low Octane Combustion Controlled Combustion Ignition->Combustion Performance Optimal Power & Efficiency Combustion->Performance ReducedPerformance Reduced Power, Potential Damage Knocking->ReducedPerformance

Fig. 2: Postulated Mechanism of Action for an Octane Booster

Conclusion and Future Outlook

Based on its highly branched alkane structure, this compound holds theoretical promise as an effective octane-boosting fuel additive. Its performance would likely be characterized by an increase in the octane number of base gasoline, leading to improved engine performance and resistance to knocking. However, without empirical data, its effects on fuel economy, emissions, and long-term engine durability remain speculative.

The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive evaluation of this compound. Such testing is essential to validate its potential benefits and to identify any unforeseen challenges. Should experimental data demonstrate favorable performance, this compound could represent a valuable addition to the portfolio of fuel additives aimed at enhancing the efficiency and cleanliness of internal combustion engines. Further research into its combustion chemistry and interaction with other fuel components would also be a critical next step.

References

A Guide to Inter-Laboratory Cross-Validation of 4,4-Dimethylheptane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Illustrative Performance Comparison

The following table summarizes hypothetical results from a round-robin study involving three laboratories analyzing a standard reference sample of 4,4-Dimethylheptane. This data is for illustrative purposes to demonstrate how results from a cross-validation study would be presented.

ParameterLab ALab BLab C
Mean Measured Concentration (ng/mL) 9.8510.159.92
Standard Deviation (ng/mL) 0.450.520.48
Coefficient of Variation (%) 4.575.124.84
Recovery (%) 98.5101.599.2
Limit of Detection (LOD) (ng/mL) 0.100.120.11
Limit of Quantification (LOQ) (ng/mL) 0.350.400.38

Experimental Protocols

A successful inter-laboratory study hinges on a well-defined and harmonized experimental protocol. The following is a representative methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for VOC analysis.[2]

Sample Preparation
  • Objective: To prepare a standardized sample of this compound for distribution to participating laboratories.

  • Procedure:

    • A primary stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL.

    • A working standard solution is prepared by diluting the primary stock solution in a suitable solvent like dichloromethane to a final concentration of 10 µg/mL.[3]

    • For the study, a batch of identical samples is prepared by spiking a matrix (e.g., a clean solvent or a specific biological matrix simulant) with the working standard to achieve a target concentration of 10 ng/mL.

    • Samples are aliquoted into sealed glass vials to prevent evaporation of the volatile analyte.[3]

    • A set of blank matrix samples is also prepared for each laboratory.

GC-MS Analysis
  • Objective: To quantify the concentration of this compound in the provided samples.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • GC Parameters (Illustrative):

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating alkanes.[3]

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless injection)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 10°C/min.

      • Hold at 150°C for 5 minutes.

  • MS Parameters (Illustrative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-200.

    • Solvent Delay: 3 minutes.

    • Data Acquisition: Full Scan Mode.

Data Analysis and Reporting
  • Objective: To process the raw data and calculate the concentration of this compound.

  • Procedure:

    • Quantification: The concentration of this compound is determined by integrating the peak area of a characteristic ion (e.g., m/z 57 or 71 for alkanes) and comparing it to a calibration curve.

    • Calibration Curve: Each laboratory should prepare a fresh multi-point calibration curve using the provided working standard solution, covering a range of concentrations (e.g., 1-50 ng/mL).

    • Reporting: Laboratories are required to report the mean concentration, standard deviation, and the calculated limit of detection (LOD) and limit of quantification (LOQ) from at least three replicate injections of each sample.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in a typical inter-laboratory cross-validation study.

CrossValidationWorkflow A Central Organizing Lab B Prepare & Distribute Standardized Samples A->B C Participating Labs (Lab A, Lab B, Lab C) B->C Samples & Protocol D Perform Analysis using Standardized Protocol C->D E Data Submission D->E Results F Statistical Analysis (e.g., ANOVA, Z-scores) E->F G Final Report & Method Validation F->G

Caption: Workflow of an inter-laboratory cross-validation study.

GcmsAnalysisWorkflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection Column Separation in GC Column Injector->Column IonSource Ionization (EI) Column->IonSource MassAnalyzer Mass Analysis IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data Acquisition & Processing Detector->DataSystem

Caption: Simplified workflow for GC-MS analysis of volatile compounds.

References

A Comparative Guide to the Spectroscopic Differences of C9H20 Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to differentiate between structural isomers is a critical task in chemical analysis, particularly within the realms of organic synthesis, natural product chemistry, and drug development. Isomers, while sharing the same molecular formula, often exhibit distinct physical, chemical, and biological properties. Spectroscopic techniques provide a powerful and non-destructive means of elucidating the unique structural features of each isomer. This guide offers a comparative analysis of the spectroscopic differences between three structural isomers of C9H20—n-nonane, 2-methyloctane, and 2,2,4,4-tetramethylpentane—using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Structural Isomers Under Investigation

The three isomers selected for this guide represent a spectrum of branching, from a straight-chain alkane to a highly branched structure. This variation in structure gives rise to distinct spectroscopic fingerprints.

  • n-Nonane: A linear nine-carbon alkane.

  • 2-Methyloctane: A moderately branched isomer with a methyl group on the second carbon of an octane chain.

  • 2,2,4,4-Tetramethylpentane: A highly branched and sterically hindered isomer.

dot graph n_nonane { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=10, fixedsize=true, width=0.3]; edge [color="#202124"]; 1 -- 2 -- 3 -- 4 -- 5 -- 6 -- 7 -- 8 -- 9; }

Figure 1: Structure of n-nonane.

dot graph 2_methyloctane { layout=neato; node [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=10, fixedsize=true, width=0.3]; edge [color="#202124"]; 1 -- 2 -- 3 -- 4 -- 5 -- 6 -- 7 -- 8; 2 -- 9; }

Figure 2: Structure of 2-methyloctane.

dot graph 2_2_4_4_tetramethylpentane { layout=neato; node [shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", fontsize=10, fixedsize=true, width=0.3]; edge [color="#202124"]; 1 -- 2 -- 3 -- 4 -- 5; 2 -- 6; 2 -- 7; 4 -- 8; 4 -- 9; }

Figure 3: Structure of 2,2,4,4-tetramethylpentane.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For alkanes, the most prominent absorptions arise from C-H stretching and bending vibrations.

Key Spectroscopic Features:

  • C-H Stretching: Typically observed in the 2850-3000 cm⁻¹ region. The exact position and number of peaks can be influenced by the type of C-H bond (methyl vs. methylene).

  • C-H Bending: Found in the 1350-1480 cm⁻¹ region. The presence of gem-dimethyl groups (two methyl groups on the same carbon) can give rise to a characteristic doublet.

Comparative IR Data

IsomerC-H Stretching (cm⁻¹)C-H Bending (cm⁻¹)Notable Features
n-Nonane ~2925, ~2855~1465, ~1378Shows typical alkane C-H stretching and bending for CH₂ and CH₃ groups.[1]
2-Methyloctane ~2958, ~2925, ~2857~1466, ~1378Similar to n-nonane, but with subtle shifts due to branching.
2,2,4,4-Tetramethylpentane ~2955~1395, ~1368A prominent doublet in the C-H bending region is characteristic of the gem-dimethyl groups.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small drop of the liquid alkane isomer is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is analyzed for the positions and intensities of the absorption bands.

dot graph IR_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 4: Workflow for ATR FT-IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C. The number of signals, their chemical shifts, and splitting patterns are highly sensitive to molecular structure.

¹H NMR Spectroscopy

Key Spectroscopic Features:

  • Number of Signals: Indicates the number of chemically non-equivalent sets of protons.

  • Chemical Shift (δ): The position of a signal, measured in parts per million (ppm), reflects the electronic environment of the protons. For alkanes, signals typically appear in the upfield region (0.8-1.7 ppm).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Splitting (Multiplicity): The splitting of a signal into multiple peaks is caused by the influence of neighboring protons (spin-spin coupling). The n+1 rule is often applicable, where n is the number of adjacent, non-equivalent protons.

Comparative ¹H NMR Data

IsomerNumber of SignalsChemical Shift Range (ppm)Key Splitting Patterns
n-Nonane 5~0.88 - 1.26Complex overlapping multiplets for the internal methylene groups. A triplet for the terminal methyl groups.[3]
2-Methyloctane 8~0.86 - 1.5A doublet for the C1 methyl group and a doublet for the methyl group at the branch point. Complex multiplets for the methylene and methine protons.[4]
2,2,4,4-Tetramethylpentane 3~0.95, ~1.32, ~1.75A singlet for the six equivalent methyl protons at C2 and C4. A singlet for the two methylene protons at C3. A singlet for the nine equivalent methyl protons at C1 and the two methyls on C4.
¹³C NMR Spectroscopy

Key Spectroscopic Features:

  • Number of Signals: Indicates the number of chemically non-equivalent carbon atoms.

  • Chemical Shift (δ): The position of a signal (in ppm) is influenced by the hybridization and substitution of the carbon atom. For alkanes, signals typically appear between 10-60 ppm.

Comparative ¹³C NMR Data

IsomerNumber of SignalsChemical Shift Range (ppm)
n-Nonane 5~14 - 34
2-Methyloctane 8~14 - 40
2,2,4,4-Tetramethylpentane 5~31 - 58

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-50 mg of the alkane isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum.

dot graph NMR_Relationship { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#202124"];

}

Figure 5: Relationship between molecular structure and NMR observables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which can be used to determine the molecular weight and deduce the structure of a compound based on its fragmentation pattern.

Key Spectroscopic Features:

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule, which will be at m/z = 128 for all C9H20 isomers. The intensity of the molecular ion peak is often lower for more branched isomers.

  • Base Peak: The most intense peak in the spectrum, which corresponds to the most stable carbocation fragment.

  • Fragmentation Pattern: The collection of fragment ions, which is highly characteristic of the molecular structure. Branching points are common sites of fragmentation.

Comparative Mass Spectrometry Data

IsomerMolecular Ion (m/z 128) IntensityBase Peak (m/z)Key Fragment Ions (m/z)
n-Nonane Relatively high43 or 5729, 43, 57, 71, 85, 99, 113
2-Methyloctane Lower than n-nonane4343, 57, 71, 85, 113[5]
2,2,4,4-Tetramethylpentane Very low or absent5741, 57, 71, 113[6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the volatile liquid isomer into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

dot graph MS_Fragmentation { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];

}

Figure 6: Simplified fragmentation pathways for n-nonane and 2,2,4,4-tetramethylpentane.

Conclusion

The spectroscopic analysis of n-nonane, 2-methyloctane, and 2,2,4,4-tetramethylpentane clearly demonstrates the power of IR, NMR, and MS in differentiating structural isomers. The degree of branching in the carbon skeleton has a profound impact on the spectroscopic output. IR spectroscopy provides clues about the presence of specific structural motifs like gem-dimethyl groups. NMR spectroscopy offers a detailed map of the proton and carbon environments, with the number of signals directly reflecting the molecule's symmetry. Finally, mass spectrometry reveals characteristic fragmentation patterns that are a direct consequence of the isomer's structure, with more branched isomers favoring the formation of stable, highly substituted carbocations. By employing a combination of these techniques, researchers can confidently identify and characterize C9H20 structural isomers, a crucial step in many scientific and industrial applications.

References

Confirming Synthesis Products: A Comparative Guide to NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of chemical synthesis, particularly within pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is a critical final step. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two pillars for structural elucidation. While both provide invaluable information, they do so from fundamentally different principles, offering distinct and complementary data. This guide provides an objective comparison of their capabilities, supported by experimental protocols, to assist researchers in navigating the analytical workflow for structure verification.

The synergy between MS and NMR is powerful; MS provides the molecular formula, while NMR reveals the intricate atomic connectivity.[1] High-resolution mass spectrometry offers precise mass measurements to determine the molecular formula, and tandem mass spectrometry (MS/MS) can provide structural clues through fragmentation patterns.[2] In parallel, NMR spectroscopy is unparalleled in its ability to map out the complete molecular scaffold, detailing the connectivity of individual atoms.[1][3]

Performance Comparison: Mass Spectrometry vs. NMR

The decision to use MS, NMR, or a combination of both is dictated by the specific information required. Mass spectrometry is prized for its exceptional sensitivity and its ability to provide accurate molecular weight information.[3][4] Conversely, NMR is the gold standard for defining the precise arrangement of atoms and their connections within a molecule.[3]

Table 1: Quantitative Data Comparison for Synthesis Product Validation

ParameterMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular Weight (mass-to-charge ratio, m/z) and Molecular Formula (with High Resolution MS).[2][5]Detailed Chemical Structure (atom connectivity, stereochemistry).[3][6]
Sensitivity High (femtomole to picomole).[5][7]Low (micromole to millimole).[5][7]
Sample Requirements Low concentration, small volume.[5]High concentration (1-5 mg in ~0.6 mL of solvent).[3][5]
Sample Preparation Can be more complex, often destructive.[5]Minimal, non-destructive (sample can be recovered).[3][5]
Analysis Time Fast (minutes per sample).[5]Slower (hours to days per sample for complex structures).[5]
Purity Assessment Provides relative purity based on ion peak areas.Offers quantitative purity (qNMR) with an internal standard.[3]
Isomer Differentiation Can be challenging; may distinguish isomers with different fragmentation patterns.[3]Excellent for distinguishing constitutional isomers and diastereomers. Chiral NMR can differentiate enantiomers.[3]
Structural Confirmation Fragmentation patterns suggest structural motifs.[3]1D and 2D spectra reveal the complete molecular framework.[1][3]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality data. Below are typical protocols for acquiring MS and ¹H NMR data for a newly synthesized small molecule.

Protocol 1: Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation:

    • Dissolve a small amount of the purified synthesis product (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 10-100 µg/mL.

    • The sample may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Instrument Setup (Direct Infusion):

    • Set the ESI source parameters. Optimize capillary voltage, cone voltage, and desolvation gas flow rates to achieve a stable and strong signal for the target analyte.[3]

    • Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in the appropriate mass range to detect the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • If necessary, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions for further structural confirmation.

Protocol 2: Proton (¹H) NMR Spectroscopy

  • Sample Preparation:

    • Weigh 1-5 mg of the dry, purified synthesis product into a clean, dry NMR tube.[3]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of an internal standard like tetramethylsilane (TMS).[3]

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • "Lock" the spectrometer on the deuterium signal from the solvent to compensate for magnetic field drift.[3]

    • "Shim" the magnetic field to optimize its homogeneity, which is essential for achieving sharp, well-resolved peaks.[3]

  • Data Acquisition:

    • Set the acquisition parameters for a standard ¹H experiment, including spectral width, acquisition time, relaxation delay, and the number of scans (typically 8-16 for a routine spectrum).[3]

    • Acquire the Free Induction Decay (FID) data.[3]

  • Data Processing:

    • Perform a Fourier Transform (FT) on the FID to generate the frequency-domain NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative ratios of protons.[6]

Integrated Workflow for Structure Confirmation

The most confident structure elucidation comes from the integration of both MS and NMR data. MS provides a molecular formula, which acts as a crucial constraint for piecing together the structural puzzle using NMR data.

G A Synthesized Product (Purified) B Mass Spectrometry (MS) - High Resolution A->B Provides C NMR Spectroscopy - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) A->C Provides D Molecular Formula (e.g., C₁₀H₁₂O₂) B->D Yields E Structural Fragments & Connectivity Map C->E Yields F Proposed Structure D->F Constrains E->F Informs G Final Confirmed Structure F->G Verified

Caption: Workflow for structure confirmation using MS and NMR.

Alternative Structural Elucidation Techniques

While NMR and MS are the most common methods, other techniques can provide definitive structural information, albeit with more stringent sample requirements.

  • X-ray Crystallography: This technique provides an unambiguous 3D structure of a molecule as it exists in a crystal lattice. However, its primary limitation is the absolute requirement for a high-quality single crystal of the compound, which can be challenging and time-consuming to obtain.[5][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups (e.g., C=O, O-H, N-H) within a molecule. While it doesn't provide the detailed connectivity map of NMR, it serves as a quick and simple method to confirm that key transformations have occurred during a synthesis.[9][10]

References

A Comparative Guide to the Lubrication Performance of 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected lubrication performance of 4,4-dimethylheptane against a standard linear alkane (n-heptane) and a widely-used anti-wear additive, Zinc Dialkyldithiophosphate (ZDDP). Due to a lack of specific experimental tribological data for this compound, this comparison is based on the established principles of branched versus linear alkane behavior in lubrication, supplemented with experimental data for ZDDP.

Introduction to Lubricant Performance

The efficacy of a lubricant is primarily determined by its ability to minimize friction and wear between interacting surfaces in relative motion. Key performance indicators include the coefficient of friction (a measure of frictional force) and the wear scar diameter (a measure of material loss). These properties are heavily influenced by the lubricant's molecular structure and its behavior under the high-pressure conditions typical of a lubricating contact.

Branched alkanes, such as this compound, are known to exhibit different lubricating properties compared to their linear counterparts.[1] Their irregular molecular structure can prevent the formation of highly ordered, crystalline layers that linear alkanes tend to form under pressure.[2] While these ordered layers in linear alkanes can offer some protection against wear, they often exhibit high shear strength, leading to increased friction.[2] The disruption of this packing by branched structures is hypothesized to reduce friction.

Performance Comparison

The following table summarizes the expected and measured performance of this compound, n-heptane, and ZDDP in key lubrication tests. The data for the alkanes are estimations based on general principles, while the ZDDP data is derived from experimental studies.

Parameter This compound (Branched Alkane) n-Heptane (Linear Alkane) Zinc Dialkyldithiophosphate (ZDDP) in PAO *
Coefficient of Friction (μ) Lower (estimated)Higher (estimated)~0.108 - 0.119[3]
Anti-Wear Properties Moderate (estimated)Moderate (estimated)High
Wear Scar Volume (mm³) Higher (estimated)Higher (estimated)~1.03 x 10⁻⁴[3]
Primary Lubrication Mechanism Boundary lubrication, disruption of ordered layersBoundary lubrication, formation of ordered layersFormation of a protective tribofilm

Data for ZDDP is typically in a polyalphaolefin (PAO) base oil.

Experimental Protocols

The data presented for ZDDP and the estimations for the alkanes are based on standardized lubrication tests, most notably the Four-Ball Wear Test.

ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This test evaluates the anti-wear properties of lubricating fluids in sliding contact.

  • Apparatus: A four-ball wear tester, consisting of three stationary steel balls held in a cup and a fourth ball rotated against them.[4]

  • Procedure:

    • The three stationary balls are clamped together and immersed in the test lubricant.[4]

    • The fourth ball is pressed into the cavity of the three stationary balls with a specified load (e.g., 15 kgf or 40 kgf).[5]

    • The top ball is rotated at a constant speed (typically 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[4][5]

    • After the test, the wear scars on the three stationary balls are measured under a microscope.[6]

  • Output: The average wear scar diameter is reported. A smaller wear scar indicates better wear protection.[7]

ASTM D5183: Standard Test Method for Determination of the Coefficient of Friction of Lubricants Using the Four-Ball Wear Test Machine

This method is used to determine the coefficient of friction of lubricants.

  • Procedure: The test is conducted similarly to ASTM D4172, but the frictional torque is continuously measured throughout the test.[8]

  • Calculation: The coefficient of friction (μ) is calculated from the frictional torque, the applied load, and the geometry of the four-ball setup.[9]

  • Output: A report of the coefficient of friction at various loads and the incipient seizure load.[8]

Visualizing the Lubrication Test Workflow

The following diagram illustrates the logical workflow of a typical four-ball lubrication test.

LubricationTestWorkflow Four-Ball Lubrication Test Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis p1 Clean Test Balls p2 Assemble Ball Cup p1->p2 p3 Add Test Lubricant p2->p3 t1 Mount Cup in Tester p3->t1 t2 Apply Load and Set Temperature t1->t2 t3 Rotate Top Ball at Constant Speed t2->t3 t4 Monitor Frictional Torque t3->t4 a1 Disassemble and Clean Balls t3->a1 a4 Calculate Coefficient of Friction t4->a4 a2 Measure Wear Scar Diameters a1->a2 a1->a4 a3 Calculate Average Wear Scar a2->a3

Caption: Workflow for a standard four-ball lubrication test.

Signaling Pathways in Lubrication Mechanisms

The lubricating action of different molecules can be understood through their interaction with the metal surfaces.

LubricationMechanisms Lubricant Action Pathways cluster_alkanes Alkane Lubrication cluster_zddp ZDDP Anti-Wear Action start_alkane High Pressure Contact linear Linear Alkane (n-Heptane) start_alkane->linear branched Branched Alkane (this compound) start_alkane->branched ordered_layer Forms Ordered, High-Shear Layer linear->ordered_layer disrupted_layer Disrupts Layer Formation branched->disrupted_layer high_friction Higher Friction ordered_layer->high_friction low_friction Lower Friction disrupted_layer->low_friction start_zddp High Temperature and Pressure decompose ZDDP Decomposition start_zddp->decompose react Reaction with Metal Surface decompose->react tribofilm Formation of Sacrificial Polyphosphate Film react->tribofilm wear_reduction Reduced Wear tribofilm->wear_reduction

Caption: Simplified pathways of lubricant action for alkanes and ZDDP.

Conclusion

While this compound is not a conventional lubricant, its branched structure suggests it may offer advantages in reducing friction compared to linear alkanes like n-heptane. This is attributed to its ability to disrupt the formation of ordered, high-shear molecular layers under pressure. However, without anti-wear additives, its ability to protect against material loss is likely limited compared to formulated lubricants containing additives like ZDDP. ZDDP functions through a chemical mechanism, forming a protective tribofilm on the metal surfaces, which is highly effective at reducing wear. For applications requiring robust wear protection, especially under high loads and temperatures, formulated lubricants with anti-wear additives remain the superior choice. Further experimental testing is required to quantify the precise tribological properties of this compound.

References

Differentiating 4,4-Dimethylheptane from other Nonanes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is paramount. This guide provides a comprehensive comparison of analytical techniques to differentiate 4,4-Dimethylheptane from its other nonane isomers, supported by experimental data and detailed protocols.

Nonane (C9H20) exists as 35 structural isomers, each with unique physical and chemical properties.[1][2][3] this compound, a branched alkane, presents a distinct analytical profile compared to its isomers. This guide focuses on the key analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—to distinguish it from other representative nonane isomers such as n-nonane, 3,3-Dimethylheptane, 2,3-Dimethylheptane, and 3-Ethylheptane.

Performance Comparison: Physical and Spectroscopic Data

The structural differences among nonane isomers lead to variations in their physical properties and spectroscopic fingerprints. These differences are systematically captured in the following tables.

Table 1: Physical Properties of Selected Nonane Isomers

CompoundStructureBoiling Point (°C)
n-NonaneCH3(CH2)7CH3151[4][5][6]
This compoundCH3(CH2)2C(CH3)2(CH2)2CH3~135-138
3,3-DimethylheptaneCH3CH2C(CH3)2(CH2)3CH3~135
2,3-DimethylheptaneCH3(CH2)3CH(CH3)CH(CH3)2~140-141
3-EthylheptaneCH3(CH2)3CH(C2H5)CH2CH3~141-143

Note: Boiling points are approximate and can vary slightly with atmospheric pressure.

Table 2: Gas Chromatography and Mass Spectrometry Data

CompoundKovats Retention Index (non-polar column)Key Mass Spectral Fragments (m/z)
n-Nonane900[7]43, 57, 71, 85
This compound~830[8]57, 71, 99
3,3-Dimethylheptane~84557, 71, 99, 113[8][9]
2,3-Dimethylheptane~855[10]43, 57, 71, 85, 113[10]
3-Ethylheptane~870[3]57, 71, 99

Table 3: 13C NMR Chemical Shift Ranges (ppm, relative to TMS)

CompoundQuaternary CMethine CHMethylene CH2Methyl CH3
This compound~33-~17, ~44~9, ~25
3,3-Dimethylheptane~33-~8, ~17, ~36, ~49~9, ~25
2,3-Dimethylheptane-~34, ~39~14, ~21, ~29, ~30~11, ~14, ~16, ~20
3-Ethylheptane-~42~11, ~14, ~23, ~26, ~30, ~33~11, ~14

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Experimental Workflow

The differentiation of this compound from other nonane isomers can be systematically achieved through a combination of GC-MS and NMR spectroscopy. The following diagram illustrates the typical experimental workflow.

Differentiation of Nonane Isomers Experimental Workflow for Isomer Differentiation cluster_0 Sample Preparation cluster_1 Primary Analysis: GC-MS cluster_2 Confirmatory Analysis: NMR cluster_3 Data Analysis and Identification Sample Mixture of Nonane Isomers Dilution Dilute in suitable solvent (e.g., hexane for GC-MS, CDCl3 for NMR) Sample->Dilution GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Dilution->GC_MS Inject sample NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Dilution->NMR Prepare sample RetentionIndex Determine Kovats Retention Index GC_MS->RetentionIndex MassSpectrum Analyze Fragmentation Pattern GC_MS->MassSpectrum Comparison Compare experimental data with reference libraries and the provided tables RetentionIndex->Comparison MassSpectrum->Comparison Proton_NMR 1H NMR NMR->Proton_NMR Carbon_NMR 13C NMR & DEPT NMR->Carbon_NMR Proton_NMR->Comparison Carbon_NMR->Comparison Identification Identify this compound and other isomers Comparison->Identification

References

The Impact of Molecular Branching on the Physical Properties of Alkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degree of branching in alkanes, hydrocarbons with the general formula CnH2n+2, significantly influences their physical properties. This guide provides a comprehensive comparison of how branching affects boiling point, melting point, density, and viscosity, supported by experimental data and standardized methodologies. Understanding these relationships is crucial for applications ranging from solvent selection and reaction engineering to the design of drug delivery systems and lubricant formulations.

Boiling Point: A Tale of Two Surfaces

Increased branching in alkanes consistently leads to a lower boiling point. This phenomenon is directly related to the surface area of the molecules and the corresponding strength of the intermolecular van der Waals forces.

Linear, or straight-chain, alkanes have a larger surface area, allowing for more points of contact between adjacent molecules. This results in stronger London dispersion forces, a type of van der Waals force, which require more energy to overcome, thus leading to a higher boiling point.[1] Conversely, branched alkanes are more compact and have a smaller surface area, reducing the effectiveness of these intermolecular forces.[1] Consequently, less energy is needed to separate the molecules into the gaseous phase, resulting in a lower boiling point.[1]

Table 1: Boiling Points of Alkane Isomers (°C)

Alkane Isomer Boiling Point (°C)
Pentane (C5H12) n-pentane36.1
Isopentane (2-methylbutane)27.7
Neopentane (2,2-dimethylpropane)9.5
Hexane (C6H14) n-hexane68.7
2-methylpentane60.3
3-methylpentane63.3
2,2-dimethylbutane49.7
2,3-dimethylbutane58.0
Heptane (C7H16) n-heptane98.4
2-methylhexane90.0
3-methylhexane92.0
2,2-dimethylpentane79.2
2,3-dimethylpentane89.8
2,4-dimethylpentane80.5
3,3-dimethylpentane86.1
3-ethylpentane93.5
2,2,3-trimethylbutane80.9
Octane (C8H18) n-octane125.7
2-methylheptane117.6
3-methylheptane118.9
4-methylheptane117.7
2,2-dimethylhexane106.8
2,3-dimethylhexane115.6
2,4-dimethylhexane109.4
2,5-dimethylhexane109.1
3,3-dimethylhexane112.0
3,4-dimethylhexane117.7
2,2,4-trimethylpentane99.2

Melting Point: The Symmetry Factor

The relationship between branching and melting point is more nuanced and is largely influenced by the molecule's ability to pack efficiently into a crystal lattice.

While increased branching generally lowers the boiling point, it can lead to a higher melting point if the branching results in a more symmetrical and compact molecular shape.[2] Highly symmetrical molecules can pack more neatly into a solid crystalline structure, leading to stronger intermolecular forces that require more energy to break, and thus a higher melting point.[2] A prime example is neopentane (2,2-dimethylpropane), which has a significantly higher melting point than its less branched isomers, n-pentane and isopentane.

Table 2: Melting Points of Alkane Isomers (°C)

Alkane Isomer Melting Point (°C)
Pentane (C5H12) n-pentane-129.7
Isopentane (2-methylbutane)-159.9
Neopentane (2,2-dimethylpropane)-16.6
Hexane (C6H14) n-hexane-95.3
2-methylpentane-153.7
3-methylpentane-118.0
2,2-dimethylbutane-99.9
2,3-dimethylbutane-128.6
Heptane (C7H16) n-heptane-90.6
2-methylhexane-118.3
3-methylhexane-119.5
2,2-dimethylpentane-123.8
2,3-dimethylpentane-134.6
2,4-dimethylpentane-120.9
3,3-dimethylpentane-135.2
3-ethylpentane-118.6
2,2,3-trimethylbutane-25.0
Octane (C8H18) n-octane-56.8
2-methylheptane-109.0
3-methylheptane-120.5
4-methylheptane-120.5
2,2-dimethylhexane-121.2
2,3-dimethylhexane-110.1
2,4-dimethylhexane-119.2
2,5-dimethylhexane-91.3
3,3-dimethylhexane-134.8
3,4-dimethylhexane-109.6
2,2,4-trimethylpentane-107.4

Density: A Matter of Packing Efficiency

Generally, the density of alkanes tends to decrease with an increase in branching.[3] This is because the more compact, spherical shape of branched isomers often leads to less efficient packing in the liquid state, resulting in a lower mass per unit volume.

However, there are exceptions to this trend. For instance, neopentane has a higher density than isopentane. This highlights that the interplay between molecular shape and intermolecular forces can lead to non-linear trends in density.

Table 3: Densities of Alkane Isomers (g/mL at 20°C)

Alkane Isomer Density (g/mL at 20°C)
Pentane (C5H12) n-pentane0.626
Isopentane (2-methylbutane)0.620
Neopentane (2,2-dimethylpropane)0.613
Hexane (C6H14) n-hexane0.659
2-methylpentane0.653
3-methylpentane0.664
2,2-dimethylbutane0.649
2,3-dimethylbutane0.662
Heptane (C7H16) n-heptane0.684[4]
2-methylhexane0.679
3-methylhexane0.687
2,2-dimethylpentane0.676
2,3-dimethylpentane0.695
2,4-dimethylpentane0.673
3,3-dimethylpentane0.693
3-ethylpentane0.698
2,2,3-trimethylbutane0.690
Octane (C8H18) n-octane0.703
2-methylheptane0.698
3-methylheptane0.706
4-methylheptane0.704
2,2-dimethylhexane0.695
2,3-dimethylhexane0.712
2,4-dimethylhexane0.700
2,5-dimethylhexane0.694
3,3-dimethylhexane0.710
3,4-dimethylhexane0.719
2,2,4-trimethylpentane0.692

Viscosity: The Tangled Web of Molecular Flow

Viscosity, a measure of a fluid's resistance to flow, also exhibits a complex relationship with alkane branching. For smaller alkanes, increased branching generally leads to a decrease in viscosity. The more spherical shape of branched isomers reduces intermolecular friction, allowing them to flow more easily.

However, for larger, long-chain alkanes, extensive branching can lead to an increase in viscosity due to a greater potential for molecular entanglement. These tangled molecules create more resistance to flow, thus increasing the viscosity.

Table 4: Viscosities of Alkane Isomers (mPa·s at 25°C)

Alkane Isomer Viscosity (mPa·s at 25°C)
Pentane (C5H12) n-pentane0.224
Isopentane (2-methylbutane)0.211
Neopentane (2,2-dimethylpropane)0.296 (at 9.5°C)
Hexane (C6H14) n-hexane0.294
2-methylpentane0.286
3-methylpentane0.326
2,2-dimethylbutane0.297 (at 20°C)
2,3-dimethylbutane0.335 (at 20°C)
Heptane (C7H16) n-heptane0.389[5]
Octane (C8H18) n-octane0.509
2,2,4-trimethylpentane0.473

Experimental Protocols

The data presented in this guide are determined using standardized experimental methodologies to ensure accuracy and reproducibility.

Boiling Point Determination

The boiling point of liquid alkanes is typically determined using methods such as distillation or the Thiele tube method. A common standard test method is ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography .[6][7][8] This method provides a detailed procedure for determining the boiling range distribution of petroleum products, which includes alkanes.

Melting Point Determination

The melting point of solid alkanes is determined using the capillary method, often with a melting point apparatus such as a Mel-Temp or a Thiele tube.[2] The standard test method for this is ASTM D87 - Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve) .[9][10] For a broader range of organic chemicals, ASTM E324 - Standard Test Method for Melting Points and the Melting Range of Organic Chemicals is applicable.[2]

Density Measurement

The density of liquid alkanes is accurately measured using a digital density meter or a pycnometer. The standard protocol for this measurement is ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter .[11][12][13][14][15] This method covers the determination of density in petroleum distillates and viscous oils.

Viscosity Measurement

The kinematic viscosity of liquid alkanes is determined using a calibrated glass capillary viscometer. The standard test method is ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) .[16][17][18][19][20] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Logical Relationship Diagram

The following diagram illustrates the general relationships between the degree of branching in alkanes and their physical properties.

G cluster_input Molecular Structure cluster_properties Physical Properties Increased Branching Increased Branching Boiling_Point Boiling Point Increased Branching->Boiling_Point Decreases (Reduced Surface Area) Melting_Point Melting Point Increased Branching->Melting_Point Increases (with Symmetry) Density Density Increased Branching->Density Generally Decreases Viscosity Viscosity (Small Alkanes) Increased Branching->Viscosity Decreases Viscosity_Large Viscosity (Large Alkanes) Increased Branching->Viscosity_Large Increases (Entanglement)

Caption: Correlation of alkane branching with physical properties.

References

A Comparative Analysis of the Toxicity of C9H20 Isomers: A Landscape of Data Gaps and Surrogate-Based Assessments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, Texas – A comprehensive review of the toxicological data for the 35 isomers of nonane (C9H20) reveals a significant lack of experimental data for the branched-chain isomers, compelling regulatory bodies to use the straight-chain isomer, n-nonane, as a surrogate for toxicity assessments. This guide provides a comparative analysis based on the available information, highlighting the toxicological profile of n-nonane and exploring the potential influence of isomeric structure on toxicity, drawing parallels from studies on other alkanes.

Executive Summary

The C9H20 isomers are a group of saturated hydrocarbons with the same molecular formula but different structural arrangements. While n-nonane, the linear isomer, has undergone some toxicological evaluation, a stark data gap exists for its 34 branched counterparts. This disparity necessitates a cautious approach to risk assessment, relying on the principle of structure-activity relationships and data from analogous compounds. This guide summarizes the known toxicity of n-nonane, discusses the expected influence of branching on toxicity based on studies of smaller alkanes, and outlines a hypothetical experimental framework for a comprehensive comparative toxicity assessment.

Toxicity Profile of n-Nonane

n-Nonane is characterized as having a low order of short- and long-term toxicity.[1] The primary health concerns associated with high concentrations of n-nonane are central nervous system (CNS) depression, along with irritation to the eyes, skin, and respiratory tract.[2][3][4]

Acute Toxicity

Acute exposure to high concentrations of n-nonane vapor can lead to symptoms such as headache, dizziness, drowsiness, confusion, nausea, and incoordination.[3] Inhalation is a primary route of occupational exposure, and at very high levels, there is a risk of chemical pneumonitis if the liquid is aspirated into the lungs.[3][5] Skin contact can cause irritation, and prolonged exposure may lead to dermatitis due to the defatting action of the solvent.[6][7]

Subchronic and Chronic Toxicity

Subchronic oral toxicity studies in rodents have been conducted for n-nonane. In a 90-day study, high doses resulted in increased liver weights in both mice and rats.[2] However, no significant, lasting toxic effects were observed at lower doses.[2] Inhalation studies have established a No-Observed-Adverse-Effect Level (NOAEL) for n-nonane vapor in rats based on the absence of significant toxic stress or suppression of weight gain at certain concentrations.[2] There is currently inadequate information to assess the carcinogenic potential of n-nonane.[2]

Quantitative Toxicity Data for n-Nonane

The following table summarizes key quantitative toxicity values for n-nonane from animal studies.

Toxicity EndpointSpeciesRoute of ExposureValueReference
LC50 (4h)RatInhalation16.8 mg/L (3200 ppm)[8][9]
NOAEL (subchronic)RatInhalation590 ppm[2]
NOAEL (90-day)Rat (female)Oral (gavage)1000 mg/kg/day[2]
NOAEL (90-day)Mouse (male)Oral (gavage)1000 mg/kg/day[2]
LD50-Oral>15 g/kg (Grade 0)[10]

The Influence of Isomeric Structure on Toxicity: A Hypothesized Relationship

While direct comparative experimental data for C9H20 isomers are unavailable, studies on other alkane isomers, such as those of hexane (C6H14), provide valuable insights into the relationship between chemical structure and toxicity.

A comparative study on the neurotoxicity of n-hexane and its branched isomers (2-methylpentane and 3-methylpentane) demonstrated that the straight-chain isomer, n-hexane, is significantly more neurotoxic.[11] The neurotoxicity of n-hexane is attributed to its metabolite, 2,5-hexanedione, which causes peripheral neuropathy. The branching in the isomeric structures is thought to hinder the metabolic pathway that leads to the formation of this neurotoxic metabolite. This suggests that, in general, branched alkanes may be less toxic than their linear counterparts.[12]

Based on this principle, it can be hypothesized that the branched isomers of nonane would exhibit lower toxicity than n-nonane. The degree of branching may also play a role, with more highly branched isomers potentially being the least toxic. However, without direct experimental evidence, this remains a supposition.

Regulatory Approach: The Use of n-Nonane as a Surrogate

Due to the lack of isomer-specific toxicity data, regulatory agencies like the Texas Commission on Environmental Quality (TCEQ) have adopted a pragmatic approach for risk assessment. For the "Nonane, All Isomers" category, the toxicity factors for n-nonane are used as a surrogate for all 35 isomers.[1] This conservative approach assumes that the toxicity of the branched isomers is not greater than that of n-nonane.

Experimental Protocols: A Framework for Comparative Analysis

To address the existing data gap, a comprehensive comparative toxicity study of C9H20 isomers would be invaluable. The following outlines a hypothetical experimental protocol, drawing upon methodologies used in similar studies, such as the comparative study of hexane isomers.[11]

Objective: To conduct a comparative analysis of the acute and subchronic toxicity of selected C9H20 isomers (e.g., n-nonane, 2-methyloctane, 2,2,4-trimethylhexane) via oral and inhalation routes.
Experimental Design:
  • Test Animals: Male and female Sprague-Dawley rats.

  • Groups: For each isomer and each route of exposure:

    • Control group (vehicle only)

    • Low-dose group

    • Mid-dose group

    • High-dose group

  • Administration:

    • Oral: Daily gavage for 28 or 90 days.

    • Inhalation: Whole-body exposure for 6 hours/day, 5 days/week for 28 or 90 days.

  • Parameters to be Monitored:

    • General Health: Daily clinical observations, weekly body weight and food consumption.

    • Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of key parameters.

    • Neurotoxicity Assessment: Functional observational battery, motor activity tests, and nerve conduction velocity measurements (especially for longer-term studies).

    • Histopathology: Microscopic examination of major organs and tissues.

Visualizing a Path Forward: Workflow and Conceptual Diagrams

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow for a comparative toxicity study and the conceptual basis of structure-activity relationships.

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Exposure Phase 2: Exposure cluster_Analysis Phase 3: Analysis cluster_Conclusion Phase 4: Conclusion Isomer_Selection Isomer Selection (n-nonane, branched isomers) Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Isomer_Selection->Animal_Acclimatization Dose_Range_Finding Dose-Range Finding Studies Animal_Acclimatization->Dose_Range_Finding Oral_Exposure Oral Gavage (28 or 90 days) Dose_Range_Finding->Oral_Exposure Inhalation_Exposure Inhalation Exposure (28 or 90 days) Dose_Range_Finding->Inhalation_Exposure In_Life_Monitoring In-Life Monitoring (Clinical signs, Body weight) Oral_Exposure->In_Life_Monitoring Inhalation_Exposure->In_Life_Monitoring Neurotoxicity_Assays Neurotoxicity Assays In_Life_Monitoring->Neurotoxicity_Assays Clinical_Pathology Clinical Pathology (Hematology, Serum Chemistry) In_Life_Monitoring->Clinical_Pathology Data_Analysis Statistical Data Analysis Neurotoxicity_Assays->Data_Analysis Histopathology Histopathology Clinical_Pathology->Histopathology Histopathology->Data_Analysis Toxicity_Comparison Comparative Toxicity Profile Data_Analysis->Toxicity_Comparison NOAEL_Determination NOAEL Determination Toxicity_Comparison->NOAEL_Determination

A hypothetical experimental workflow for comparative toxicity testing of C9H20 isomers.

Structure_Activity_Relationship cluster_SAR Structure-Activity Relationship (SAR) Concept Chemical_Structure Chemical Structure (e.g., Isomeric Form) Physicochemical_Properties Physicochemical Properties (e.g., Lipophilicity, Shape) Chemical_Structure->Physicochemical_Properties determines Toxicokinetics Toxicokinetics (Absorption, Distribution, Metabolism, Excretion) Physicochemical_Properties->Toxicokinetics influences Toxicodynamics Toxicodynamics (Interaction with Target) Toxicokinetics->Toxicodynamics affects concentration at target Toxicity Observed Toxicity Toxicodynamics->Toxicity leads to

Conceptual diagram of Structure-Activity Relationship in toxicology.

Conclusion

The current understanding of the toxicity of C9H20 isomers is largely based on data from n-nonane and analogies drawn from other alkanes. While n-nonane exhibits low toxicity, the absence of specific data for its numerous branched isomers represents a significant knowledge gap. The principle of structure-activity relationships suggests that branched isomers may be less toxic than their linear counterpart, but this requires experimental verification. Future research should prioritize a systematic, comparative toxicological evaluation of the C9H20 isomers to enable more accurate risk assessments and ensure the safe use of these commercially important hydrocarbons.

References

Safety Operating Guide

Proper Disposal of 4,4-Dimethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4,4-Dimethylheptane, ensuring laboratory safety and regulatory compliance.

This compound, a non-halogenated aliphatic hydrocarbon, requires careful management as a flammable and potentially hazardous chemical. Adherence to established protocols is critical to protect personnel and the environment.

Immediate Safety and Handling

Before handling this compound, ensure that all personnel are familiar with its properties and potential hazards. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If ventilation is inadequate, a respirator with an organic vapor cartridge is necessary.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for safe handling and storage.

PropertyValue
Molecular Formula C₉H₂₀
Molecular Weight 128.26 g/mol
Boiling Point 135-136 °C (275-277 °F)
Flash Point 25 °C (77 °F) - closed cup
Density 0.733 g/cm³ at 20 °C (68 °F)
Vapor Pressure 9.7 mmHg at 25°C

Data sourced from Safety Data Sheets.[1]

Step-by-Step Disposal Protocol

The primary recommended disposal method for this compound is through a licensed chemical waste disposal company, typically involving controlled incineration.[1][2] Do not discharge this chemical into drains or the environment.[1]

  • Segregation: this compound is a non-halogenated organic solvent. It is crucial to collect it separately from halogenated solvents.[3][4][5] Mixing these waste streams significantly increases disposal costs and complexity.[4][5]

  • Container Selection: Use a designated, properly labeled, and leak-proof container for waste accumulation. The container must be compatible with flammable organic liquids.[4][6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable," and the full chemical name: "this compound."[5][6] Include the approximate concentration if it is part of a mixture.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.[6] This area should be a cool, dry, and well-ventilated space, away from ignition sources.[1] Keep the container tightly closed except when adding waste.[3][6]

  • Arrange for Pickup: Once the container is nearly full, or in accordance with your institution's policies, arrange for pickup by your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]

Spill Response Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[1]

  • Control Ignition Sources: Remove all sources of ignition from the area, as this compound is flammable.[1]

  • Contain the Spill: Use a spill kit with absorbent materials, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb large spills.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled as hazardous waste unless properly decontaminated.

  • Triple Rinsing: If the container is not on the acutely hazardous waste list, it should be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7]

  • Disposal: After triple-rinsing and air-drying, deface the original label, mark the container as "EMPTY," and dispose of it according to your institution's guidelines for non-hazardous waste.[7] Glass containers may be disposed of in a broken glass receptacle.[7]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response A Wear appropriate PPE B Work in a well-ventilated area A->B C Segregate as non-halogenated waste B->C D Use a labeled, compatible container C->D E Store in a designated satellite accumulation area D->E F Arrange for pickup by EHS or licensed contractor E->F G Transport to a licensed chemical destruction facility F->G H Controlled Incineration G->H S1 Evacuate and ventilate S2 Control ignition sources S1->S2 S3 Contain with absorbent material S2->S3 S4 Collect and dispose of as hazardous waste S3->S4

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4,4-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4,4-Dimethylheptane. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Immediate Precautions

This compound is a flammable liquid and presents several health hazards. Overexposure may lead to skin and eye irritation, as well as anesthetic effects such as drowsiness, dizziness, and headaches.[1] It is crucial to handle this chemical in a well-ventilated area and avoid the formation of aerosols.[2] All ignition sources must be removed from the handling area, and non-sparking tools should be used to prevent fire caused by electrostatic discharge.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense when handling this compound. The following table summarizes the required PPE, and the subsequent workflow diagram illustrates the selection and use process.

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategorySpecificationPurpose
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield should be used when there is a splash hazard.To protect eyes from splashes and vapors.
Hand Protection Chemical-impermeable gloves.[2] Nitrile or Viton gloves are recommended for handling aliphatic hydrocarbons. Gloves must be inspected prior to use.[2]To prevent skin contact and absorption.
Body Protection Fire/flame resistant and impervious clothing.[2] A lab coat or chemical-resistant apron should be worn.To protect skin and clothing from splashes and spills.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]To prevent inhalation of harmful vapors, especially in poorly ventilated areas or during spills.

Table 2: Glove Material Compatibility with Aliphatic Hydrocarbons (Proxy for this compound)

Glove MaterialBreakthrough Time RatingGeneral Recommendation
Nitrile Good to ExcellentRecommended for splash protection and general handling. Provides good resistance to oils, greases, and some organic solvents.[3]
Viton™ ExcellentRecommended for prolonged or high-exposure scenarios. Offers excellent resistance to a broad range of organic solvents, including aliphatic hydrocarbons.
Neoprene Fair to GoodMay be suitable for short-duration tasks.
Butyl Rubber PoorNot recommended for use with aliphatic hydrocarbons.[4]
Natural Rubber (Latex) PoorNot recommended for use with aliphatic hydrocarbons.[4]

Note: Breakthrough times are influenced by glove thickness, chemical concentration, temperature, and the potential for abrasion. Always consult the glove manufacturer's specific chemical resistance data.

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for ensuring safety when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection and Use cluster_handling Chemical Handling cluster_post Post-Handling and Disposal A Review Safety Data Sheet (SDS) for this compound B Assess Risks of the Planned Procedure A->B C Ensure Proper Ventilation (e.g., Fume Hood) B->C D Locate and Verify Emergency Equipment (Eyewash, Safety Shower, Fire Extinguisher) C->D E Select Appropriate PPE based on Risk Assessment (Gloves, Goggles, Lab Coat) D->E Proceed to PPE Selection F Inspect PPE for Damage Before Each Use G Don PPE Correctly H Handle this compound in a Well-Ventilated Area G->H Begin Experiment I Use Non-Sparking Tools and Avoid Ignition Sources J Keep Containers Tightly Closed When Not in Use K Decontaminate Work Area J->K L Properly Remove and Dispose of Contaminated PPE K->L M Segregate and Label Chemical Waste L->M N Store Waste in a Designated, Safe Location M->N

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plan

Proper disposal of this compound and associated waste is mandatory to ensure environmental protection and regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials, in a designated and compatible container.[5]

    • The container must be in good condition, with no leaks, and made of a material compatible with flammable hydrocarbons (e.g., glass or a suitable plastic).[6]

    • Do not mix this compound waste with incompatible chemicals.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.[6]

    • Generalizations such as "Solvent Waste" are not acceptable.[7]

    • Affix a completed hazardous waste label, including the accumulation start date.[6]

  • Storage:

    • Keep the waste container tightly closed except when adding waste.[6]

    • Store the container in a designated, well-ventilated, and secure waste accumulation area, away from ignition sources.[8]

    • Ensure secondary containment is in place to capture any potential leaks.[6]

  • Disposal:

    • Never dispose of this compound down the drain.[7]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6]

  • The rinsate must be collected and treated as hazardous waste.[6]

  • After triple-rinsing and allowing it to air dry, the container may be disposed of as regular trash, or preferably, reused for compatible waste collection after relabeling.[6]

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.